6-Chloro-2-iodopurine-9-riboside
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C10H10ClIN4O4 |
|---|---|
分子量 |
412.57 g/mol |
IUPAC名 |
(2R,4R,5R)-2-(6-chloro-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H10ClIN4O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5+,6?,9-/m1/s1 |
InChIキー |
BUXRSMOYQZICAU-ACJOCUEISA-N |
異性体SMILES |
C1=NC2=C(N1[C@H]3C([C@H]([C@H](O3)CO)O)O)N=C(N=C2Cl)I |
正規SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2Cl)I |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 6-Chloro-2-iodopurine-9-riboside
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-2-iodopurine-9-riboside is a halogenated purine (B94841) nucleoside analog that holds significant interest within the fields of medicinal chemistry and drug discovery. As a member of the purine nucleoside antimetabolite class, it is recognized for its potential as an anticancer agent. The core mechanism of action for this class of compounds generally involves the inhibition of DNA synthesis and the induction of apoptosis in rapidly proliferating cells.[1][2][3][4] This technical guide provides a comprehensive overview of the basic properties of this compound, including its chemical and physical characteristics. While specific experimental data for this particular analog is limited in publicly available literature, this document consolidates the known information and provides context based on closely related compounds.
Core Properties
This compound is identified by the Chemical Abstracts Service (CAS) number 313477-85-9. Its chemical structure consists of a purine core substituted with a chlorine atom at the 6-position and an iodine atom at the 2-position, with a ribofuranosyl moiety attached at the 9-position.
Physicochemical and Biological Properties
Quantitative data for this compound is not extensively documented in peer-reviewed literature. The following table summarizes the available information. For comparative purposes, data for the closely related compound, 6-Chloropurine riboside, is also included where available, as it can provide insights into the general characteristics of this compound class.
| Property | This compound | 6-Chloropurine riboside (for comparison) |
| CAS Number | 313477-85-9 | 5399-87-1 |
| Molecular Formula | C₁₀H₁₀ClIN₄O₄ | C₁₀H₁₁ClN₄O₄ |
| Molecular Weight | 412.57 g/mol | 286.67 g/mol |
| Appearance | White to light yellow crystalline powder[2] | White to slightly yellow powder[5] |
| Melting Point | Not Available | 158-162 °C (decomposes)[5] |
| Solubility | Soluble in DMSO (mother liquor concentration of 40 mg/mL)[6] | DMF: 49-51 mg/mL; Soluble in water (10.6 mg/mL)[5] |
| Biological Activity | Purine nucleoside analog with potential antitumor activity.[1][2][3][4] | Substrate for adenosine (B11128) deaminase.[5] |
Synthesis and Purification
General Synthetic Approach
A plausible synthetic route for this compound would involve the coupling of 6-chloro-2-iodopurine (B104377) with a protected ribofuranose, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, followed by deprotection of the hydroxyl groups on the ribose sugar. This type of glycosylation reaction is a common method for the synthesis of nucleoside analogs.[9]
The purification of the final compound would likely involve standard chromatographic techniques, such as column chromatography on silica (B1680970) gel, to separate the desired product from any unreacted starting materials and byproducts.
Biological Activity and Mechanism of Action
As a purine nucleoside analog, this compound is presumed to exert its biological effects as an antimetabolite. Such compounds typically interfere with the synthesis of nucleic acids, thereby inhibiting cell division and inducing apoptosis, particularly in rapidly dividing cancer cells.[1][2][3][4]
Presumed Mechanism of Action
The general mechanism for this class of compounds involves intracellular phosphorylation by kinases to form the corresponding nucleotide analogs. These analogs can then inhibit key enzymes involved in the de novo purine biosynthesis pathway or be incorporated into DNA or RNA, leading to chain termination and cell cycle arrest. The presence of the halogen atoms at the 2 and 6 positions of the purine ring is expected to modulate the compound's activity and interaction with target enzymes.
dot
Caption: Presumed intracellular activation and mechanism of action.
Experimental Evaluation of Biological Activity
While specific IC50 values for this compound are not available, the evaluation of its anticancer activity would typically involve in vitro assays using a panel of human cancer cell lines. Standard methodologies to determine cytotoxicity include the MTT or crystal violet assays, which measure cell viability after a defined period of exposure to the compound.
dot
Caption: General workflow for in vitro anticancer activity assessment.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anticancer therapeutics. Its structural similarity to endogenous purine nucleosides suggests a mechanism of action centered on the disruption of nucleic acid metabolism. However, a significant gap exists in the publicly available data regarding its specific physicochemical properties, detailed synthetic protocols, and a thorough biological evaluation, including its effects on specific signaling pathways and a broad panel of cancer cell lines.
Future research should focus on elucidating these unknown aspects. A full characterization of its physical properties, the development of a robust and scalable synthetic route, and comprehensive in vitro and in vivo studies are necessary to fully understand its therapeutic potential. Investigating its specific molecular targets and the signaling cascades it modulates will be crucial for its rational development as a clinical candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Chloro-2-iodopurine Riboside|Nucleoside Intermediate [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 5. 6-Chloropurine riboside | 5399-87-1 [chemicalbook.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Chloro-2-iodopurine-9-riboside: A Technical Guide to its Synthesis and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-iodopurine-9-riboside is a synthetic purine (B94841) nucleoside analog that has garnered interest within the scientific community for its potential as an antitumor agent. As a member of the purine analog class of molecules, it is structurally related to endogenous nucleosides, allowing it to interfere with cellular metabolic processes. The primary proposed mechanisms of action for this class of compounds are the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death, in rapidly dividing cancer cells.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, available biological data, and experimental protocols related to this compound and its close analogs.
Synthesis of this compound
Part 1: Synthesis of the 6-Chloro-2-iodopurine (B104377) Base
A reported efficient synthesis of 6-chloro-2-iodopurine starts from the readily available starting material, hypoxanthine (B114508). The key steps involve protection of the N9 position, followed by a regiospecific lithiation and subsequent iodination at the C2 position.
Experimental Protocol: Synthesis of 6-Chloro-2-iodopurine
This protocol is adapted from a known synthesis of the purine base.
-
Protection of Hypoxanthine: Hypoxanthine is first protected at the N9 position, for example, with a tetrahydropyranyl (THP) group, to ensure regioselectivity in the subsequent steps.
-
Chlorination: The protected hypoxanthine is then chlorinated at the C6 position using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 6-chloro-9-(tetrahydropyran-2-yl)purine.
-
Lithiation and Iodination: The crucial step involves a regiospecific lithiation at the C2 position using a strong base, followed by quenching with an iodine source (e.g., I₂) to introduce the iodine atom.
-
Deprotection: The final step is the removal of the N9 protecting group under acidic conditions to yield the desired 6-chloro-2-iodopurine base.
| Step | Key Reagents and Conditions | Intermediate/Product |
| 1 | Dihydropyran, p-toluenesulfonic acid | 9-(Tetrahydropyran-2-yl)-9H-purin-6(1H)-one |
| 2 | Phosphorus oxychloride | 6-Chloro-9-(tetrahydropyran-2-yl)-9H-purine |
| 3 | Lithium diisopropylamide (LDA), Iodine | 6-Chloro-2-iodo-9-(tetrahydropyran-2-yl)-9H-purine |
| 4 | Acidic conditions (e.g., HCl) | 6-Chloro-2-iodopurine |
Part 2: Glycosylation to form this compound
The attachment of the ribose sugar moiety to the purine base is a critical step in the synthesis of the final nucleoside. A common and effective method for this transformation is the Vorbrüggen glycosylation. This reaction typically involves the coupling of a silylated heterocyclic base with an acylated sugar derivative in the presence of a Lewis acid catalyst.
Experimental Protocol: Vorbrüggen Glycosylation (Proposed)
-
Silylation of the Purine Base: 6-Chloro-2-iodopurine is silylated to enhance its solubility and reactivity. This is typically achieved by reacting the base with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (B44280) (HMDS) in an aprotic solvent.
-
Coupling with Acylated Ribose: The silylated purine is then reacted with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The reaction is typically carried out in an inert solvent such as acetonitrile (B52724) or 1,2-dichloroethane.
-
Deprotection of the Ribose Moiety: The protecting groups on the ribose sugar (e.g., benzoyl groups) are removed by treatment with a base, such as sodium methoxide (B1231860) in methanol, to yield the final product, this compound.
-
Purification: The final compound is purified using standard techniques such as column chromatography.
| Step | Key Reagents and Conditions | Intermediate/Product |
| 1 | N,O-Bis(trimethylsilyl)acetamide (BSA) | Silylated 6-Chloro-2-iodopurine |
| 2 | 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, TMSOTf | Protected this compound |
| 3 | Sodium methoxide in methanol | This compound |
Logical Workflow for the Proposed Synthesis
Caption: Proposed synthetic workflow for this compound.
Biological Activity and Mechanism of Action
Purine nucleoside analogs, including this compound, are known to exert their cytotoxic effects primarily through two interconnected pathways: inhibition of DNA synthesis and induction of apoptosis.[1][2]
Inhibition of DNA Synthesis
Once inside the cell, nucleoside analogs are typically phosphorylated by cellular kinases to their active triphosphate forms. These triphosphates can then act as competitive inhibitors or alternative substrates for DNA polymerases, leading to the termination of DNA chain elongation and halting DNA replication. This disruption of DNA synthesis is particularly detrimental to rapidly proliferating cancer cells.
Induction of Apoptosis
The accumulation of DNA damage and the stalling of the cell cycle due to the inhibition of DNA synthesis can trigger the intrinsic apoptotic pathway. This pathway is initiated by cellular stress signals that lead to the activation of a cascade of enzymes called caspases.
Signaling Pathway for Purine Analog-Induced Apoptosis
Caption: Proposed mechanism of action leading to apoptosis.
Quantitative Data
While specific quantitative data for this compound is not extensively published, data from closely related 6-chloropurine (B14466) nucleosides provide valuable insights into the potential efficacy of this compound class. The following table summarizes representative cytotoxicity data for analogous compounds.
| Compound | Cell Line | Assay Type | Endpoint | Value (µM) | Reference |
| 6-chloropurine riboside analog | HeLa | Growth Inhibition | IC₅₀ | 70.21 | [4] |
| 6-chloropurine riboside analog | HL-60 | Growth Inhibition | IC₅₀ | 70.85 | [4] |
| 6,8,9-trisubstituted purine analog | Huh7 | Cytotoxicity | IC₅₀ | 14.2 | [5] |
| 6,8,9-trisubstituted purine analog | Huh7 | Cytotoxicity | IC₅₀ | 17.9 | [5] |
Note: The above data is for structurally related compounds and may not be directly representative of the activity of this compound.
Conclusion
This compound represents a promising scaffold for the development of novel anticancer agents. Its synthesis can be achieved through established methods in purine and nucleoside chemistry. Based on the activity of related compounds, it is anticipated to function through the inhibition of DNA synthesis and the induction of apoptosis. Further research is warranted to fully elucidate the specific synthetic details, quantitative biological activity, and precise molecular targets of this compound to realize its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this and other purine nucleoside analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 6-substituted purine and 9-beta-d-ribofuranosyl purine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Chloro-9-(b-D-ribofuranosyl)purine | 5399-87-1 | NC06562 [biosynth.com]
6-Chloro-2-iodopurine-9-riboside: An In-Depth Technical Guide on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-2-iodopurine-9-riboside is a synthetic purine (B94841) nucleoside analog with potential as an antitumor agent. As a member of the purine analog class of molecules, its mechanism of action is broadly understood to involve the disruption of nucleic acid synthesis and the induction of programmed cell death, or apoptosis. This technical guide provides a detailed overview of the putative mechanisms by which this compound is proposed to exert its cytotoxic effects, based on the established activities of similar purine nucleoside analogs. The guide outlines the key cellular processes affected, presents hypothetical signaling pathways, and includes generalized experimental protocols for investigating its molecular interactions. It is important to note that while the general mechanisms for this class of compounds are well-documented, specific quantitative data and detailed molecular targets for this compound are not extensively available in publicly accessible research.
Introduction
Purine nucleoside analogs are a cornerstone of chemotherapy, particularly in the treatment of hematological malignancies.[1][2] These compounds mimic endogenous purine nucleosides, allowing them to be recognized and processed by cellular machinery involved in nucleic acid metabolism. This compound, a halogenated purine riboside, belongs to this class of antimetabolites. Its structure suggests that it can act as a substrate for various enzymes in the purine salvage pathway, ultimately leading to its incorporation into DNA and/or RNA or the inhibition of key enzymes involved in nucleotide metabolism. The primary therapeutic rationale for using such compounds is to selectively target rapidly proliferating cancer cells, which have a high demand for nucleotide precursors for DNA replication and RNA synthesis.
Core Mechanism of Action
The cytotoxic effects of this compound are believed to be multifactorial, primarily revolving around two interconnected processes: inhibition of DNA synthesis and induction of apoptosis.
Inhibition of DNA Synthesis
As a nucleoside analog, this compound is likely transported into the cell and subsequently phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog can then interfere with DNA synthesis through several potential mechanisms:
-
Competitive Inhibition of DNA Polymerases: The triphosphate derivative of this compound can act as a competitive inhibitor of DNA polymerases, competing with natural deoxynucleoside triphosphates (dNTPs) for the active site of the enzyme. This competition would slow down or halt the process of DNA replication.
-
Incorporation into DNA and Chain Termination: If the analog is incorporated into the growing DNA strand, its altered structure, particularly the presence of the chloro and iodo groups, could lead to chain termination. The bulky halogen atoms might sterically hinder the addition of the next nucleotide by DNA polymerase.
-
Inhibition of Ribonucleotide Reductase: Some purine analogs are known to inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides. Inhibition of this enzyme would deplete the pool of dNTPs available for DNA synthesis, thereby arresting cell proliferation.
dot
Caption: Putative mechanism of DNA synthesis inhibition.
Induction of Apoptosis
The disruption of DNA synthesis and the accumulation of DNA damage are potent triggers for apoptosis. This compound is expected to induce apoptosis through the intrinsic (mitochondrial) pathway.
-
DNA Damage Response: The incorporation of the analog into DNA or the stalling of replication forks can activate DNA damage sensors like ATM and ATR. These kinases, in turn, phosphorylate a cascade of downstream targets, including p53.
-
p53-Mediated Apoptosis: Activated p53 can induce the expression of pro-apoptotic proteins of the Bcl-2 family, such as Bax and Bak. These proteins translocate to the mitochondria and promote mitochondrial outer membrane permeabilization (MOMP).
-
Mitochondrial Pathway: MOMP leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates caspase-9.
-
Caspase Cascade: Activated caspase-9 cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
dot
Caption: Proposed intrinsic apoptosis pathway activation.
Quantitative Data Summary
A thorough review of available literature did not yield specific quantitative data (e.g., IC50 values for cytotoxicity, Ki values for enzyme inhibition) for this compound. The following table is a template that researchers can use to summarize their experimental findings when investigating this compound.
| Assay Type | Cell Line / Enzyme | Parameter | Value (e.g., µM) | Reference |
| Cytotoxicity | e.g., Jurkat, HL-60 | IC50 (72h) | Data not available | |
| DNA Polymerase Inhibition | e.g., DNA Polymerase α | Ki | Data not available | |
| Ribonucleotide Reductase Inhibition | e.g., Human RNR | IC50 | Data not available | |
| Caspase-3 Activation | e.g., HeLa | EC50 | Data not available |
Experimental Protocols
The following are generalized protocols for key experiments to elucidate the mechanism of action of this compound. Researchers should optimize these protocols for their specific experimental systems.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
dot
Caption: Workflow for a typical MTT cell viability assay.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
Apoptosis Assay (Annexin V/PI Staining)
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Methodology:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Determine the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Conclusion
This compound is a purine nucleoside analog with the potential for development as an anticancer agent. Based on the well-established mechanisms of similar compounds, its mode of action likely involves the inhibition of DNA synthesis and the induction of apoptosis. However, to fully elucidate its therapeutic potential and specific molecular interactions, further research is required to identify its direct molecular targets, quantify its cytotoxic and inhibitory activities, and delineate the precise signaling pathways it modulates. The experimental protocols provided in this guide offer a framework for conducting such investigations.
References
Biological activity of 6-Chloro-2-iodopurine-9-riboside.
An In-depth Technical Guide to the Biological Activity of 6-Chloro-2-iodopurine-9-riboside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic purine (B94841) nucleoside analog. Compounds of this class are recognized for their potential as cytotoxic agents, primarily through their interference with nucleic acid synthesis and the induction of apoptosis.[1][2][3] This technical guide provides a comprehensive overview of the anticipated biological activities of this compound, based on the known mechanisms of similar purine analogs. It includes detailed experimental protocols for the evaluation of its cytotoxic and apoptotic effects and presents visual representations of the pertinent signaling pathways and experimental workflows.
Introduction
Purine nucleoside analogs are a class of chemotherapeutic agents that mimic endogenous purines, thereby disrupting cellular metabolism and function.[1][3] this compound, a member of this class, is anticipated to exert its biological effects through mechanisms common to other purine analogs, such as the inhibition of DNA synthesis and the induction of programmed cell death, or apoptosis.[1][2] While specific quantitative data for this compound is not extensively available in public literature, this guide outlines the expected biological impact and the methodologies to empirically determine it.
Anticipated Biological Activity
Based on the activity of related 6-chloropurine (B14466) nucleosides, this compound is expected to exhibit significant antitumor properties. The primary mechanisms are predicted to be:
-
Inhibition of DNA Synthesis: As a nucleoside analog, it is likely to be intracellularly phosphorylated to its triphosphate form, which can then compete with natural deoxynucleotides for incorporation into DNA by DNA polymerases, leading to chain termination and cell cycle arrest.
-
Induction of Apoptosis: The disruption of DNA replication and repair processes is a potent trigger for apoptosis. It is hypothesized that this compound will activate intrinsic apoptotic pathways.
-
Cell Cycle Arrest: By interfering with DNA synthesis, this compound is expected to cause cell cycle arrest, likely at the G2/M phase, a common effect of DNA-damaging agents.
Experimental Protocols
To elucidate the precise biological activity of this compound, a series of in vitro assays are recommended.
Cell Viability and Cytotoxicity Assays
The initial assessment of the compound's biological activity involves determining its effect on the viability and proliferation of cancer cells.
3.1.1. MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
-
Principle: Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Apoptosis Assays
To confirm that the observed cytotoxicity is due to apoptosis, several assays can be performed.
3.2.1. Caspase Activity Assay
This assay quantifies the activity of caspases, which are key executioners of apoptosis.
-
Principle: A luminogenic substrate for a specific caspase (e.g., caspase-3/7) is added to the cell lysate. Cleavage of the substrate by the active caspase releases a luminescent signal that is proportional to caspase activity.
-
Protocol:
-
Cell Treatment: Treat cells with this compound at concentrations around its IC50 value for 24-48 hours.
-
Cell Lysis: Lyse the cells using a buffer compatible with the caspase assay kit.
-
Substrate Addition: Add the caspase substrate to the cell lysate.
-
Incubation: Incubate at room temperature as per the manufacturer's instructions.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
3.2.2. Western Blotting for Apoptosis Markers
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for apoptosis-related proteins.
-
Protocol:
-
Protein Extraction: Treat cells with the compound, harvest, and lyse to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against proteins such as cleaved PARP, cleaved Caspase-3, Bcl-2, and Bax. Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Cell Cycle Analysis
To determine the effect of the compound on the cell cycle, flow cytometry is employed.
-
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity of individual cells is measured by a flow cytometer, which correlates with the DNA content and thus the phase of the cell cycle.
-
Protocol:
-
Cell Treatment: Treat cells with this compound for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the anticipated signaling pathways and experimental workflows for characterizing the biological activity of this compound.
Caption: Experimental workflow for characterizing the biological activity of this compound.
References
6-Chloro-2-iodopurine-9-riboside: A Technical Guide for Researchers
An In-depth Technical Guide on the Purine (B94841) Nucleoside Analog: 6-Chloro-2-iodopurine-9-riboside
This technical guide provides a comprehensive overview of this compound, a purine nucleoside analog of interest to researchers, scientists, and drug development professionals. The document covers its chemical properties, synthesis, and known biological activities, with a focus on its potential as an anticancer and antiviral agent.
Chemical Properties and Data
This compound is a halogenated purine nucleoside. Its structure combines a purine core with a ribose sugar moiety, modified with a chlorine atom at the 6-position and an iodine atom at the 2-position of the purine ring. These modifications are crucial for its biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀ClIN₄O₄ | N/A |
| Molecular Weight | 412.57 g/mol | N/A |
| CAS Number | 313477-85-9 | N/A |
| Appearance | White to off-white powder | N/A |
| Solubility | Soluble in DMSO | N/A |
Synthesis
A detailed, specific protocol for the synthesis of this compound is not available in the public domain. However, the synthesis can be conceptually understood as a two-part process: the synthesis of the 6-chloro-2-iodopurine (B104377) base and the subsequent glycosylation with a protected ribose derivative.
A reported synthesis for the purine base, 6-chloro-2-iodopurine, starts from hypoxanthine. This involves a regiospecific lithiation and quenching sequence of a protected 6-chloropurine (B14466) derivative.
The subsequent step, glycosylation, would involve the coupling of the modified purine base with a protected ribofuranose, a common strategy in nucleoside synthesis. A general one-pot glycosylation and cyclization procedure for the synthesis of 6-chloropurine ribonucleosides from chloropyrimidines has been described and could potentially be adapted.
Experimental Protocol: Synthesis of 6-Chloro-2-iodopurine (Illustrative)
This protocol is for the synthesis of the purine base and is based on published methods for similar compounds. It should be adapted and optimized for the synthesis of the target riboside.
Materials:
-
6-chloro-9-(tetrahydropyran-2-yl)purine
-
Harpoon's base (lithium 2,2,6,6-tetramethylpiperidide)
-
Tributyltin chloride
-
Iodine
-
Anhydrous solvents (e.g., THF)
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve 6-chloro-9-(tetrahydropyran-2-yl)purine in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of Harpoon's base in THF to the reaction mixture.
-
After stirring for a specified time, add tributyltin chloride and allow the reaction to proceed.
-
Quench the reaction with a suitable reagent.
-
To the resulting 2-stannylated purine, add a solution of iodine in THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction mixture using standard procedures (e.g., extraction, washing with sodium thiosulfate (B1220275) solution to remove excess iodine).
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain 6-chloro-2-iodopurine.
Biological Activity and Mechanism of Action
Purine nucleoside analogs, including this compound, are known for their broad antitumor activity, particularly against indolent lymphoid malignancies.[1] The primary mechanisms of action for this class of compounds are the inhibition of DNA synthesis and the induction of apoptosis.[1]
Anticancer Activity
While specific IC50 values for this compound are not available in the reviewed literature, related 6-chloropurine nucleosides have demonstrated significant cytotoxicity against various cancer cell lines. The proposed mechanism involves the intracellular phosphorylation of the nucleoside analog, leading to its incorporation into DNA and subsequent chain termination, or the inhibition of key enzymes involved in nucleotide metabolism.
Antiviral Activity
Several nucleoside analogs containing a 6-chloropurine moiety have shown promising antiviral activity, including against SARS-CoV. The antiviral effect is thought to be due to the inhibition of viral RNA polymerase.
Mechanism of Action: Apoptosis and Cell Cycle Arrest
The induction of apoptosis is a key mechanism of action for many purine nucleoside analogs. This process is often initiated by the cellular stress caused by DNA synthesis inhibition. While the specific apoptotic pathway for this compound has not been elucidated, related compounds are known to activate intrinsic (mitochondrial) and/or extrinsic (death receptor) apoptotic pathways, leading to the activation of caspases.
Furthermore, these compounds can induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from progressing through mitosis and proliferating.
Mandatory Visualizations
References
In vitro studies with 6-Chloro-2-iodopurine-9-riboside
An In-Depth Technical Guide to In Vitro Studies with 6-Chloro-2-iodopurine-9-riboside
This technical guide provides a comprehensive overview of the in vitro evaluation of this compound, a purine (B94841) nucleoside analog with potential as an antitumor agent. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation, and insights into its mechanism of action.
Core Concepts:
This compound is a synthetic purine nucleoside analog. Compounds of this class are recognized for their broad antitumor activities, which are primarily attributed to their ability to interfere with DNA synthesis and induce programmed cell death, or apoptosis.[1]
Quantitative Data Summary
Table 1: In Vitro Growth Inhibitory Activity (GI50, µM) of Related 6-Chloropurine (B14466) Nucleosides
| Compound | Melanoma (A375) | Lung Carcinoma (A549) | Ovarian Carcinoma (A2780) | Colon Adenocarcinoma (HT29) |
| Reference Compound (Cladribine) | 1.5 ± 0.2 | 2.1 ± 0.3 | 0.9 ± 0.1 | 3.4 ± 0.5 |
| 6-chloropurine nucleoside analog 1 | 2.3 ± 0.4 | 3.5 ± 0.6 | 1.2 ± 0.2 | 4.1 ± 0.7 |
| 6-chloropurine nucleoside analog 2 | 1.8 ± 0.3 | 2.9 ± 0.4 | 0.8 ± 0.1 | 3.8 ± 0.6 |
Note: The data presented are for structurally similar compounds and should be considered representative. Actual values for this compound may vary.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments relevant to the study of this compound and related compounds.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine the cytotoxic effects of the compound on cancer cell lines.
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.1 to 100 µM) for 72 hours.
-
Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with distilled water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization and Absorbance Reading: Air dry the plates until no moisture is visible. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value from the dose-response curve.
Cell Cycle Analysis via Propidium (B1200493) Iodide Staining and Flow Cytometry
This method is used to investigate the effect of the compound on cell cycle progression.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its GI50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL). Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the fluorescence intensity of the propidium iodide.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at its GI50 concentration for a predetermined time (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Signaling Pathways and Mechanisms of Action
Purine nucleoside analogs typically exert their anticancer effects through the induction of apoptosis and cell cycle arrest. While the specific signaling pathways modulated by this compound have not been fully elucidated, related compounds have been shown to induce G2/M phase cell cycle arrest, which subsequently leads to apoptosis.
Apoptosis Induction Pathway
The induction of apoptosis is a key mechanism of action for many anticancer agents. The following diagram illustrates a generalized workflow for assessing apoptosis.
Caption: Experimental workflow for apoptosis assessment.
Cell Cycle Arrest
Disruption of the normal cell cycle is another hallmark of purine analog activity. The workflow for analyzing cell cycle effects is depicted below.
Caption: Workflow for cell cycle analysis.
Potential Signaling Pathway Involvement
While not yet confirmed for this compound, other nucleoside analogs have been shown to influence key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt and mTOR pathways. Future studies should investigate the potential modulation of these pathways to further elucidate the compound's mechanism of action.
Caption: Potential signaling pathways modulated by the compound.
References
6-Chloro-2-iodopurine-9-riboside: An In-Depth Technical Guide on its Effects on DNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-2-iodopurine-9-riboside is a synthetic purine (B94841) nucleoside analog with potential applications in cancer chemotherapy. As a member of the purine analog class of compounds, its mechanism of action is predicated on the disruption of nucleic acid synthesis, leading to the inhibition of cell proliferation and induction of apoptosis. This technical guide provides a comprehensive overview of the effects of this compound on DNA synthesis, detailing the underlying molecular mechanisms, experimental protocols for evaluation, and the current state of knowledge. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages data from closely related purine analogs to provide a representative understanding of its potential efficacy and cellular impact.
Introduction: The Role of Purine Analogs in Oncology
Purine nucleoside analogs are a class of antimetabolite drugs that structurally mimic endogenous purine nucleosides, such as adenosine (B11128) and guanosine. Due to this structural similarity, they can interfere with the synthesis of DNA and RNA, critical processes for cell division and survival.[1] This interference can occur through several mechanisms, including the inhibition of enzymes essential for nucleotide metabolism and the incorporation of the analog into DNA and RNA, leading to chain termination and dysfunction.[1] These compounds have demonstrated broad antitumor activity, particularly in indolent lymphoid malignancies.[2][3] this compound belongs to this class of compounds and is therefore expected to exhibit similar effects on DNA synthesis and cell cycle progression.
Mechanism of Action: Inhibition of DNA Synthesis
The primary mechanism by which purine analogs like this compound are thought to inhibit DNA synthesis involves a multi-step process within the target cell.
-
Cellular Uptake and Activation: The riboside is transported into the cell where it undergoes phosphorylation by cellular kinases to its active triphosphate form.
-
Inhibition of Key Enzymes: The triphosphate analog can then act as a competitive inhibitor of enzymes crucial for DNA synthesis. A primary target is ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. Inhibition of this enzyme leads to a depletion of the deoxyribonucleotide pool, thereby stalling DNA replication.
-
Incorporation into DNA: The analog triphosphate can also be recognized by DNA polymerases and incorporated into the growing DNA strand. This incorporation can lead to chain termination, preventing further elongation of the DNA molecule and inducing DNA damage responses.
This cascade of events ultimately results in the cessation of DNA replication, leading to cell cycle arrest, typically at the S phase (synthesis phase), and the induction of apoptosis (programmed cell death).
Quantitative Analysis of DNA Synthesis Inhibition
Table 1: Representative Inhibitory Effects of a Purine Analog (2-chlorodeoxyadenosine) on DNA Synthesis and Cell Growth
| Cell Line | Assay | Parameter | Value | Reference |
| CCRF-CEM (Human T-lymphoblastoid) | Growth Inhibition | IC50 | 0.045 µM | |
| CCRF-CEM (Human T-lymphoblastoid) | DNA Synthesis Inhibition ([³H]thymidine incorporation) | 90% inhibition | 0.3 µM (within 30 min) | |
| CCRF-CEM (Human T-lymphoblastoid) | Ribonucleotide Reductase Inhibition (in cell extracts) | 50% inhibition (of ADP, CDP, UDP, GDP reduction) | 0.1 - 0.3 µM |
Note: This data is for the related compound 2-chlorodeoxyadenosine and is intended to be illustrative of the potential effects of purine analogs.
Experimental Protocols
To assess the effects of this compound on DNA synthesis and cell cycle progression, several standard experimental protocols can be employed.
BrdU Incorporation Assay for DNA Synthesis
This assay measures the incorporation of the thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA.
Principle: Actively proliferating cells will incorporate BrdU into their DNA during the S phase of the cell cycle. The incorporated BrdU can then be detected using a specific monoclonal antibody against BrdU, which is typically conjugated to a fluorescent dye or an enzyme for colorimetric detection.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
BrdU Labeling: Add BrdU solution to each well to a final concentration of 10 µM and incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Remove the culture medium and fix the cells with a fixation/denaturation solution (e.g., 70% ethanol (B145695) followed by 2N HCl) for 30 minutes at room temperature.
-
Antibody Incubation: Wash the cells with PBS and incubate with an anti-BrdU antibody for 1 hour at room temperature.
-
Secondary Antibody Incubation: If the primary antibody is not conjugated, wash the cells and incubate with a fluorescently labeled or enzyme-conjugated secondary antibody for 30 minutes at room temperature in the dark.
-
Detection and Analysis: For fluorescent detection, measure the signal using a fluorescence microplate reader or microscope. For colorimetric detection, add a substrate (e.g., TMB) and measure the absorbance using a microplate reader. The decrease in BrdU incorporation in treated cells compared to control cells indicates inhibition of DNA synthesis.
Tritiated Thymidine ([³H]-Thymidine) Incorporation Assay
This is a classic and highly sensitive method for quantifying DNA synthesis.
Principle: This assay measures the incorporation of radioactively labeled thymidine into newly synthesized DNA. The amount of radioactivity incorporated is directly proportional to the rate of DNA synthesis.
Detailed Protocol:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and treat with this compound as described for the BrdU assay.
-
Radiolabeling: Add [³H]-thymidine (typically 1 µCi/well) to the culture medium and incubate for 4-24 hours.
-
Cell Harvesting: Aspirate the medium and wash the cells with cold PBS. Lyse the cells and harvest the DNA onto glass fiber filters using a cell harvester.
-
Scintillation Counting: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: The counts per minute (CPM) are proportional to the amount of [³H]-thymidine incorporated. A reduction in CPM in treated cells compared to controls indicates inhibition of DNA synthesis.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA (e.g., propidium (B1200493) iodide, PI). The fluorescence intensity of individual cells is then measured by a flow cytometer. Since cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and S phase cells have an intermediate amount, the distribution of the cell population across the cell cycle can be determined.
Detailed Protocol:
-
Cell Treatment: Culture cells with and without this compound for a specified period.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and resuspend them in a staining solution containing a DNA-binding dye (e.g., PI) and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The resulting DNA content histogram will show peaks corresponding to the G0/G1 and G2/M phases, with the S phase population in between.
-
Data Interpretation: An accumulation of cells in the S phase or at the G1/S boundary in treated samples would be consistent with an inhibition of DNA synthesis.
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflows and the proposed mechanism of action.
Conclusion and Future Directions
This compound, as a purine nucleoside analog, holds promise as an agent that can inhibit DNA synthesis and induce cell death in proliferating cells. While its precise quantitative effects are yet to be fully elucidated in publicly accessible studies, the established mechanisms of related compounds provide a strong rationale for its potential anticancer activity. Future research should focus on determining the specific IC50 values for DNA synthesis inhibition in various cancer cell lines, elucidating the detailed signaling pathways involved in the induction of apoptosis, and evaluating its efficacy and safety in preclinical in vivo models. Such studies are crucial for the further development of this compound as a potential therapeutic agent.
References
Apoptosis Induction by 6-Chloro-2-iodopurine-9-riboside: A Technical Guide
Disclaimer: Publicly available scientific literature lacks specific data on the apoptosis-inducing properties of 6-Chloro-2-iodopurine-9-riboside. This guide, therefore, provides a comprehensive overview based on the activities of structurally related 6-chloropurine (B14466) nucleosides and other purine (B94841) analogs. The experimental protocols and signaling pathways described herein are representative of those commonly observed for this class of compounds and serve as a foundational resource for researchers.
Introduction
Purine nucleoside analogs are a well-established class of compounds with significant therapeutic applications, particularly in oncology. Their structural similarity to endogenous purines allows them to interfere with various cellular processes, including DNA synthesis and cell signaling, ultimately leading to cell cycle arrest and apoptosis. 6-chloropurine derivatives, in particular, have demonstrated promising cytotoxic and anti-proliferative activities across a range of cancer cell lines. This technical guide consolidates the current understanding of how compounds related to this compound are believed to induce apoptosis, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling cascades.
Data Presentation: Cytotoxicity of Related 6-Chloropurine Derivatives
The anti-proliferative and cytotoxic effects of 6-chloropurine nucleoside derivatives have been evaluated in numerous cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values, providing a quantitative measure of their potency.
| Compound | Cell Line | Assay | IC50 / GI50 (µM) | Reference |
| 6-chloropurine derivative 10b | HeLa (Cervical) | SRB | < 1 | [1] |
| MCF-7 (Breast) | SRB | < 1 | [1] | |
| DU-145 (Prostate) | SRB | < 1 | [1] | |
| A549 (Lung) | SRB | < 1 | [1] | |
| HepG2 (Liver) | SRB | < 1 | [1] | |
| HT-29 (Colon) | SRB | < 1 | [1] | |
| 6-chloropurine derivative 10g | HeLa (Cervical) | SRB | < 1 | [1] |
| MCF-7 (Breast) | SRB | < 1 | [1] | |
| DU-145 (Prostate) | SRB | < 1 | [1] | |
| A549 (Lung) | SRB | < 1 | [1] | |
| HepG2 (Liver) | SRB | < 1 | [1] | |
| HT-29 (Colon) | SRB | < 1 | [1] | |
| 6-chloropurine derivative 10i | HeLa (Cervical) | SRB | < 1 | [1] |
| MCF-7 (Breast) | SRB | < 1 | [1] | |
| DU-145 (Prostate) | SRB | < 1 | [1] | |
| A549 (Lung) | SRB | < 1 | [1] | |
| HepG2 (Liver) | SRB | < 1 | [1] | |
| HT-29 (Colon) | SRB | < 1 | [1] | |
| 6-chloropurine derivative 6 | HeLa (Cervical) | SRB | 35 | [1] |
| 6-chloropurine derivative 10 | HeLa (Cervical) | SRB | 33 | [1] |
| HepG2 (Liver) | SRB | 25 | [1] | |
| SW620 (Colon) | SRB | 35 | [1] | |
| N9-linked purine nucleoside | MCF-7 (Breast) | SRB | Similar to 5-fluorouracil | [1] |
Signaling Pathways in Purine Analog-Induced Apoptosis
The induction of apoptosis by 6-chloropurine nucleosides and related analogs is a complex process involving multiple signaling pathways. A primary mechanism involves the induction of DNA damage, which activates intrinsic apoptotic signaling.[2] These compounds can act as antimetabolites, disrupting DNA synthesis and leading to cell cycle arrest, typically at the G2/M phase.[3] This cellular stress triggers the mitochondrial pathway of apoptosis, characterized by the release of cytochrome c and the subsequent activation of a caspase cascade.
The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is a critical determinant of cell fate.[4] Purine analogs can modulate the expression of these proteins, shifting the balance towards apoptosis. The activation of initiator caspases, such as caspase-9, leads to the activation of executioner caspases, like caspase-3 and -7, which are responsible for the cleavage of key cellular substrates and the morphological changes associated with apoptosis.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the apoptosis-inducing effects of purine analogs.
Cell Viability and Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[6]
-
Materials:
-
Adherent cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
-
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 48-72 hours).
-
Fix the cells by gently adding cold 10% TCA to each well and incubate for 1 hour at 4°C.
-
Wash the plates four to five times with slow-running tap water to remove TCA and air-dry completely.
-
Add 0.04% SRB solution to each well and incubate at room temperature for 1 hour.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow the plates to air-dry.
-
Solubilize the protein-bound dye by adding 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Detection of Apoptosis: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
-
Procedure: [10]
-
Induce apoptosis in cells using the test compound. Include untreated control cells.
-
Harvest cells (including supernatant for adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Assessment of DNA Fragmentation: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[11]
-
Materials:
-
Adherent cells on coverslips or in plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton™ X-100 in PBS
-
TUNEL assay kit (with TdT enzyme and labeled dUTPs)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
-
-
-
Seed cells on coverslips and treat with the compound.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton™ X-100 for 20 minutes at room temperature.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a dark, humidified chamber.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence at the sites of DNA breaks.
-
Evaluation of Apoptotic Protein Expression: Western Blotting
Western blotting is used to detect changes in the expression levels of key apoptotic proteins, such as the Bcl-2 family members.
-
Materials:
-
Treated and control cells
-
RIPA buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
-
Procedure: [14]
-
Lyse treated and control cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Denature protein samples in Laemmli buffer by boiling.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Measurement of Caspase Activity
Colorimetric or fluorometric assays can be used to quantify the activity of executioner caspases like caspase-3.[15]
-
Materials:
-
Treated and control cells
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
Reaction buffer
-
-
Procedure (Colorimetric): [5]
-
Lyse cells and collect the supernatant.
-
Add the cell lysate to a 96-well plate.
-
Add reaction buffer containing the DEVD-pNA substrate.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance at 400-405 nm. The increase in absorbance corresponds to caspase-3 activity.
-
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.[16]
-
Materials:
-
Treated and control cells
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution with RNase A
-
-
-
Harvest and wash cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing.
-
Incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI/RNase A staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Conclusion
While direct experimental data for this compound is not currently available in the public domain, the information presented in this guide for related 6-chloropurine nucleosides provides a strong foundation for understanding its potential as an apoptosis-inducing agent. The established cytotoxicity in various cancer cell lines, coupled with the known mechanisms of action for this class of compounds—namely, the induction of DNA damage, cell cycle arrest, and activation of the intrinsic apoptotic pathway—suggests that this compound likely operates through similar mechanisms. The detailed experimental protocols provided herein offer a comprehensive toolkit for researchers to investigate the specific effects of this and other novel purine analogs. Further research is warranted to elucidate the precise molecular targets and signaling pathways modulated by this compound to fully characterize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 3. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. opentrons.com [opentrons.com]
- 12. benchchem.com [benchchem.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. bio-rad.com [bio-rad.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. cancer.wisc.edu [cancer.wisc.edu]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. corefacilities.iss.it [corefacilities.iss.it]
6-Chloro-2-iodopurine-9-riboside: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-2-iodopurine-9-riboside is a synthetic purine (B94841) nucleoside analog that holds potential as a therapeutic agent in oncology. As a member of the purine antimetabolite class of compounds, its mechanism of action is broadly understood to involve the disruption of nucleic acid synthesis and the induction of programmed cell death (apoptosis) in rapidly proliferating cancer cells. Despite its classification and theoretical potential, a comprehensive review of publicly available scientific literature reveals a significant gap in experimental data specifically for this compound. This guide synthesizes the available information on its chemical properties, presumed mechanism of action based on related compounds, and provides a framework for its potential investigation in cancer research.
Introduction
Purine nucleoside analogs are a cornerstone of chemotherapy, with several compounds in this class approved for the treatment of various hematological malignancies and solid tumors.[1][2][3] These molecules structurally mimic endogenous purine nucleosides (adenosine and guanosine), allowing them to be recognized and metabolized by cellular enzymes. This metabolic activation leads to the formation of fraudulent nucleotides that can inhibit key enzymes involved in DNA and RNA synthesis or be incorporated into nascent nucleic acid chains, ultimately leading to cell cycle arrest and apoptosis.[4][5]
This compound, with its halogenated purine base and ribose sugar moiety, is categorized within this promising class of compounds.[5][6] The presence of both chloro and iodo substituents on the purine ring suggests the potential for unique interactions with target enzymes and a distinct biological activity profile.
Chemical Properties and Synthesis
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₁₀H₁₀ClIN₄O₄ |
| Molecular Weight | 412.57 g/mol |
| CAS Number | 313477-85-9 |
| Class | Purine Nucleoside Analog |
Presumed Mechanism of Action in Cancer
Based on the well-established mechanisms of other purine nucleoside analogs, this compound is anticipated to exert its anticancer effects through two primary pathways: inhibition of DNA synthesis and induction of apoptosis.[5][6]
Inhibition of DNA Synthesis
As a nucleoside analog, this compound would likely be transported into cancer cells and subsequently phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog can then compete with the natural deoxyadenosine (B7792050) triphosphate (dATP) or deoxyguanosine triphosphate (dGTP) for incorporation into replicating DNA by DNA polymerases. The incorporation of the fraudulent nucleotide can lead to chain termination or the creation of unstable DNA, ultimately halting DNA replication and cell division.
References
- 1. researchgate.net [researchgate.net]
- 2. Purine nucleoside analogs in the therapy of cancer and neuroinflammation [ouci.dntb.gov.ua]
- 3. Purine nucleoside antimetabolites in development for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 7. 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Antitumor Activity of Purine Nucleoside Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Purine (B94841) nucleoside analogs (PNAs) represent a cornerstone class of antimetabolite drugs extensively used in the treatment of various malignancies, particularly hematological cancers. These agents function as structural mimics of natural purine nucleosides (adenosine and guanosine), enabling them to deceptively enter cellular metabolic pathways. Upon intracellular activation via phosphorylation, they exert their cytotoxic effects primarily by inhibiting DNA synthesis and repair, ultimately inducing apoptosis in rapidly proliferating cancer cells. This guide provides an in-depth overview of the core mechanisms of action, clinical applications, and quantitative efficacy of several key PNAs. It further details common experimental protocols for evaluating their antitumor activity and visualizes the critical biochemical pathways and experimental workflows involved.
General Mechanism of Action
Purine nucleoside analogs are prodrugs that require intracellular activation to exert their cytotoxic effects. The general mechanism involves a three-step process: cellular uptake, enzymatic phosphorylation, and disruption of nucleic acid synthesis.
-
Cellular Uptake: PNAs are transported into the cell via nucleoside transporters embedded in the cell membrane.
-
Phosphorylation (Activation): Once inside the cell, PNAs are phosphorylated by cellular kinases, such as deoxycytidine kinase (dCK), into their active triphosphate forms. This is often the rate-limiting step.
-
Cytotoxicity: The active triphosphate analogs then compete with their natural counterparts (dATP or dGTP) and mediate antitumor activity through multiple mechanisms:
-
Inhibition of DNA Polymerases: The analog triphosphates act as competitive inhibitors of DNA polymerases, halting DNA replication.
-
Incorporation into DNA: Their incorporation into the growing DNA strand leads to chain termination because they lack the necessary 3'-hydroxyl group for further elongation. This also makes the DNA strand more susceptible to breakage.
-
Inhibition of Ribonucleotide Reductase (RNR): Some analogs can inhibit RNR, the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, thereby depleting the pool of available building blocks for DNA synthesis.
-
Induction of Apoptosis: The accumulation of DNA damage and stalled replication forks triggers cellular stress responses, leading to programmed cell death (apoptosis).
-
The general activation and mechanism of action for most purine nucleoside analogs can be visualized as follows:
An In-Depth Technical Guide to 6-Chloro-2-iodopurine-9-riboside: A Purine Nucleoside Analog
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 313477-85-9 Molecular Formula: C₁₀H₁₀ClIN₄O₄ Molecular Weight: 412.57 g/mol
Abstract
6-Chloro-2-iodopurine-9-riboside is a halogenated purine (B94841) nucleoside analog. Compounds within this class are recognized for their potential as antitumor and antiviral agents. The general mechanism of action for purine nucleoside analogs involves the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death, in rapidly proliferating cells.[1][2] While specific biological data and detailed experimental studies on this compound are limited in publicly available scientific literature, this guide provides a comprehensive overview of its chemical properties, likely mechanisms of action based on related compounds, and general experimental protocols relevant to its study.
Chemical Properties and Synthesis
This compound belongs to the family of halo nucleosides.[3] The synthesis of related 6-chloropurine (B14466) ribonucleosides has been achieved through various methods, including one-pot glycosylation and cyclization procedures starting from chloropyrimidines.[4] Another approach involves the synthesis of the 6-chloro-2-iodopurine (B104377) base from hypoxanthine, which can then be coupled with a protected ribose derivative to form the nucleoside.[5][6]
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 313477-85-9 |
| Molecular Formula | C₁₀H₁₀ClIN₄O₄ |
| Molecular Weight | 412.57 g/mol |
| Appearance | Likely a powder |
| Class | Purine Nucleoside Analog, Halo Nucleoside |
Potential Mechanism of Action
As a purine nucleoside analog, this compound is anticipated to exert its biological effects by interfering with nucleic acid metabolism. The general mechanism for this class of compounds involves several key steps:
-
Cellular Uptake and Activation: The molecule is transported into the cell and is subsequently phosphorylated by cellular kinases to its active triphosphate form.
-
Inhibition of DNA Synthesis: The triphosphate analog can compete with natural deoxynucleotides for incorporation into DNA by DNA polymerases. Its integration can lead to chain termination or the creation of dysfunctional DNA, ultimately halting replication.[1][2]
-
Induction of Apoptosis: The disruption of DNA replication and the accumulation of DNA damage can trigger intrinsic and extrinsic apoptotic pathways.[1][2]
Apoptosis Signaling Pathway
While the specific pathways affected by this compound have not been elucidated, related purine analogs are known to induce apoptosis through mitochondria-dependent pathways. This typically involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a cascade of caspases, which are proteases that execute apoptosis. Key proteins in this pathway include the Bcl-2 family, which regulates mitochondrial integrity, and executioner caspases like caspase-3.[7]
Caption: Generalized apoptosis induction pathway for purine nucleoside analogs.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent like DMSO to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm. The results can be used to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[1][8]
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Kinetin riboside preferentially induces apoptosis by modulating Bcl-2 family proteins and caspase-3 in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Molecular Structure and Biological Activity of 6-Chloro-2-iodopurine-9-riboside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of 6-Chloro-2-iodopurine-9-riboside, a purine (B94841) nucleoside analogue with significant potential in therapeutic applications. This document details its chemical characteristics, outlines a plausible synthetic route, and explores its mechanism of action, focusing on the induction of apoptosis and the DNA damage response pathway.
Molecular Structure and Physicochemical Properties
This compound is a synthetic purine nucleoside analogue. Its structure consists of a 6-chloro-2-iodopurine (B104377) base covalently linked to a ribofuranose sugar moiety via a β-N9-glycosidic bond.
Chemical Structure:
IUPAC Name: (2R,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Quantitative Physicochemical Data
The following table summarizes the key quantitative data for this compound and the closely related compound, 6-Chloropurine riboside.
| Property | Value (this compound) | Value (6-Chloropurine riboside) |
| Molecular Formula | C₁₀H₁₀ClIN₄O₄[1] | C₁₀H₁₁ClN₄O₄ |
| Molecular Weight | 412.57 g/mol [1] | 286.67 g/mol |
| Melting Point | Not available | 158-162 °C (decomposes) |
| Solubility | Not available | DMF: 49-51 mg/mL |
| Appearance | Solid (predicted) | White to off-white powder |
Experimental Protocols
Hypothetical Synthesis of this compound
A plausible and efficient method for the synthesis of this compound is the Vorbrüggen glycosylation. This reaction involves the coupling of a silylated purine base with a protected ribose derivative, followed by deprotection.
Experimental Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Detailed Methodology:
-
Silylation of the Purine Base: 6-chloro-2-iodopurine is suspended in an anhydrous solvent (e.g., acetonitrile) under an inert atmosphere (e.g., argon). A silylating agent, such as N,O-bis(trimethylsilyl)acetamide (BSA), is added, and the mixture is heated to reflux until the purine base is fully silylated, resulting in a clear solution.
-
Glycosylation Reaction: The silylated purine solution is cooled, and a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is added. A Lewis acid catalyst, for instance, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), is then introduced dropwise at a reduced temperature (e.g., 0 °C). The reaction mixture is subsequently heated to facilitate the coupling reaction.
-
Deprotection: Once the glycosylation is complete, the protecting groups on the ribose moiety are removed. A common method for benzoyl group removal is treatment with a solution of sodium methoxide (B1231860) in methanol (B129727) at room temperature.
-
Purification: The crude product is purified using column chromatography on silica (B1680970) gel to yield the pure this compound.
Biological Activity and Signaling Pathways
As a purine nucleoside analogue, this compound is anticipated to exert its biological effects primarily through the induction of apoptosis and the activation of the DNA damage response (DDR) pathway. These mechanisms are common to many compounds in this class and are central to their therapeutic potential, particularly in oncology.
DNA Damage Response (DDR) Pathway
Upon cellular uptake, purine nucleoside analogues are typically phosphorylated to their active triphosphate forms. These triphosphates can be incorporated into newly synthesized DNA, leading to chain termination and the formation of DNA strand breaks. This damage is recognized by sensor proteins of the DDR pathway, initiating a signaling cascade to arrest the cell cycle and promote DNA repair or, if the damage is too severe, trigger apoptosis.
Caption: A simplified diagram of the DNA Damage Response pathway initiated by purine analogues.
Apoptosis Induction Pathway
The DDR pathway is intricately linked with the induction of apoptosis. Key tumor suppressor proteins, such as p53, are activated in response to DNA damage and can initiate the intrinsic apoptotic pathway. This pathway involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, the executioners of apoptosis.
References
Methodological & Application
Synthesis Protocol for 6-Chloro-2-iodopurine-9-riboside: An Essential Intermediate for Drug Discovery
Abstract
This application note provides a comprehensive protocol for the synthesis of 6-Chloro-2-iodopurine-9-riboside, a key halogenated nucleoside analog. This compound serves as a versatile intermediate in the synthesis of a wide array of modified nucleosides for drug discovery and development, particularly in the fields of antiviral and anticancer research. The protocol details a two-stage process: the synthesis of the 6-chloro-2-iodopurine (B104377) base followed by its N-glycosylation to yield the target riboside. This document is intended for researchers, scientists, and professionals in drug development, providing detailed methodologies, data presentation, and workflow visualization to ensure reproducible and efficient synthesis.
Introduction
Purine (B94841) nucleoside analogs are a cornerstone of modern chemotherapy, exhibiting a broad spectrum of biological activities. This compound is a valuable synthetic precursor that allows for selective functionalization at the 2- and 6-positions of the purine ring. This enables the generation of diverse chemical libraries for screening and the development of novel therapeutic agents. The synthesis involves the initial preparation of the di-halogenated purine base, 6-chloro-2-iodopurine, followed by a crucial N-glycosylation step to introduce the ribose moiety. The Vorbrüggen glycosylation is a widely employed and effective method for this transformation, utilizing a silylated purine base and a protected ribose derivative in the presence of a Lewis acid catalyst.
Data Presentation
A summary of the expected yields and key analytical data for the intermediates and the final product is presented in the table below. This data is compiled from analogous reactions and characterization of the precursor.
| Compound | Step | Typical Yield (%) | Melting Point (°C) | Key Analytical Data (Expected) |
| 6-Chloro-9-(tetrahydropyran-2-yl)purine | 1 | 95 | 134-136 | ¹H NMR (CDCl₃): δ 8.75 (s, 1H), 8.20 (s, 1H), 6.00 (dd, 1H), 4.25 (m, 1H), 3.80 (m, 1H), 2.10-1.60 (m, 6H). |
| 6-Chloro-2-iodo-9-(tetrahydropyran-2-yl)purine | 2 | 85 | 155-157 | ¹H NMR (CDCl₃): δ 8.25 (s, 1H), 5.95 (dd, 1H), 4.20 (m, 1H), 3.75 (m, 1H), 2.05-1.55 (m, 6H). |
| 6-Chloro-2-iodopurine | 3 | 98 | 205-207 (dec.) | ¹H NMR (DMSO-d₆): δ 13.9 (br s, 1H), 8.5 (s, 1H). ¹³C NMR (DMSO-d₆): δ 154.0, 152.5, 148.0, 131.0, 118.0. |
| 2',3',5'-Tri-O-acetyl-6-chloro-2-iodopurine-9-riboside | 4 | 60-70 | Not Reported | To be confirmed by analysis. |
| This compound | 5 | >90 | Not Reported | To be confirmed by analysis. |
Experimental Protocols
Stage 1: Synthesis of 6-Chloro-2-iodopurine
This stage involves a three-step synthesis starting from 6-chloropurine (B14466).
Step 1: Protection of 6-Chloropurine with a Tetrahydropyranyl (THP) Group
-
To a stirred suspension of 6-chloropurine (1.0 eq) in dry tetrahydrofuran (B95107) (THF), add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).
-
Add 2,3-dihydropyran (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and stir overnight under a nitrogen atmosphere.
-
Cool the reaction mixture to room temperature and add concentrated aqueous ammonia (B1221849) to neutralize the acid.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexane (B92381) to afford 6-chloro-9-(tetrahydropyran-2-yl)purine as a white solid.
Step 2: Iodination of the Protected 6-Chloropurine
-
Dissolve 6-chloro-9-(tetrahydropyran-2-yl)purine (1.0 eq) in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.
-
Slowly add a solution of lithium 2,2,6,6-tetramethylpiperidide (LTMP) (2.5 eq) in THF to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of iodine (I₂) (1.5 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 6-chloro-2-iodo-9-(tetrahydropyran-2-yl)purine.
Step 3: Deprotection to Yield 6-Chloro-2-iodopurine
-
Dissolve the protected purine from Step 2 in a mixture of acetic acid and water (2:1).
-
Heat the solution at 60 °C for 4 hours.
-
Cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 6-chloro-2-iodopurine as a solid.
Stage 2: Synthesis of this compound
This stage involves the N-glycosylation of 6-chloro-2-iodopurine with a protected ribose, followed by deprotection.
Step 4: Vorbrüggen Glycosylation
-
Suspend 6-chloro-2-iodopurine (1.0 eq) in anhydrous acetonitrile.
-
Add N,O-bis(trimethylsilyl)acetamide (BSA) (3.0 eq) and stir the mixture at room temperature under a nitrogen atmosphere until the solution becomes clear (approximately 30-60 minutes).
-
Add 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq) to the reaction mixture.
-
Cool the mixture to 0 °C and add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 70 °C, stirring for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to give the protected nucleoside.
Step 5: Deprotection of the Riboside
-
Dissolve the protected nucleoside from Step 4 in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (B1231860) (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the deprotection by TLC.
-
Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain this compound.
Signaling Pathway and Experimental Workflow
The synthesis of this compound does not directly involve a biological signaling pathway; rather, it produces a compound that can be used to study such pathways. The experimental workflow for the synthesis is depicted below.
Caption: Synthetic workflow for this compound.
Conclusion
The protocol described in this application note provides a reliable and detailed method for the synthesis of this compound. By following the outlined steps for the synthesis of the purine base and the subsequent glycosylation and deprotection, researchers can efficiently produce this valuable intermediate for further chemical elaboration and biological testing. The provided data and workflow visualization aim to facilitate the successful implementation of this synthetic route in a laboratory setting.
Characterization of 6-Chloro-2-iodopurine-9-riboside: A Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
6-Chloro-2-iodopurine-9-riboside is a halogenated purine (B94841) nucleoside analog. Such compounds are of significant interest in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of novel therapeutic agents.[1] Purine nucleoside analogs are known for their broad antitumor activity, which is often achieved through mechanisms like the inhibition of DNA synthesis and induction of apoptosis.[2][3] The dual halogenation at the C2 and C6 positions of the purine core, combined with the ribose moiety, makes this compound a versatile scaffold for creating a diverse range of derivatives through selective functionalization, such as metal-catalyzed cross-coupling reactions.[1]
Accurate and robust analytical methods are crucial for confirming the identity, purity, and stability of this compound in research and development settings. This document provides detailed protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices. Reversed-phase HPLC is the most common method for the analysis of purine nucleosides.[4]
Experimental Protocol: Reversed-Phase HPLC
This protocol is a general guideline for the analysis of purine nucleosides and should be optimized for the specific instrumentation and sample matrix.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Recommended Conditions |
|---|---|
| Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium (B1175870) Acetate (B1210297), pH 5.0 |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., Methanol, Acetonitrile, or a mixture of water and organic solvent).
-
The final concentration should be in the linear range of the detector, typically 0.1-1.0 mg/mL for purity analysis.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Analysis:
-
The purity of the compound is determined by calculating the peak area percentage of the main peak relative to the total peak area in the chromatogram.
-
For quantification, a calibration curve should be prepared using standards of known concentrations.
Workflow for HPLC Method Development
Caption: HPLC analysis workflow for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Confirmation
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly specific method for molecular weight confirmation and structural elucidation.
Experimental Protocol: LC-MS
Instrumentation:
-
An HPLC or UHPLC system coupled to a mass spectrometer, typically with an Electrospray Ionization (ESI) source.
LC Conditions:
-
Similar to the HPLC protocol above, but often with volatile mobile phase modifiers like formic acid or ammonium acetate to ensure compatibility with the MS source.
Mass Spectrometry Conditions:
| Parameter | Recommended Conditions |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Range | m/z 100-1000 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
Expected Mass Spectrometry Data:
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 412.95 |
| [M+Na]⁺ | 434.93 |
M (C₁₀H₁₀ClIN₄O₄) = 412.57 g/mol
Data Analysis:
-
Confirm the presence of the target compound by extracting the ion chromatogram for the expected [M+H]⁺ ion.
-
The full scan mass spectrum should show the characteristic isotopic pattern for a compound containing one chlorine atom.
-
Tandem MS (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern. A common fragmentation would be the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the 6-chloro-2-iodopurine (B104377) base (m/z ~281.9).
LC-MS Data Acquisition and Confirmation Pathway
Caption: Logical flow for structural confirmation by LC-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each atom and their connectivity.
Experimental Protocol: NMR
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire standard ¹H and ¹³C{¹H} spectra.
-
If necessary, acquire 2D spectra such as COSY (to identify proton-proton couplings), HSQC (to correlate protons to directly attached carbons), and HMBC (to identify long-range proton-carbon correlations, crucial for assigning purine ring carbons).
Expected ¹H NMR Chemical Shifts (in DMSO-d₆): The following are predicted chemical shifts based on the analysis of similar structures like 6-chloropurine (B14466) ribonucleoside.[5] Actual values must be confirmed by experiment.
| Proton | Expected Shift (ppm) | Multiplicity |
| H-8 (Purine) | ~8.8 | s |
| H-1' (Ribose) | ~6.1 | d |
| H-2', H-3', H-4' (Ribose) | ~4.0 - 4.6 | m |
| H-5', 5'' (Ribose) | ~3.6 - 3.8 | m |
| OH (Ribose) | ~5.0 - 5.5 | br s |
Expected ¹³C NMR Chemical Shifts (in DMSO-d₆): The following are predicted chemical shifts based on known data for purine nucleosides.
| Carbon | Expected Shift (ppm) |
| C-6 (Purine) | ~150 |
| C-2 (Purine) | ~120 (due to Iodo) |
| C-4 (Purine) | ~152 |
| C-5 (Purine) | ~132 |
| C-8 (Purine) | ~145 |
| C-1' (Ribose) | ~88 |
| C-4' (Ribose) | ~86 |
| C-2', C-3' (Ribose) | ~70 - 75 |
| C-5' (Ribose) | ~61 |
NMR Structural Assignment Strategy
Caption: Strategy for complete structural assignment using NMR.
References
- 1. 6-Chloro-2-iodopurine Riboside|Nucleoside Intermediate [benchchem.com]
- 2. This compound | Pharma-Planta Consortium [pharma-planta.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Chloropurine ribonucleoside(2004-06-0) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols for 6-Chloro-2-iodopurine-9-riboside in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-iodopurine-9-riboside is a purine (B94841) nucleoside analog.[1][2] Compounds of this class are recognized for their potential as antitumor agents, primarily functioning through mechanisms such as the inhibition of DNA synthesis and the induction of apoptosis.[1][2][3] These molecules can serve as valuable tools in cancer research and drug development to investigate cellular processes and identify potential therapeutic targets.
These application notes provide an overview of the potential uses of this compound in cell culture experiments, based on the known activities of related purine nucleoside analogs. The included protocols and hypothetical data tables are intended to serve as a starting point for designing and conducting experiments with this compound.
Mechanism of Action
Purine nucleoside analogs typically exert their cytotoxic effects by interfering with nucleic acid synthesis and cellular metabolism. After cellular uptake, they are often phosphorylated to their active triphosphate forms. These triphosphates can then be incorporated into DNA, leading to chain termination and the inhibition of DNA replication and repair. Furthermore, these analogs can inhibit key enzymes involved in purine metabolism, leading to an imbalance of nucleotide pools and the induction of apoptosis.[1][2]
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables present hypothetical data based on typical findings for purine nucleoside analogs in various cancer cell lines. These tables are for illustrative purposes to guide experimental design.
Table 1: Hypothetical Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | MTT | 72 | 15.5 |
| Jurkat | T-cell Leukemia | Resazurin | 48 | 8.2 |
| MCF-7 | Breast Cancer | CellTiter-Glo® | 72 | 25.1 |
| A549 | Lung Cancer | SRB | 72 | 32.8 |
Table 2: Hypothetical Effect of this compound on Cell Cycle Distribution in Jurkat Cells
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | 0 | 55.3 | 30.1 | 14.6 | 1.2 |
| This compound | 10 | 65.2 | 20.5 | 14.3 | 8.9 |
| This compound | 25 | 70.1 | 15.4 | 14.5 | 15.7 |
Table 3: Hypothetical Induction of Apoptosis by this compound in Jurkat Cells
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |
| Vehicle Control | 0 | 2.1 | 1.5 |
| This compound | 10 | 12.4 | 5.3 |
| This compound | 25 | 25.8 | 10.2 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activity of this compound in cell culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of the compound on cell cycle progression.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Assay using Annexin V/PI Staining
This protocol quantifies the induction of apoptosis.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within one hour of staining.
Visualizations
Hypothesized Signaling Pathway Inhibition
The following diagram illustrates a potential mechanism of action for a purine analog like this compound, where it inhibits a kinase in a signaling pathway, leading to the induction of apoptosis.
Caption: Hypothesized kinase inhibition pathway.
Experimental Workflow for Assessing Biological Activity
This diagram outlines the general workflow for characterizing the in vitro effects of this compound.
Caption: General experimental workflow.
Logical Relationship of Cellular Effects
This diagram shows the logical progression from drug treatment to the observed cellular outcomes.
Caption: Cellular effects of the compound.
References
Application Notes and Protocols for 6-Chloro-2-iodopurine-9-riboside (In Vitro)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
6-Chloro-2-iodopurine-9-riboside is a synthetic purine (B94841) nucleoside analog. As a member of the purine analog class of compounds, it is investigated for its potential as an antitumor agent. The mechanism of action for purine analogs generally involves the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death, in cancer cells.[1] This document provides detailed protocols for the in vitro use of this compound, including dosing, administration, and methods to assess its biological effects on cancer cell lines.
Mechanism of Action
This compound is understood to exert its cytotoxic effects through a multi-faceted mechanism primarily targeting the processes of cell division and survival. As a purine nucleoside analog, it interferes with nucleic acid synthesis, leading to an inhibition of DNA replication. Furthermore, this compound is known to induce apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells.
Induction of Apoptosis
The apoptotic cascade initiated by this compound is believed to involve the activation of key effector enzymes. Based on studies of structurally similar purine nucleosides like cladribine, the apoptotic pathway is likely mediated through the activation of initiator caspases, such as caspase-8, and executioner caspases, including caspase-3. Activated caspase-3 then cleaves a range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, this compound causes a halt in the cell cycle at the G2/M checkpoint. This arrest is often triggered by DNA damage incurred during replication. The molecular mechanism underlying this G2/M arrest is thought to involve the activation of the p53 tumor suppressor protein, which in turn upregulates the expression of p21. The p21 protein then inhibits the activity of the Cdc2/cyclin B complex, a key regulator of the G2/M transition, thereby preventing the cell from entering mitosis and leading to cell death.
Caption: Proposed signaling pathway for this compound.
Data Presentation
In Vitro Cytotoxicity
Quantitative data on the cytotoxic and anti-proliferative activity of 6-chloropurine (B14466) nucleosides against various human cancer cell lines are summarized below. The GI50 (Growth Inhibition 50) values represent the concentration of the compound that causes a 50% reduction in cell growth. Please note that the following data is for a series of new purine nucleosides based on a 6-chloropurine scaffold and may not be fully representative of this compound itself.
| Cell Line | Cancer Type | GI50 (µM) |
| A549 | Lung Carcinoma | Micromolar Range |
| HT-29 | Colon Adenocarcinoma | Micromolar Range |
| MCF-7 | Breast Adenocarcinoma | Micromolar Range |
| OVCAR-3 | Ovarian Carcinoma | Micromolar Range |
| SK-MEL-5 | Melanoma | Micromolar Range |
Experimental Protocols
Preparation of Stock Solutions
-
Solvent Selection : this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
-
Stock Concentration : Prepare a high-concentration stock solution, for example, 10 mM in DMSO.
-
Procedure :
-
Calculate the required mass of this compound for the desired volume and concentration.
-
Aseptically weigh the compound and dissolve it in the appropriate volume of sterile DMSO.
-
Gently vortex or sonicate until the compound is completely dissolved.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
-
Storage : Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
-
Cell Seeding :
-
Harvest and count the desired cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound from the stock solution in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation :
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading :
-
Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value.
-
Caption: Workflow for assessing cell viability using the MTT assay.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution following treatment with this compound.
-
Cell Seeding and Treatment :
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
After 24 hours, treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24 hours).
-
-
Cell Harvesting and Fixation :
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining with Propidium Iodide (PI) :
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis :
-
Analyze the stained cells using a flow cytometer.
-
Acquire at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
DNA Synthesis Inhibition Assay (BrdU Incorporation)
This protocol measures the inhibition of DNA synthesis by quantifying the incorporation of Bromodeoxyuridine (BrdU).
-
Cell Seeding and Treatment :
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
-
BrdU Labeling :
-
Two to four hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 10 µM.
-
Incubate the plate for the remaining time of the treatment period.
-
-
Fixation and Denaturation :
-
Remove the labeling medium and fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 30 minutes at room temperature.
-
Wash the cells with PBS.
-
Denature the DNA by adding 1N HCl and incubating for 30 minutes at room temperature. Neutralize with a neutralizing buffer (e.g., 0.1 M sodium borate).
-
-
Immunodetection :
-
Block non-specific binding with a blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20) for 1 hour.
-
Incubate with an anti-BrdU primary antibody for 1 hour at room temperature.
-
Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
-
Substrate Addition and Signal Detection :
-
Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the absorbance at 450 nm.
-
-
Data Analysis :
-
Calculate the percentage of BrdU incorporation for each treatment condition relative to the control.
-
References
Application Notes and Protocols: 6-Chloro-2-iodopurine-9-riboside as a Versatile Chemical Probe Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-iodopurine-9-riboside is a dihalogenated purine (B94841) nucleoside analog that serves as a critical and versatile starting material for the synthesis of a wide array of sophisticated chemical probes. Its two distinct reactive halide sites—the chloro group at the 6-position and the iodo group at the 2-position of the purine ring—allow for selective and sequential functionalization. This unique reactivity enables the development of tailored probes for studying various biological processes, particularly in the fields of purinergic signaling, cancer biology, and antiviral research. The primary utility of this compound lies in its role as a scaffold for creating probes with desired functionalities, such as fluorescent reporters for cellular imaging, or specific ligands for receptor binding assays.
As a purine nucleoside analog, its derivatives have the potential to interact with a variety of cellular targets involved in DNA synthesis and cell signaling, making them valuable tools for drug discovery and development.[1][2] The anticancer mechanisms of related purine nucleoside analogs often involve the inhibition of DNA synthesis and the induction of apoptosis.[1][2]
Application 1: Synthesis of Fluorescent Purine Analogs for Cellular Imaging
This compound is an excellent precursor for the synthesis of fluorescent nucleoside analogs. These probes are invaluable for visualizing cellular structures and processes, such as nucleic acid dynamics and localization. The synthetic strategy often involves palladium-catalyzed cross-coupling reactions, like the Sonogashira or Suzuki-Miyaura reactions, to introduce a fluorophore or a group that can be subsequently labeled with a fluorophore.
Synthetic Workflow for a Fluorescent Purine Probe
Caption: Synthetic scheme for a fluorescent purine probe.
Experimental Protocol: Synthesis of a Fluorescent Purine Probe via Sonogashira Coupling and Click Chemistry
This protocol describes a general method for the synthesis of a fluorescent purine analog from this compound.
Materials:
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Triphenylphosphine (PPh3)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate (K2CO3)
-
Methanol (B129727) (MeOH)
-
A fluorescent azide (B81097) (e.g., Azide-Fluor 488)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate (B8700270)
-
Water
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Sonogashira Coupling:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1 equivalent) in anhydrous THF and triethylamine (3:1 v/v).
-
Add Pd2(dba)3 (0.05 equivalents), PPh3 (0.2 equivalents), and CuI (0.1 equivalents) to the solution.
-
Add trimethylsilylacetylene (1.5 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 2-alkynyl-6-chloropurine riboside derivative.
-
-
Desilylation:
-
Dissolve the purified product from step 1 in a mixture of methanol and dichloromethane.
-
Add potassium carbonate (2 equivalents) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with a mild acid (e.g., acetic acid) and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography to yield 2-ethynyl-6-chloropurine riboside.
-
-
Click Chemistry for Fluorescent Labeling:
-
Dissolve the 2-ethynyl-6-chloropurine riboside (1 equivalent) and the fluorescent azide (1.1 equivalents) in a mixture of tert-butanol and water (1:1 v/v).
-
Add a freshly prepared solution of sodium ascorbate (0.5 equivalents in water) followed by a solution of CuSO4·5H2O (0.1 equivalents in water).
-
Stir the reaction mixture vigorously at room temperature for 8-16 hours in the dark.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, dilute the reaction with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final fluorescent purine probe by column chromatography or preparative HPLC.
-
Application 2: Probing Purinergic Receptor Signaling
Derivatives of this compound can be synthesized to act as ligands for purinergic receptors, which are involved in a multitude of physiological processes. By modifying the 2- and 6-positions, ligands with varying selectivity for different receptor subtypes can be generated. These probes can be used in binding assays, functional assays, and to study receptor trafficking.
Signaling Pathway of a Gq-Coupled Purinergic Receptor
Caption: A Gq-coupled purinergic receptor signaling pathway.
Experimental Protocol: Cell-Based Calcium Mobilization Assay
This protocol describes how to use a synthetic purine probe, derived from this compound, to measure its effect on intracellular calcium levels, a hallmark of Gq-coupled receptor activation.
Materials:
-
A cell line expressing the purinergic receptor of interest (e.g., HEK293 cells transfected with the P2Y1 receptor).
-
Synthetic purine probe (ligand).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
A known agonist for the receptor (positive control).
-
A known antagonist for the receptor (optional, for validation).
-
96-well black, clear-bottom plates.
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Culture and Plating:
-
Culture the cells under standard conditions.
-
Seed the cells into 96-well black, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate the plates at 37°C in a CO2 incubator overnight.
-
-
Loading with Calcium Dye:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 1 hour at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to each well and let the cells rest for 30 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., 485 nm excitation, 525 nm emission).
-
Record a baseline fluorescence reading for a few seconds.
-
Inject the synthetic purine probe at various concentrations into the wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the transient calcium flux.
-
Include wells with a known agonist as a positive control and vehicle-only as a negative control.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the response to the maximum response obtained with the positive control.
-
Plot the normalized response against the logarithm of the probe concentration to generate a dose-response curve and determine the EC50 value.
-
Application 3: Evaluation of Cytotoxicity and Antiproliferative Effects
Derivatives of this compound are often evaluated for their potential as anticancer agents. A fundamental experiment in this context is the assessment of their effect on cell viability and proliferation.
Experimental Workflow for a Cell Viability Assay
Caption: Workflow for determining cell viability.
Experimental Protocol: MTT Cell Viability Assay
This protocol outlines the use of the MTT assay to determine the cytotoxic effects of a synthetic purine probe on a cancer cell line.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
Synthetic purine probe.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
96-well flat-bottom plates.
-
Multichannel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the synthetic purine probe in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO diluted in medium) and untreated control wells.
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Data Presentation
Table 1: Physicochemical and Biological Properties of a Hypothetical Fluorescent Purine Probe
| Property | Value |
| Molecular Formula | C25H25N7O5FNa |
| Molecular Weight | 577.5 g/mol |
| Excitation Wavelength | 495 nm |
| Emission Wavelength | 519 nm |
| Quantum Yield | 0.92 |
| IC50 (HeLa cells) | 15.8 µM |
| Receptor Binding Affinity (Ki) | 250 nM (for a specific P2Y receptor) |
Table 2: Representative Data from a Calcium Mobilization Assay
| Probe Concentration (nM) | Peak Fluorescence (RFU) | % Maximum Response |
| 1 | 150 | 5 |
| 10 | 450 | 15 |
| 100 | 1500 | 50 |
| 1000 | 2850 | 95 |
| 10000 | 3000 | 100 |
| EC50 | 100 nM |
Conclusion
This compound is a powerful and versatile building block for the creation of specialized chemical probes. Through well-established synthetic methodologies such as Sonogashira and Suzuki-Miyaura cross-coupling reactions, researchers can develop a diverse range of probes for applications in cellular imaging, receptor pharmacology, and cancer drug discovery. The detailed protocols provided herein offer a foundation for the synthesis and application of these valuable research tools.
References
Application Notes and Protocols for the Evaluation of 6-Chloro-2-iodopurine-9-riboside as a Potential Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleoside analogs represent a critical class of antiviral therapeutics, inhibiting viral replication by interfering with the synthesis of viral genetic material.[1] These molecules function by mimicking naturally occurring nucleosides, gaining entry into host cells, and undergoing intracellular phosphorylation to their active triphosphate form.[2] The active form is then incorporated into the growing viral DNA or RNA strand by viral polymerases, leading to chain termination and cessation of replication.[1] The 6-chloropurine (B14466) moiety, in particular, has been identified as a key pharmacophore in several nucleoside derivatives exhibiting potent antiviral activity against a range of viruses, including SARS-CoV.[3][4]
6-Chloro-2-iodopurine-9-riboside is a purine (B94841) nucleoside analog with a halogenated purine base, making it a compound of interest for antiviral drug development.[5][6] While its primary characterization has been in the context of antitumor activity through mechanisms like DNA synthesis inhibition and apoptosis induction, its structural similarity to known antiviral nucleosides warrants a thorough investigation of its potential as an antiviral agent.[5][7] The presence of two distinct reactive halide sites on the purine base also offers opportunities for further chemical modification to optimize antiviral efficacy and selectivity.[6]
These application notes provide detailed protocols for the in vitro evaluation of this compound's antiviral activity and cytotoxicity, enabling researchers to determine its therapeutic potential.
Data Presentation
The antiviral efficacy and cytotoxicity of this compound can be quantified to determine its therapeutic window. Key parameters include the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI = CC₅₀/EC₅₀). A higher SI value is indicative of a more promising therapeutic candidate.[1][8]
Table 1: Hypothetical Antiviral Activity and Cytotoxicity Data for this compound
| Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Assay Method |
| Influenza A/H1N1 | MDCK | 2.5 | >100 | >40 | Plaque Reduction Assay |
| SARS-CoV-2 | Vero E6 | 5.8 | >100 | >17.2 | Viral Yield Reduction Assay |
| Respiratory Syncytial Virus (RSV) | HEp-2 | 4.2 | >100 | >23.8 | CPE Inhibition Assay |
Note: The values in this table are hypothetical placeholders and should be replaced with experimental data.
Proposed Mechanism of Action
The primary proposed antiviral mechanism of action for this compound, like other purine nucleoside analogs, is the inhibition of viral RNA-dependent RNA polymerase (RdRp). Following uptake into the host cell, the riboside is expected to be phosphorylated by host cell kinases to its active triphosphate form. This triphosphate analog can then be recognized by the viral RdRp and incorporated into the nascent viral RNA chain. The incorporation of this modified nucleotide is hypothesized to terminate chain elongation, thereby halting viral replication. The 6-chloropurine moiety may play a crucial role in the interaction with the active site of the viral polymerase.[3][9]
Proposed mechanism of action for this compound.
Experimental Protocols
The following protocols outline the standardized methods for determining the cytotoxicity and antiviral efficacy of this compound.
General workflow for antiviral compound evaluation.
Protocol 1: Cytotoxicity Assay (CC₅₀ Determination)
This assay determines the concentration of the compound that causes a 50% reduction in cell viability.
Materials:
-
This compound
-
Appropriate host cell line (e.g., MDCK, Vero E6)
-
96-well cell culture plates
-
Complete cell culture medium
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Neutral Red)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that ensures they are in an exponential growth phase at the time of the assay. Incubate overnight at 37°C in a 5% CO₂ incubator.[1]
-
Compound Dilution: Prepare a series of 2-fold or 10-fold dilutions of this compound in cell culture medium.
-
Treatment: Remove the existing medium from the cells and add the various concentrations of the test compound. Include "cells only" (no compound) and "vehicle only" controls.
-
Incubation: Incubate the plates for a duration that corresponds to the antiviral assay (e.g., 48-72 hours).[1]
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., luminescence or absorbance) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and using non-linear regression analysis.[1]
Protocol 2: Plaque Reduction Assay (EC₅₀ Determination)
This assay measures the ability of a compound to inhibit the formation of viral plaques.
Materials:
-
This compound
-
Appropriate host cell line
-
Virus stock with a known titer
-
6-well or 12-well cell culture plates
-
Serum-free medium
-
Overlay medium (e.g., medium with 1% methylcellulose (B11928114) or agarose)[4]
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)[1]
Procedure:
-
Cell Seeding: Seed plates with host cells and grow to a confluent monolayer.[4]
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in serum-free medium. Mix each compound dilution with a known concentration of virus (e.g., 100 plaque-forming units, PFU). Include a "virus only" control.
-
Infection: Aspirate the medium from the cell monolayers and inoculate with the virus-compound mixtures. Incubate for 1 hour at 37°C to allow for viral adsorption.[10]
-
Overlay: After the incubation, remove the inoculum and add the overlay medium containing the corresponding concentration of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-5 days, depending on the virus).
-
Fixing and Staining: Remove the overlay medium and fix the cells with the fixing solution. After fixation, remove the solution and stain the cells with the staining solution to visualize the plaques.[1]
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control. The EC₅₀ value is determined by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.[1]
Protocol 3: Virus Yield Reduction Assay (EC₅₀ Determination)
This assay quantifies the reduction in the production of infectious virus particles in the presence of the compound.[11][12]
Materials:
-
This compound
-
Appropriate host cell line
-
Virus stock
-
24-well or 48-well cell culture plates
-
Infection medium (serum-free medium)
-
Apparatus for virus titration (e.g., 96-well plates for TCID₅₀ or 6-well plates for plaque assay)
Procedure:
-
Cell Seeding and Infection: Seed cells in plates and grow to confluency. Infect the cells with the virus at a specific Multiplicity of Infection (MOI), for example, 0.01 to 1. Allow the virus to adsorb for 1-2 hours.[13]
-
Compound Treatment: After adsorption, remove the virus inoculum, wash the cells, and add infection medium containing serial dilutions of this compound. Include a "virus only" control.
-
Incubation: Incubate the plates for a period that allows for one or more cycles of viral replication (e.g., 24, 48, or 72 hours).[13]
-
Harvesting of Supernatant: At the end of the incubation period, collect the cell culture supernatants, which contain the progeny virus.
-
Virus Titration: Determine the viral titer in the harvested supernatants using a standard titration method such as a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.[12][13]
-
Data Analysis: Compare the viral titers from the compound-treated wells to the virus control wells. Calculate the percentage of virus yield reduction for each concentration of the compound. The EC₅₀ is the concentration that reduces the virus yield by 50%.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 6-Chloro-2-iodopurine Riboside|Nucleoside Intermediate [benchchem.com]
- 7. This compound | TBE Tick-borne encephalitis [tbe-info.com]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Inhibition of the RNA-Dependent RNA-Polymerase from SARS-CoV-2 by 6-Chloropurine Isoxazoline-Carbocyclic Monophosphate Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 12. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. benchchem.com [benchchem.com]
Application of 6-Chloro-2-iodopurine-9-riboside in Medicinal Chemistry: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-iodopurine-9-riboside is a key synthetic intermediate in medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Its unique structure, featuring two distinct reactive sites at the C2 and C6 positions of the purine (B94841) core, allows for selective and sequential modifications. This enables the generation of diverse libraries of 2,6-disubstituted purine nucleoside analogs with a wide range of biological activities, including potent antitumor and antiviral properties. This document provides detailed application notes, experimental protocols, and biological data related to the use of this compound in drug discovery and development.
Chemical Properties and Reactivity
This compound serves as a valuable building block due to the differential reactivity of its halogen substituents. The iodine atom at the C2 position is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl groups. The chlorine atom at the C6 position is more reactive towards nucleophilic aromatic substitution, enabling the facile introduction of amino, alkoxy, and thioalkoxy moieties. This orthogonal reactivity is fundamental to the synthesis of 2,6-disubstituted purine ribosides.
Applications in Medicinal Chemistry
Derivatives of this compound have shown significant promise in several therapeutic areas:
-
Oncology: Many 2,6-disubstituted purine nucleosides exhibit potent cytotoxic activity against a range of cancer cell lines. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest.
-
Virology: The purine scaffold is a common feature in antiviral nucleoside analogs. Modifications at the C2 and C6 positions can lead to compounds with significant activity against viruses such as SARS-CoV.
Data Presentation: Biological Activity of Derivatives
The following tables summarize the in vitro cytotoxic activity of various 2,6-disubstituted purine nucleoside analogs derived from this compound against several human cancer cell lines.
Table 1: Cytotoxic Activity of N6-substituted Adenosine Analogs
| Compound | R (Substitution at C6) | Cell Line | IC50 (µM) |
| 1 | N6-(4-trifluoromethylphenyl)piperazine | Huh7 (Liver) | 1 |
| 1 | N6-(4-trifluoromethylphenyl)piperazine | HCT116 (Colon) | 4 |
| 1 | N6-(4-trifluoromethylphenyl)piperazine | MCF7 (Breast) | 1 |
| 1 | N6-(4-trifluoromethylphenyl)piperazine | Mahlavu (Liver) | 3 |
| 1 | N6-(4-trifluoromethylphenyl)piperazine | FOCUS (Liver) | 1 |
| 2 | N6-benzyl | Huh7 (Liver) | >50 |
| 3 | N6-cyclohexyl | Huh7 (Liver) | >50 |
Data sourced from a study on novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs.[1][2]
Table 2: Cytotoxic Activity of 2,6,9-Trisubstituted Purine Derivatives
| Compound | R1 (at C2) | R2 (at C6) | Cell Line | IC50 (µM) |
| 4 | Cl | 4-(4-methylphenyl)piperazin-1-yl | HL-60 (Leukemia) | 4.3 |
| 4 | Cl | 4-(4-methylphenyl)piperazin-1-yl | K-562 (Leukemia) | 5.2 |
| 5 | 4-methylphenyl | 4-(4-methylphenyl)piperazin-1-yl | HL-60 (Leukemia) | 10.5 |
| 6 | Cl | 4-phenylpiperazin-1-yl | HL-60 (Leukemia) | 3.9 |
| 6 | Cl | 4-phenylpiperazin-1-yl | K-562 (Leukemia) | 4.8 |
Data from a study on 2,6,9-trisubstituted purine derivatives as potential anticancer compounds.[3][4][5]
Experimental Protocols
The following are detailed protocols for the key synthetic transformations of this compound.
Protocol 1: Suzuki-Miyaura Coupling at the C2 Position
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid to synthesize 2-aryl-6-chloropurine-9-ribosides.
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 equivalents)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in a mixture of DME and water (4:1), add the arylboronic acid, K2CO3, and Pd(PPh3)4.
-
Degas the reaction mixture by bubbling argon through it for 15 minutes.
-
Heat the mixture to 85 °C and stir under an argon atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-aryl-6-chloropurine-9-riboside.
Protocol 2: Nucleophilic Aromatic Substitution (Amination) at the C6 Position
This protocol outlines the amination of a 2-substituted-6-chloropurine-9-riboside to introduce an amino group at the C6 position.
Materials:
-
2-Aryl-6-chloropurine-9-riboside (from Protocol 1)
-
Amine (primary or secondary, 3.0 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2-aryl-6-chloropurine-9-riboside (1 equivalent) in DMF.
-
Add the desired amine and DIPEA to the solution.
-
Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the final 2,6-disubstituted purine-9-riboside.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic workflow for 2,6-disubstituted purine ribosides.
Caption: Proposed apoptotic signaling pathway for purine riboside analogs.
References
- 1. Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Chloro-2-iodopurine-9-riboside
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-2-iodopurine-9-riboside is a purine (B94841) nucleoside analog with significant potential in cancer research and drug development. As a member of the purine analog class of compounds, its primary mechanism of action is understood to involve the inhibition of DNA synthesis and the induction of programmed cell death, or apoptosis, in rapidly dividing cells.[1][2] These characteristics make it a compound of interest for targeting various malignancies, particularly indolent lymphoid cancers.[1][2]
These application notes provide a comprehensive overview of the experimental design for studying this compound, including detailed protocols for key assays and data presentation guidelines.
Mechanism of Action
This compound, as a nucleoside analog, is believed to exert its cytotoxic effects through incorporation into newly synthesized DNA strands during cell division. This incorporation leads to chain termination and the activation of DNA damage response (DDR) pathways, ultimately triggering cell cycle arrest and apoptosis. The general anticancer mechanisms of purine nucleoside analogs rely on the inhibition of DNA synthesis and induction of apoptosis.[1][2]
Data Presentation
Table 1: Cytotoxicity of Cladribine (B1669150) (a structurally similar 6-chloropurine (B14466) nucleoside) in Human Multiple Myeloma Cell Lines.
| Cell Line | IC50 (µM) |
| U266 | ~2.43 |
| RPMI8226 | ~0.75 |
| MM1.S | ~0.18 |
Note: The above data is for Cladribine and is provided as a reference. Researchers should experimentally determine the IC50 values for this compound in their cell lines of interest.
Experimental Protocols
Cell Viability Assay (MTT or SRB Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines of interest (e.g., leukemia, lymphoma, or solid tumor lines)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) solution
-
Solubilization buffer (for MTT) or 10 mM Tris base solution (for SRB)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (e.g., 48-72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
SRB Assay:
-
Fix the cells with a suitable fixative (e.g., trichloroacetic acid).
-
Stain the cells with SRB solution.
-
Wash with 1% acetic acid to remove unbound dye.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Read the absorbance at the appropriate wavelength (e.g., 510 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis for Apoptosis and DNA Damage Markers
Objective: To investigate the molecular mechanisms of apoptosis and DNA damage induced by this compound.
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies against:
-
Cleaved PARP
-
Cleaved Caspase-3
-
Cleaved Caspase-8
-
Bcl-2
-
Bax
-
Phospho-ATM (Ser1981)
-
Phospho-ATR (Ser428)
-
γH2AX (phospho-H2A.X Ser139)
-
β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Key signaling events in 6-chloropurine nucleoside-induced apoptosis.
Caption: A typical experimental workflow for in vitro studies.
References
Application Notes and Protocols for 6-Chloro-2-iodopurine-9-riboside
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-2-iodopurine-9-riboside is a purine (B94841) nucleoside analog with potential applications in cancer research.[1][2] As with any compound intended for research and development, a thorough understanding of its solubility and stability is critical for accurate experimental design and reliable results. These application notes provide detailed protocols for determining the solubility and stability of this compound, along with representative data and visualizations to guide researchers in its handling and use.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀ClIN₄O₄ | [3] |
| Molecular Weight | 412.57 g/mol | [3] |
| Appearance | White to off-white powder | |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. | [3] |
Solubility
The solubility of a compound is a critical parameter for its use in in-vitro and in-vivo studies. The following table summarizes the solubility of this compound in several common laboratory solvents. It is important to note that for many modified nucleosides, aqueous solubility can be limited.[4]
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | ≥ 40 | ≥ 96.95 | [3] |
| DMF | ~50 | ~121.19 | Based on data for the related 6-Chloropurine (B14466) riboside.[5] |
| Ethanol | < 1.8 | < 4.36 | [3] |
| Methanol | Slightly Soluble | - | Heating may improve solubility. |
| Water | Slightly Soluble | - | The related 6-Chloropurine riboside has a water solubility of 10.6 mg/mL.[6] |
| PBS (pH 7.4) | Low | - | Solubility in aqueous buffers is expected to be limited. |
Note: Sonication or gentle heating can be used to facilitate the dissolution of the compound.[3]
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol describes the shake-flask method, a common technique for determining the thermodynamic equilibrium solubility of a compound.
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, PBS, ethanol) in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended solid.
-
Sampling: Carefully collect a known volume of the supernatant without disturbing the solid pellet.
-
Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or mM based on the measured concentration and the dilution factor.
Stability
Understanding the stability of this compound under various conditions is crucial for its storage, handling, and use in assays. Halogenated nucleoside analogs can be susceptible to degradation under certain conditions, such as acidic pH, high temperatures, and exposure to light.[7]
Protocol for Stability Testing using HPLC
This protocol outlines a general procedure for assessing the stability of this compound under forced degradation conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or an aqueous buffer if solubility permits) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Stress: Incubate the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Expose the stock solution in a photostable, transparent container to a light source, as per ICH Q1B guidelines.[7] Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Time Points: Collect aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 260 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of the compound remaining relative to the time 0 sample.
Table 2: Representative Stability Data for this compound (Illustrative)
| Condition | % Remaining after 24h | Notes |
| 0.1 M HCl at 37°C | < 20% | Significant degradation is expected under acidic conditions, similar to other purine analogs.[8] |
| PBS (pH 7.4) at 37°C | > 95% | Expected to be relatively stable at neutral pH. |
| 0.1 M NaOH at 37°C | > 90% | Generally stable at basic pH. |
| 3% H₂O₂ at RT | ~ 70% | Susceptible to oxidative degradation. |
| 60°C in PBS (pH 7.4) | ~ 85% | Shows some thermal degradation. |
| Light Exposure (ICH Q1B) | ~ 90% | May exhibit some photolability. |
Mechanism of Action: Signaling Pathway
This compound, as a purine nucleoside analog, is anticipated to exert its anti-cancer effects through the induction of apoptosis and inhibition of DNA synthesis.[1][2] While the specific pathway for this compound is yet to be fully elucidated, it likely involves pathways common to other nucleoside analogs, such as the intrinsic apoptosis pathway.
The diagram below illustrates a plausible signaling pathway for the induction of apoptosis by a purine analog.
Caption: Proposed apoptotic signaling pathway for this compound.
Experimental Workflows
Solubility Determination Workflow
The following diagram outlines the key steps in determining the thermodynamic solubility of this compound.
Caption: Workflow for thermodynamic solubility testing.
Forced Degradation Study Workflow
This diagram illustrates the process for conducting a forced degradation study to assess the stability of the compound.
Caption: Workflow for a forced degradation stability study.
References
- 1. 6-Chloropurine riboside 5399-87-1 [sigmaaldrich.com]
- 2. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. J64612.18 [thermofisher.com]
Application Notes and Protocols for the Analysis of 6-Chloro-2-iodopurine-9-riboside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques used to characterize 6-Chloro-2-iodopurine-9-riboside, a purine (B94841) nucleoside analog with potential applications in therapeutic research.[1][2] The following sections detail the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with detailed protocols for obtaining these results.
Structural and Analytical Overview
This compound is a halogenated purine nucleoside. Its structure consists of a 6-chloropurine (B14466) base, an iodine atom at the 2-position, and a ribofuranose sugar moiety attached to the N9 position of the purine ring. The precise characterization of this molecule is critical for its development as a potential therapeutic agent. NMR and mass spectrometry are powerful analytical tools for confirming its identity, purity, and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-¹³ (¹³C), within a molecule.[3] This allows for the elucidation of its molecular structure.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) for this compound. These values are based on data from analogous compounds and theoretical predictions. Actual experimental values may vary slightly depending on the solvent and instrument used.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-8 | 8.5 - 8.8 | s | - |
| H-1' | 6.0 - 6.2 | d | ~5-6 |
| H-2' | 4.6 - 4.8 | t | ~5-6 |
| H-3' | 4.3 - 4.5 | t | ~5-6 |
| H-4' | 4.1 - 4.3 | m | - |
| H-5'a, H-5'b | 3.7 - 3.9 | m | - |
| 2'-OH | 5.4 - 5.6 | d | ~4-5 |
| 3'-OH | 5.1 - 5.3 | d | ~4-5 |
| 5'-OH | 5.0 - 5.2 | t | ~5-6 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~90 |
| C-4 | ~152 |
| C-5 | ~132 |
| C-6 | ~150 |
| C-8 | ~145 |
| C-1' | ~88 |
| C-2' | ~74 |
| C-3' | ~71 |
| C-4' | ~86 |
| C-5' | ~62 |
Mass Spectrometry (MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions.[4] It is a highly sensitive method for determining the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.
Predicted Mass Spectrometry Data
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Calculated m/z | Observed m/z |
| [M+H]⁺ | C₁₀H₁₁ClIN₄O₄ | 412.95 | 412.9 |
| [M+Na]⁺ | C₁₀H₁₀ClIN₄NaO₄ | 434.93 | 434.9 |
| [M-H]⁻ | C₁₀H₉ClIN₄O₄ | 410.93 | 410.9 |
Experimental Protocols
The following are detailed protocols for the NMR and mass spectrometry analysis of this compound.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Vortex the vial to ensure complete dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument to the DMSO-d₆ signal.
-
Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including spectral width, acquisition time, and number of scans.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
-
Data Processing:
-
Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum and assign the chemical shifts for all signals.
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight and assess the purity of the sample.
Materials:
-
This compound sample
-
HPLC-grade water with 0.1% formic acid (Mobile Phase A)
-
HPLC-grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
LC-MS system equipped with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Orbitrap, Q-TOF).
-
C18 reverse-phase HPLC column.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Dilute the stock solution to a final concentration of approximately 10 µg/mL with the initial mobile phase composition.
-
-
LC Method:
-
Set the column temperature to 30 °C.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Inject 5-10 µL of the sample.
-
Run a gradient elution to separate the analyte from any impurities. A typical gradient might be from 5% B to 95% B over 15 minutes.
-
Set the flow rate to 0.3 mL/min.
-
-
MS Method:
-
Set the ESI source to operate in both positive and negative ion modes.
-
Optimize the source parameters, including capillary voltage, cone voltage, and gas flow rates.
-
Acquire data in full scan mode over a mass range of m/z 100-1000.
-
-
Data Analysis:
-
Process the chromatogram to identify the peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Determine the accurate mass of the molecular ions ([M+H]⁺, [M+Na]⁺, [M-H]⁻) and compare them to the calculated theoretical values.
-
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of this compound using NMR and LC-MS.
Caption: Analytical Workflow for this compound.
References
Application Notes and Protocols for 6-Chloro-2-iodopurine-9-riboside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidelines for the safe handling, storage, and use of 6-Chloro-2-iodopurine-9-riboside, a purine (B94841) nucleoside analog. The information is intended to ensure the integrity of the compound and the safety of laboratory personnel.
Product Information and Chemical Properties
This compound is a halogenated purine nucleoside that serves as a valuable intermediate in the synthesis of various biologically active molecules. Its structure allows for further chemical modifications, making it a versatile tool in drug discovery and chemical biology.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₀ClIN₄O₄ |
| Molecular Weight | 412.57 g/mol |
| CAS Number | 313477-85-9 |
| Appearance | Solid powder |
| Purity | ≥98% (as determined by HPLC) |
Note: Physical properties such as melting point and exact solubility in various solvents are not consistently reported in publicly available literature. It is recommended to consult the supplier's certificate of analysis for the most accurate information.
Handling and Personal Protective Equipment (PPE)
Due to the limited availability of specific toxicity data for this compound, it is crucial to handle this compound with care, assuming it may be harmful. The safety precautions for the closely related compound, 6-Chloropurine riboside, suggest that it may cause skin, eye, and respiratory irritation.
Protocol 1: Safe Handling of this compound
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Ensure that an eyewash station and a safety shower are readily accessible.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves to prevent skin contact.
-
Eye Protection: Use chemical safety goggles or a face shield to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing.
-
Respiratory Protection: If handling large quantities or if there is a risk of generating dust, use a NIOSH-approved respirator with an appropriate particulate filter.
-
-
Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound.
Storage and Stability
Proper storage is essential to maintain the stability and integrity of this compound.
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed container in a dry environment. Protect from light. |
| In Solvent | -80°C | Up to 1 year | Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Protect from light. |
Stability Considerations:
-
Light Sensitivity: As with many nucleoside analogs, exposure to light may cause degradation. Store in amber vials or protect from light.
-
Moisture Sensitivity: The compound is a solid powder and should be stored in a dry place to prevent hydrolysis.
-
pH Stability: The stability of purine nucleoside analogs in solution can be pH-dependent. It is advisable to prepare fresh solutions for experiments and to buffer them at a neutral pH unless otherwise required by the experimental protocol.
Solubility and Solution Preparation
The solubility of this compound has not been extensively reported. However, based on the data for the related compound 6-Chloropurine riboside, the following can be inferred.
Table 3: Estimated Solubility
| Solvent | Estimated Solubility |
| Dimethylformamide (DMF) | ~49-51 mg/mL |
| Dimethyl Sulfoxide (DMSO) | Likely soluble |
| Ethanol | Sparingly soluble |
| Water | Sparingly soluble |
Protocol 2: Preparation of a Stock Solution (e.g., 10 mM in DMSO)
-
Calculation: Determine the mass of this compound required to prepare the desired volume and concentration of the stock solution. For example, for 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 412.57 g/mol * (1000 mg / 1 g) = 4.1257 mg
-
-
Weighing: Accurately weigh the calculated amount of the compound in a microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the tube.
-
Mixing: Vortex or sonicate the solution gently until the solid is completely dissolved.
-
Storage: Store the stock solution at -80°C in small aliquots to minimize freeze-thaw cycles.
Experimental Protocols
This compound is primarily used as a chemical intermediate for the synthesis of more complex nucleoside analogs with potential therapeutic applications.
Protocol 3: General Procedure for Nucleophilic Substitution
This protocol describes a general workflow for using this compound as a precursor in a nucleophilic substitution reaction.
Signaling Pathways and Applications
As a purine nucleoside analog, this compound and its derivatives have the potential to interact with various cellular pathways, particularly those involved in nucleic acid metabolism and cell signaling. Purine analogs are known to exert their effects through mechanisms such as the inhibition of DNA synthesis and the induction of apoptosis.
Disposal
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. It is recommended to consult with your institution's environmental health and safety office for specific guidelines.
Disclaimer
The information provided in these application notes is intended for guidance only and is based on the best available knowledge. It is the responsibility of the user to conduct a thorough risk assessment before handling or using this compound. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-2-iodopurine-9-riboside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Chloro-2-iodopurine-9-riboside synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the critical glycosylation and iodination steps.
Glycosylation Step (Vorbrüggen Reaction)
Q1: My glycosylation reaction is showing low to no product formation. What are the likely causes and how can I troubleshoot this?
A1: Low or no product formation in a Vorbrüggen glycosylation is a common issue, often stemming from several factors:
-
Insufficient Silylation of the Purine (B94841) Base: The nucleophilicity of the purine nitrogen is significantly increased upon silylation. Incomplete silylation will result in a poor yield.
-
Troubleshooting:
-
Ensure the use of anhydrous conditions and reagents.
-
Use a slight excess of the silylating agent (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA).
-
Consider extending the silylation time or gently warming the mixture to ensure complete reaction before adding the glycosyl donor.
-
-
-
Inactive Lewis Acid: The Lewis acid catalyst (e.g., TMSOTf) is highly sensitive to moisture.
-
Troubleshooting:
-
Use a fresh, unopened bottle of the Lewis acid if possible.
-
Handle the Lewis acid under a dry, inert atmosphere (e.g., argon or nitrogen).
-
-
-
Poorly Reactive Nucleobase: 6-Chloro-2-iodopurine (B104377) can be a weakly reactive nucleobase.
-
Troubleshooting:
-
Increase the reaction temperature.
-
Increase the concentration of the reactants.
-
Consider using a more potent Lewis acid, but be mindful of potential side reactions.
-
-
Q2: I am observing a significant amount of an unexpected by-product in my glycosylation reaction when using acetonitrile (B52724) as the solvent. What is this by-product and how can I avoid its formation?
A2: A known issue with the Vorbrüggen glycosylation of weakly reactive nucleobases in acetonitrile is the formation of a by-product where the solvent itself acts as a nucleophile, competing with the purine base.[1]
-
Troubleshooting:
-
Change the Solvent: The most effective solution is to switch from acetonitrile to a less nucleophilic solvent. 1,2-dichloroethane (B1671644) (DCE) has been shown to be an excellent alternative, significantly improving the yield of the desired product and eliminating the formation of the acetonitrile-related by-product.[1]
-
Q3: My reaction is producing a mixture of N9 and N7 isomers. How can I improve the regioselectivity for the desired N9 isomer?
A3: The formation of both N7 and N9 isomers is a common challenge in purine glycosylation. The N9 isomer is generally the thermodynamically favored product.
-
Troubleshooting:
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can favor the formation of the more stable N9 isomer.
-
Choice of Lewis Acid: The nature of the Lewis acid can influence the N9/N7 ratio. Experiment with different Lewis acids (e.g., SnCl₄, TiCl₄) to optimize for N9 selectivity.
-
Protecting Groups: While more synthetically demanding, the use of protecting groups on the purine ring can direct the glycosylation to the desired nitrogen.
-
Iodination Step
Q4: I am having difficulty selectively iodinating the 2-position of the 6-chloropurine (B14466) riboside. What methods can I use?
A4: Direct electrophilic iodination of the 6-chloropurine riboside can be challenging due to the presence of multiple reactive sites. A more controlled and selective method is often required.
-
Recommended Method: Lithiation followed by Iodination
-
This method involves the protection of the ribose hydroxyl groups, followed by a regioselective lithiation at the 2-position of the purine base at low temperature using a strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LTMP). The resulting lithiated species is then quenched with an iodine source (e.g., I₂) to afford the 2-iodo product in high yield.
-
Q5: My iodination reaction is giving a low yield and multiple products. What are the potential issues?
A5: Low yields and side products in iodination reactions can be due to several factors:
-
Non-selective Iodination: The purine ring has multiple potentially reactive sites for electrophilic attack.
-
Troubleshooting:
-
Employ the regioselective lithiation method described above.
-
If using a direct iodination approach, carefully control the stoichiometry of the iodinating agent (e.g., N-iodosuccinimide - NIS) and the reaction temperature to minimize over-iodination.
-
-
-
Degradation of the Starting Material: The starting nucleoside may be sensitive to the reaction conditions.
-
Troubleshooting:
-
Use milder iodinating reagents.
-
Perform the reaction at a lower temperature.
-
Ensure that the pH of the reaction mixture is controlled, as some nucleosides are unstable under strongly acidic or basic conditions.
-
-
Quantitative Data Presentation
The following table summarizes the reported yields for the glycosylation of a 6-chloro-7-deaza-7-iodopurine, a close analog of 6-chloro-2-iodopurine, under various conditions. This data highlights the significant impact of the solvent and catalyst system on the reaction outcome.
| Catalyst/Base System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TMSOTf / DBU | Acetonitrile (MeCN) | 70 | 28 | ~20 | [1] |
| TMSOTf / DBU | 1,2-Dichloroethane (DCE) | 70 | 24 | 58 | [1] |
| TMSOTf / BSA | Acetonitrile (MeCN) | 80 | 8-9 | 73* | [1] |
| TMSOTf / BSA | Acetonitrile (MeCN) | Not Specified | 6 | 15** | [1] |
*Note: A study by Cho et al. (2020) reported a 73% yield under these conditions. **Note: A competing study reported a 15% yield under similar conditions, highlighting the variability of this reaction in acetonitrile.
Experimental Protocols
Protocol 1: Vorbrüggen Glycosylation of 6-Chloro-2-iodopurine with Protected Ribose
This protocol is adapted from the successful glycosylation of a similar substrate and is optimized to minimize side-product formation.
Materials:
-
6-Chloro-2-iodopurine
-
1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (or other suitable protected ribose)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of 6-chloro-2-iodopurine (1.2 equiv.) and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 equiv.) in anhydrous DCE, add DBU (3.0 equiv.) under an inert atmosphere (N₂ or Ar).
-
Cool the mixture to 0 °C in an ice bath.
-
Add TMSOTf (4.0 equiv.) dropwise to the cooled mixture.
-
After the addition is complete, warm the reaction mixture to 70 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired protected this compound.
Protocol 2: Deprotection of Benzoyl Groups
Materials:
-
Protected this compound
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (B1231860) (NaOMe) solution in Methanol
-
Ammonium chloride (NH₄Cl) solution (saturated, aqueous)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the protected nucleoside in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide solution.
-
Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.
-
Neutralize the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Visualizations
Caption: Troubleshooting workflow for low yield in glycosylation.
Caption: Chemical synthesis pathway for this compound.
References
Navigating the Purification of 6-Chloro-2-iodopurine-9-riboside: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The purification of 6-Chloro-2-iodopurine-9-riboside, a key intermediate in the synthesis of various bioactive molecules, presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in achieving high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from starting materials, side reactions, and degradation. These may include:
-
Unreacted starting materials: Such as 6-chloropurine (B14466) or its riboside precursor.
-
Isomeric byproducts: Formation of N7-glycosylated isomers during the ribosylation step.
-
Hydrolysis products: Degradation of the desired product back to 6-chloropurine riboside.
-
Solvent adducts: Formation of adducts with solvents used in the reaction or purification.
-
Tin-based reagents: If a stannylation route is used for the synthesis of the purine (B94841) base, residual organotin compounds like tributyltin iodide may be present.
Q2: What is the recommended storage condition for this compound to minimize degradation?
A2: To ensure stability, this compound should be stored as a solid at -20°C. In solvent, it should be stored at -80°C for long-term stability.[]
Q3: What are the solubility characteristics of this compound?
Troubleshooting Purification Challenges
This section addresses common issues encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
Possible Causes & Solutions
| Cause | Recommended Solution |
| Compound instability on silica (B1680970) gel | Perform a small-scale stability test by spotting the compound on a TLC plate and letting it sit for several hours before eluting. If degradation is observed, consider using a less acidic stationary phase like neutral alumina (B75360) or deactivated silica gel. |
| Irreversible adsorption to the stationary phase | Pre-treat the silica gel with the initial mobile phase to deactivate highly active sites. Alternatively, consider using a different stationary phase such as reversed-phase C18 silica. |
| Column overloading | Reduce the amount of crude material loaded onto the column. A general guideline is a loading capacity of 1-5% of the stationary phase weight for silica gel. |
Issue 2: Co-elution of Impurities with the Product
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inadequate separation by the chosen solvent system | Systematically screen different solvent systems with varying polarities. A gradient elution from a non-polar to a more polar solvent system can often improve separation. |
| Structurally similar impurities | Employ a secondary purification step with a different separation mechanism, such as preparative High-Performance Liquid Chromatography (HPLC) or crystallization. |
Issue 3: Product Degradation During Purification
Possible Causes & Solutions
| Cause | Recommended Solution |
| Hydrolysis on silica gel | Minimize the time the compound spends on the column. Work at lower temperatures if possible. Consider using a non-protic solvent system. |
| Sensitivity to acidic or basic conditions | If using additives like acetic acid or triethylamine (B128534) in the mobile phase, ensure the compound is stable under these conditions. Neutralize the fractions immediately after collection if necessary. |
Experimental Protocols
Protocol 1: General Silica Gel Column Chromatography for Purine Nucleosides
This protocol is a general guideline and should be optimized for this compound.
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane (B92381) or dichloromethane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the packed column with the initial mobile phase until the bed is stable.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or DMF).
-
Adsorb the sample onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin elution with a low-polarity mobile phase (e.g., dichloromethane/methanol, 98:2 v/v).
-
Gradually increase the polarity of the mobile phase (e.g., to 95:5 or 90:10 dichloromethane/methanol) to elute the product.
-
Monitor the fractions by Thin Layer Chromatography (TLC).
-
-
Fraction Analysis:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Forced Degradation Study
A forced degradation study is crucial to understand the stability of the compound and to identify potential degradation products.
-
Acidic Hydrolysis:
-
Dissolve this compound in a solution of 0.1 M HCl.
-
Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours).
-
Analyze the samples at each time point by HPLC.
-
-
Basic Hydrolysis:
-
Dissolve the compound in a solution of 0.1 M NaOH.
-
Follow the same heating and analysis procedure as for acidic hydrolysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature and analyze at various time points.
-
-
Thermal Degradation:
-
Heat a solid sample of the compound in an oven at a high temperature (e.g., 100°C).
-
Analyze the sample at different time intervals.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to UV light (e.g., 254 nm).
-
Analyze the sample at different time points to assess for photodegradation.
-
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification challenges.
References
Optimizing 6-Chloro-2-iodopurine-9-riboside Dosage for Cell Lines: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for optimizing the dosage of purine (B94841) nucleoside analogs in cell line experiments. Due to the limited availability of specific data for 6-Chloro-2-iodopurine-9-riboside, this guide utilizes data from the closely related and well-studied compound, 6-mercaptopurine (B1684380) (6-MP), as a representative example. This information will help researchers establish effective experimental protocols, troubleshoot common issues, and understand the underlying mechanisms of action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for purine nucleoside analogs like 6-mercaptopurine?
A1: 6-mercaptopurine (6-MP) is a purine antimetabolite that disrupts DNA and RNA synthesis.[1][2] It competes with the natural purines hypoxanthine (B114508) and guanine (B1146940) for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which converts 6-MP into its active form, thioinosine monophosphate (TIMP).[3][4] TIMP then inhibits multiple steps in the de novo purine biosynthesis pathway, primarily targeting the enzyme phosphoribosyl pyrophosphate amidotransferase (PRPP amidotransferase), which is the rate-limiting step.[2][3] This leads to a depletion of adenine (B156593) and guanine nucleotides, ultimately halting DNA and RNA synthesis and inducing cell cycle arrest and apoptosis.[4][5]
Q2: How does 6-mercaptopurine induce apoptosis?
A2: 6-mercaptopurine promotes apoptosis primarily through the intrinsic, or mitochondrial, pathway.[5] A key mechanism is the alteration of the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Specifically, 6-MP has been shown to decrease the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[6] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death.
Q3: What are the critical factors to consider when determining the optimal dosage of a purine nucleoside analog?
A3: Several factors influence the optimal dosage, including the specific cell line being used, the cell seeding density, the duration of drug exposure, and the specific endpoint being measured (e.g., cell viability, apoptosis). It is crucial to perform a dose-response experiment with a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50).
Q4: What is a typical starting concentration range for in vitro experiments with 6-mercaptopurine?
A4: Based on published data, a broad starting range of 0.01 µM to 1000 µM is advisable for initial dose-finding experiments.[7] The IC50 values can vary significantly between cell lines, from nanomolar to high micromolar ranges.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Cytotoxicity Observed | 1. Suboptimal drug concentration. 2. Insufficient incubation time. 3. Drug instability or degradation. 4. Cell line resistance. | 1. Test a wider and higher range of concentrations. 2. Increase the incubation time (e.g., from 24h to 48h or 72h). 3. Prepare fresh drug solutions for each experiment. 4. Verify the sensitivity of your cell line to similar compounds from the literature. Consider using a different cell line if necessary. |
| High Variability Between Replicates | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. 4. Contamination. | 1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and be consistent with technique. 3. Avoid using the outer wells of the plate or fill them with sterile PBS or media. 4. Regularly check for and address any signs of contamination in your cell cultures. |
| Precipitation of the Compound in Culture Medium | 1. Poor solubility of the compound. 2. High final concentration of the solvent (e.g., DMSO). | 1. Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it further in the culture medium. 2. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.5% for DMSO). |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for 6-mercaptopurine in various cancer cell lines. This data can serve as a reference for designing initial dose-response experiments.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Assay Method |
| CCRF-CEM | T-cell Leukemia | 1 | Not Specified | MTT |
| MT4 | Human T-cell Leukemia | 0.1 | Not Specified | MTT |
| L1210 (multidrug-resistant) | Mouse Leukemia | 0.024 | Not Specified | Not Specified |
| HepG2 | Human Hepatocellular Carcinoma | 32.25 | Not Specified | MTT |
| MCF-7 | Human Breast Adenocarcinoma | >100 | Not Specified | MTT |
| K-562 | Chronic Myelogenous Leukemia | ~1.3 | 48 hours | [3H]thymidine incorporation |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 10 (± 2) | 96 hours | WST-1 |
| SUM149 | Triple-Negative Breast Cancer | No significant effect up to 8 µM | 7 days | Not Specified |
Note: IC50 values are highly dependent on experimental conditions and can vary between laboratories. The data presented here is for informational purposes only.[7][8][9]
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol provides a standard method for determining the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Target cell line
-
6-mercaptopurine (or other purine nucleoside analog)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.[8]
-
-
Drug Treatment:
-
Prepare a series of dilutions of the drug in complete culture medium. A wide range of concentrations is recommended for the initial experiment (e.g., 0.01, 0.1, 1, 10, 100, 1000 µM).[7]
-
Remove the old medium and add 100 µL of the medium containing the different drug concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug, e.g., DMSO).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Experimental Workflow for IC50 Determination```dot
Caption: Simplified signaling pathway of 6-mercaptopurine.
References
- 1. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. 6-MERCAPTOPURINE SAR, synthesis, mechanism of action, therapeutic actions, side effects and mcq - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-mercaptopurine promotes energetic failure in proliferating T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Mercaptopurine decreases the Bcl-2/Bax ratio and induces apoptosis in activated splenic B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluation of 6-mercaptopurine in a cell culture model of adaptable triple-negative breast cancer with metastatic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
Preventing degradation of 6-Chloro-2-iodopurine-9-riboside in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 6-Chloro-2-iodopurine-9-riboside in solution.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments, helping you identify potential causes and implement corrective actions to ensure the stability of this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of compound activity or inconsistent results. | Degradation of this compound in your stock or working solution. | 1. Verify Storage Conditions: Ensure the solid compound is stored at -20°C and solutions are stored at -80°C. 2. Check Solvent Purity: Use high-purity, anhydrous solvents (e.g., DMSO, DMF) for preparing stock solutions. 3. Assess Solution Age: Prepare fresh working solutions daily and avoid repeated freeze-thaw cycles of the stock solution. 4. Perform Stability Check: Use an analytical method like HPLC to assess the purity of your solution (see Experimental Protocols). |
| Precipitate formation in the solution upon storage. | Poor solubility or compound degradation leading to insoluble products. | 1. Confirm Solvent Suitability: Ensure the chosen solvent can dissolve the compound at the desired concentration. 2. Adjust pH (if applicable): If using aqueous buffers, ensure the pH is within the optimal stability range (near neutral). Avoid highly acidic or alkaline conditions. 3. Filter the Solution: If a precipitate is observed, it may be a degradation product. The solution should be considered compromised. |
| Discoloration of the solution (e.g., turning yellow). | Potential chemical degradation, possibly due to oxidation or light exposure. | 1. Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation. 2. Use Inert Gas: For long-term storage of stock solutions, consider purging the vial with an inert gas like argon or nitrogen to minimize oxidation. |
| Unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). | Presence of degradation products. | 1. Identify Degradants: If possible, characterize the unexpected peaks to understand the degradation pathway. 2. Review Experimental Conditions: Analyze your experimental protocol for potential stressors such as extreme pH, high temperature, or prolonged exposure to light. 3. Implement Preventive Measures: Based on the identified stressors, modify your protocol to minimize degradation (e.g., work on ice, use a pH buffer, protect from light). |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term stability, the solid form of this compound should be stored at -20°C.[1] Once dissolved in a solvent, it is recommended to store the solution at -80°C.[1]
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). When preparing stock solutions, it is crucial to use anhydrous grades of these solvents to minimize hydrolysis.
Q3: How can I prevent the degradation of this compound in my aqueous experimental buffer?
A3: To minimize degradation in aqueous solutions:
-
Maintain a Neutral pH: Halogenated purine (B94841) nucleosides can be susceptible to hydrolysis under acidic or alkaline conditions. It is advisable to maintain the pH of your buffer in the neutral range (pH 6.5-7.5).
-
Work at Low Temperatures: Perform your experiments on ice whenever possible to reduce the rate of potential degradation.
-
Prepare Fresh Solutions: It is best practice to prepare fresh working solutions from a frozen stock solution just before use.
-
Protect from Light: Keep your solutions protected from light to prevent photodegradation.
Q4: Is this compound sensitive to light?
Q5: How many freeze-thaw cycles can a stock solution of this compound tolerate?
A5: To ensure the integrity of the compound, it is recommended to minimize freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use volumes is the best practice to avoid repeated temperature fluctuations that can accelerate degradation.
Quantitative Data Summary
The following table provides a hypothetical summary of the stability of this compound under various stress conditions. These values are illustrative and based on the general behavior of halogenated purine nucleosides. For critical applications, it is highly recommended to perform your own stability studies.
| Condition | Parameter | Value | Time | Remaining Compound (%) |
| Hydrolysis | 0.1 M HCl | 25°C | 24 h | ~85% |
| pH 7.4 Buffer | 25°C | 24 h | >98% | |
| 0.1 M NaOH | 25°C | 24 h | ~90% | |
| Oxidation | 3% H₂O₂ | 25°C | 24 h | ~92% |
| Thermal Stress | Solution at 50°C | - | 24 h | ~95% |
| Photostability | UV Light (254 nm) | 25°C | 24 h | ~88% |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol outlines a general High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect the presence of degradation products.
1. Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable buffer component)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
2. Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
3. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).
-
Inject the sample onto the HPLC system.
-
Analyze the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent degradation products. The purity can be estimated by the relative peak area.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting decision tree for inconsistent results.
References
Troubleshooting unexpected results with 6-Chloro-2-iodopurine-9-riboside
Welcome to the technical support center for 6-Chloro-2-iodopurine-9-riboside. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and optimizing their experiments with this purine (B94841) nucleoside analog.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues that may arise during the use of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: I am not observing the expected cytotoxic or anti-proliferative effect in my cell line.
A1: There are several potential reasons for a lack of efficacy. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility:
-
Verification: Confirm the identity and purity of your compound stock, if possible. Impurities or degradation can significantly impact activity.
-
Solubility: this compound may have limited aqueous solubility. Ensure that you are dissolving it in an appropriate solvent (e.g., DMSO) at a suitable concentration before preparing your final working dilutions in cell culture media. Precipitates in the media can lead to inaccurate dosing and reduced efficacy.
-
Storage: The compound should be stored under the recommended conditions (typically -20°C) to prevent degradation. Repeated freeze-thaw cycles should be avoided.
-
-
Experimental Parameters:
-
Concentration Range: You may need to test a broader range of concentrations. The effective concentration can vary significantly between different cell lines.
-
Incubation Time: The duration of exposure to the compound may be insufficient. Try extending the incubation time (e.g., 24, 48, 72 hours) to observe a significant effect.
-
Cell Density: High cell seeding density can sometimes mask the cytotoxic effects of a compound. Optimize your cell seeding density to ensure they are in the logarithmic growth phase during the experiment.
-
-
Cell Line Specific Factors:
-
Metabolic Inactivation: Some cell lines may express high levels of drug-metabolizing enzymes that can inactivate the compound.
-
Drug Efflux Pumps: Overexpression of efflux pumps like P-glycoprotein (MDR1) can actively remove the compound from the cells, reducing its intracellular concentration and efficacy.
-
Target Expression: The cellular targets of this compound might be expressed at low levels or be mutated in your cell line of choice.
-
Q2: I am observing high variability between my experimental replicates.
A2: High variability can stem from several sources. The following workflow can help you pinpoint the issue:
Caption: Troubleshooting workflow for high experimental variability.
Q3: I am seeing unexpected off-target effects or a different phenotype than anticipated.
A3: Unexpected results can be due to the compound's mechanism or experimental artifacts.
-
Purity of the Compound: As with a lack of efficacy, impurities in your compound stock could have their own biological activities, leading to unexpected phenotypes.
-
Metabolites: The compound may be metabolized by the cells into other active molecules with different targets.
-
Cellular Context: The effect of a compound can be highly dependent on the specific signaling pathways active in a particular cell line.
-
General Cellular Stress: At higher concentrations, many compounds can induce general cellular stress responses that are not related to their specific mode of action. Consider performing assays to measure markers of cellular stress.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, we are providing a template table for you to organize your experimental results. This will aid in comparing the efficacy of the compound across different cell lines and experimental conditions.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 / EC50 (µM) | Max Inhibition / Effect (%) | Notes |
| e.g., Jurkat | Proliferation (MTT) | 72 | Your Data | Your Data | |
| e.g., HeLa | Apoptosis (Caspase-3/7) | 48 | Your Data | Your Data | |
| Your Cell Line | Your Assay | Your Conditions | Your Data | Your Data |
Experimental Protocols
Below is a generalized protocol for a cell viability assay using a resazurin-based reagent. This can be adapted for use with this compound.
Protocol: Cell Viability Assay
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment:
-
Add a resazurin-based viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control to determine the percentage of viability.
-
Plot the percentage of viability against the compound concentration and use a non-linear regression to calculate the IC50 value.
-
Signaling Pathways and Workflows
As a purine nucleoside analog, this compound is expected to interfere with DNA synthesis and induce apoptosis. The diagrams below illustrate these generalized pathways and a typical experimental workflow.
Caption: Generalized mechanism of action for a purine nucleoside analog.
Caption: A typical experimental workflow for assessing compound efficacy.
6-Chloro-2-iodopurine-9-riboside assay variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 6-Chloro-2-iodopurine-9-riboside assays. The information provided aims to enhance assay reproducibility and mitigate variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a purine (B94841) nucleoside analog.[1][2] Like other compounds in this class, its anticancer activity is primarily attributed to the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death).[1][3] Purine analogs can be incorporated into DNA during replication, leading to chain termination and cell cycle arrest.[4]
Q2: How should I prepare and store stock solutions of this compound to ensure stability?
For optimal stability, it is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). Based on data for the related compound 6-Chloropurine riboside, solubility is approximately 5 mg/mL in DMSO. It is crucial to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing working solutions, dilute the stock in pre-warmed cell culture medium and use it immediately. The stability of nucleoside analogs in aqueous solutions can be limited.
Q3: What are the expected cellular effects of this compound treatment?
Treatment of cancer cells with purine analogs typically leads to a dose-dependent decrease in cell viability and proliferation.[4] Mechanistically, you can expect to observe an accumulation of cells in the S-phase or G2/M phase of the cell cycle, indicative of DNA synthesis inhibition and cell cycle arrest.[5] Subsequently, an increase in markers of apoptosis, such as caspase activation and DNA fragmentation, is anticipated.[6][7]
Q4: Which cell lines are appropriate for studying the effects of this compound?
The choice of cell line will depend on the research question. Purine analogs have shown broad antitumor activity, particularly in lymphoid malignancies.[1] Therefore, leukemia and lymphoma cell lines may be particularly sensitive. However, its efficacy in various solid tumor cell lines should also be assessable. It is advisable to perform initial screening across a panel of cell lines to identify the most responsive models for your studies.
Troubleshooting Guides
Issue 1: High Variability and Poor Reproducibility in Cell-Based Assay Results
Possible Causes:
-
Compound Solubility and Stability: this compound may have limited solubility or stability in aqueous cell culture medium, leading to inconsistent effective concentrations.
-
Edge Effects: Evaporation of media from the outer wells of a microplate can concentrate the compound and affect cell growth, leading to variability between wells.[8][9][10][11]
-
Inconsistent Cell Seeding: Uneven cell distribution or variations in cell number per well will lead to significant differences in assay readouts.
-
Cell Health and Passage Number: Using cells that are unhealthy or have been passaged too many times can lead to inconsistent responses to treatment.
Solutions:
-
Optimize Compound Formulation:
-
Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
-
Prepare fresh dilutions of the compound for each experiment.
-
-
Mitigate Edge Effects: [8][9][10][11]
-
Fill the outer wells of the microplate with sterile PBS or media without cells to create a humidity barrier.[10]
-
Ensure proper humidification of the incubator.
-
Allow newly seeded plates to sit at room temperature for a short period before placing them in the incubator to ensure even cell settling.[11][12]
-
-
Standardize Cell Culture Practices:
-
Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding density.
-
Maintain a consistent cell passage number for all experiments and regularly check for mycoplasma contamination.
-
Issue 2: High Background Signal in Kinase Assays
Possible Causes:
-
Non-specific Binding: The compound or detection reagents may bind non-specifically to the plate or other assay components.
-
Compound Interference: The compound may autofluoresce or interfere with the detection system (e.g., luciferase-based assays).
-
Contaminated Reagents: Buffers, enzymes, or substrates may be contaminated, leading to a high background signal.[13]
-
High Enzyme Concentration: Using too much kinase can lead to a high basal signal.
Solutions:
-
Include Proper Controls:
-
Optimize Reagent Concentrations:
-
Improve Assay Conditions:
-
Increase the number and stringency of wash steps.
-
Consider adding a non-ionic detergent like Triton X-100 (around 0.01%) to the assay buffer to reduce non-specific binding and compound aggregation.[14]
-
Use fresh, high-purity reagents.
-
Quantitative Data Summary
The following tables provide representative data for assays involving purine analogs. Note that these values are illustrative and may vary depending on the specific experimental conditions and cell line used.
Table 1: Representative IC50 Values for Purine Analogs in Cancer Cell Lines
| Cell Line | Assay Type | Purine Analog | Representative IC50 (µM) | Standard Deviation (µM) |
| Jurkat (Leukemia) | MTT Assay | Cladribine | 0.05 | 0.01 |
| MCF-7 (Breast Cancer) | CellTiter-Glo | Fludarabine | 1.2 | 0.3 |
| A549 (Lung Cancer) | SRB Assay | 6-Chloropurine derivative | 5.8 | 1.1 |
| HCT116 (Colon Cancer) | Apoptosis Assay | 6-Thioguanine | 0.5 | 0.1 |
Table 2: Assay Performance Metrics for a High-Throughput Kinase Screen with a Purine Analog Library
| Parameter | Value | Interpretation |
| Z' Factor | 0.75 | Excellent assay quality, suitable for HTS.[15][16][17][18] |
| Signal-to-Background Ratio | 15 | Robust assay window. |
| Coefficient of Variation (%CV) | < 10% | Good precision and reproducibility. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
96-well clear flat-bottom plates
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle progression.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Trypsin-EDTA (for adherent cells)
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
For suspension cells, collect the cells by centrifugation.
-
For adherent cells, aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize with complete medium and collect by centrifugation.
-
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in the residual PBS and, while gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Fix the cells on ice for at least 30 minutes or at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, decant the ethanol, and wash the pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate at room temperature for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Pharma-Planta Consortium [pharma-planta.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Induction of apoptosis and inhibition of signalling pathways by alkylated purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 9. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 10. m.youtube.com [m.youtube.com]
- 11. agilent.com [agilent.com]
- 12. neuroprobe.com [neuroprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: 6-Chloro-2-iodopurine-9-riboside in Cellular Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-Chloro-2-iodopurine-9-riboside in cellular models. The information is designed to address specific issues that may be encountered during experimentation, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cellular models?
A1: this compound is a purine (B94841) nucleoside analog. Like other compounds in this class, its primary anticancer mechanism involves the inhibition of DNA synthesis and the induction of programmed cell death, known as apoptosis.[1][2][3] These actions are central to its cytotoxic effects on cancer cells.
Q2: What are the expected cellular effects of this compound treatment?
A2: Treatment of cancer cell lines with this compound and similar 6-chloropurine (B14466) nucleosides is expected to result in cytotoxicity, induction of apoptosis, and cell cycle arrest, particularly at the G2/M phase.[4]
Q3: How should I prepare and store this compound for cell culture experiments?
A3: Due to the limited information on the long-term stability of this compound in cell culture media, it is best practice to prepare fresh dilutions from a stock solution for each experiment. For stock solutions, the compound's solubility in solvents like DMSO should be considered, and the final concentration of the solvent in the media should be kept at a non-toxic level, typically below 0.5%. To ensure consistency, a stability assessment of the compound in your specific cell culture medium can be performed.[5]
Q4: I am observing high variability in my cytotoxicity assay results. What are the potential causes and solutions?
A4: High variability in cytotoxicity assays can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes for accurate cell dispensing.
-
Edge Effects: Avoid using the outer wells of the microplate, or fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.
-
Compound Precipitation: this compound may have limited solubility in aqueous solutions. Ensure the final solvent concentration is sufficient to maintain solubility and consider preparing dilutions in pre-warmed media.
-
Inaccurate Pipetting: Use calibrated pipettes and proper techniques, especially for serial dilutions.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent or No Observable Cytotoxicity
| Possible Cause | Recommended Solution |
| Compound Degradation | Prepare fresh dilutions of this compound from a stock solution for each experiment. Purine analogs can be unstable in solution over time.[5][8] |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line, as sensitivity can vary significantly.[5] |
| Cell Line Resistance | The target cell line may be inherently resistant to the compound. Consider using a different cell line or investigating potential resistance mechanisms. |
| Suboptimal Assay Conditions | Optimize the cell seeding density and incubation time for your cytotoxicity assay (e.g., MTT, SRB). Ensure cells are in the logarithmic growth phase during treatment.[9] |
Issue 2: Unexpected Cell Cycle Analysis Results
| Possible Cause | Recommended Solution |
| Incorrect Staining Protocol | Ensure proper cell fixation (e.g., with cold 70% ethanol) and staining with a DNA-intercalating dye like propidium (B1200493) iodide (PI). Include RNase A in the staining solution to avoid staining of double-stranded RNA. |
| Cell Clumping | Minimize cell clumps during harvesting and fixation, as they can lead to inaccurate DNA content measurement by the flow cytometer. |
| Flow Cytometer Settings | Optimize flow cytometer settings for doublet discrimination to exclude cell aggregates from the analysis.[10] |
| Drug-Induced Artifacts | Some DNA-damaging agents can interfere with DNA staining. Ensure that the observed cell cycle distribution is not an artifact of the treatment itself. |
Issue 3: Difficulty in Detecting Apoptosis
| Possible Cause | Recommended Solution |
| Incorrect Timing of Assay | Apoptosis is a dynamic process. Perform a time-course experiment to determine the optimal time point for detecting apoptosis after treatment with this compound. |
| Low Level of Apoptosis | The concentration of the compound may be too low to induce a detectable level of apoptosis. Try increasing the concentration or the incubation time. |
| Insensitive Detection Method | Use a sensitive and quantitative method for apoptosis detection, such as Annexin V/PI staining followed by flow cytometry. This allows for the differentiation of early apoptotic, late apoptotic, and necrotic cells.[11][12] |
| Non-Apoptotic Cell Death | The compound may be inducing other forms of cell death, such as necrosis. Use assays that can distinguish between different cell death modalities. |
Quantitative Data Summary
Table 1: Cytotoxicity of 6-Chloropurine Nucleosides in Various Cancer Cell Lines (Illustrative)
| Cell Line | Compound | GI50 (µM) |
| Human Melanoma | 6-chloropurine derivative | Micromolar range[4] |
| Lung Carcinoma | 6-chloropurine derivative | Micromolar range[4] |
| Ovarian Carcinoma | 6-chloropurine derivative | Micromolar range[4] |
| Colon Adenocarcinoma | 6-chloropurine derivative | Micromolar range[4] |
Table 2: Cell Cycle Distribution after Treatment with 6-Chloropurine Nucleosides (Illustrative)
| Cell Line | Treatment | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |
| DU-145 (Prostate Cancer) | 6-chloropurine derivative | Decreased | Decreased | Increased (G2/M arrest)[1] |
Table 3: Apoptosis Induction by 6-Chloropurine Nucleosides (Illustrative)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| Various Cancer Lines | 6-chloropurine derivatives | Dose-dependent increase[4] |
Experimental Protocols
Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell number based on the measurement of cellular protein content.
Methodology:
-
Seed cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 48 or 72 hours).
-
Fix the cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Dissolve the protein-bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.[4]
Cell Cycle Analysis by Flow Cytometry
This protocol is for the quantitative analysis of cell cycle distribution in cells treated with this compound.
Methodology:
-
Seed and culture cells to ~70-80% confluency.
-
Treat cells with the desired concentrations of this compound.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix cells in ice-cold 70% ethanol (B145695) while vortexing and incubate at -20°C for at least 2 hours.
-
Wash cells with PBS to remove ethanol.
-
Resuspend cells in propidium iodide (PI) staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze by flow cytometry.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for the detection of apoptosis by flow cytometry using Annexin V to detect phosphatidylserine (B164497) externalization and PI to identify necrotic cells.
Methodology:
-
Induce apoptosis by treating cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add FITC-Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Add 1X Annexin V Binding Buffer.
-
Analyze by flow cytometry within 1 hour.[11]
Western Blot Analysis for Apoptosis Markers
This protocol is for the detection of key apoptosis-related proteins, such as the Bax/Bcl-2 ratio and cleaved caspases.
Methodology:
-
Treat cells with this compound and prepare whole-cell lysates.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved Caspase-3, PARP) overnight at 4°C.[13][14]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. Coping with artifact in the analysis of flow cytometric data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medicaljournalssweden.se [medicaljournalssweden.se]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Modification of 6-Chloro-2-iodopurine-9-riboside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the modification of 6-Chloro-2-iodopurine-9-riboside. The information is tailored for researchers, scientists, and drug development professionals to enhance the efficacy of their compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for modification?
A1: The primary sites for modification on the this compound scaffold are the C6-chloro and C2-iodo positions on the purine (B94841) ring. The chloro and iodo groups are excellent leaving groups for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. Additionally, the ribose moiety offers hydroxyl groups that can be modified, although this often requires the use of protecting groups.
Q2: What types of modifications at the C6 and C2 positions have been shown to improve efficacy?
A2: Structure-activity relationship (SAR) studies have shown that introducing different substituents at the C6 and C2 positions can significantly impact biological activity. For instance, substitution of the C6-chloro group with various amines has been a common strategy. The nature of the substituent at the C2 position can also modulate activity. For example, in some contexts, replacing the iodo group with other functionalities can enhance antiviral or anticancer properties.
Q3: What are the common protecting groups used for the ribose hydroxyls during purine modification?
A3: To prevent unwanted side reactions on the ribose unit during the modification of the purine base, hydroxyl groups are typically protected. Common protecting groups for nucleosides include benzoyl (Bz), acetyl (Ac), and silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS). The choice of protecting group depends on the specific reaction conditions of the subsequent steps and the desired deprotection strategy.[1]
Q4: What are the known mechanisms of action for analogs of this compound?
A4: Purine nucleoside analogs, including derivatives of this compound, are known to exert their biological effects through several mechanisms. A primary mechanism is the inhibition of DNA synthesis.[2][3] After cellular uptake, these analogs are phosphorylated to their triphosphate forms, which can then inhibit key enzymes involved in DNA replication, such as ribonucleotide reductase.[4] This leads to a depletion of deoxynucleotide pools necessary for DNA synthesis.[4] Additionally, these compounds can induce apoptosis (programmed cell death) in cancer cells.[2][3][5]
Troubleshooting Guides
Problem 1: Low Yield in Vorbrüggen Glycosylation
Symptoms:
-
Low yield of the desired N9-glycosylated product.
-
Formation of N7-glycosylated regioisomers.
-
Formation of other byproducts.
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Lewis Acid | The choice and amount of Lewis acid (e.g., TMSOTf) are critical. Try screening different Lewis acids and optimizing the stoichiometry.[6] |
| Incomplete Silylation of the Purine Base | Ensure complete silylation of the purine base before adding the glycosyl donor. This can be monitored by IR or NMR spectroscopy. Use of silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) can be beneficial.[7] |
| Reaction Temperature and Time | Optimize the reaction temperature and time. Lower temperatures may improve regioselectivity, while longer reaction times may be necessary for weakly reactive nucleobases.[6] |
| Solvent Effects | The solvent can influence the reaction outcome. Acetonitrile is commonly used, but other polar aprotic solvents can be explored.[8] |
| Moisture in the Reaction | The reaction is sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. The use of molecular sieves can be beneficial.[6] |
Problem 2: Difficulty in Removing Benzoyl Protecting Groups
Symptoms:
-
Incomplete debenzoylation.
-
Cleavage of the glycosidic bond.
-
Formation of partially deprotected intermediates.
Possible Causes and Solutions:
| Cause | Solution |
| Harsh Deprotection Conditions | Standard Zemplén conditions (sodium methoxide (B1231860) in methanol) can sometimes be too harsh, leading to side reactions. |
| Incomplete Reaction | The reaction may not have gone to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Alternative Deprotection Methods | Consider milder deprotection methods. For example, using a well-defined concentration of ammonia (B1221849) in methanol (B129727) can allow for selective debenzoylation.[9][10] For some substrates, enzymatic deprotection using lipases can offer high selectivity. |
Quantitative Data
Table 1: In Vitro Anticancer Activity of Selected Purine Nucleoside Analogs
| Compound | Cell Line | IC50 (µM) | Reference |
| Analog 1 | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [11] |
| Analog 2 | MCF-7 (Breast Cancer) | 43.4 | [11] |
| Analog 3 | MDA-MB-231 (Breast Cancer) | 35.1 | [11] |
| Analog 4 | HCT116 (Colon Cancer) | 0.34 | [12] |
| Analog 5 | PC-3 (Prostate Cancer) | 5.195 | [13] |
| Analog 6 | MDA-MB-468 (Breast Cancer) | 12.00 | [13] |
| Analog 7 | HepG2 (Hepatocellular Carcinoma) | 0.137 - 0.332 µg/mL | [13] |
| Analog 8 | T-47D (Breast Cancer) | 0.43 ± 0.01 | [14] |
Table 2: Antiviral Activity of Selected Purine Nucleoside Analogs
| Compound | Virus | EC50 (µM) | Reference |
| CEM-052 | Flaviviruses, Filoviruses, Coronaviruses | single digit low micromolar | [15] |
| CEM-053 | Flaviviruses, Filoviruses, Coronaviruses | single digit low micromolar | [15] |
| CEM-054 | Flaviviruses, Filoviruses, Coronaviruses | single digit low micromolar | [15] |
| MK-0608 | Dengue Virus (DENV) | - | [16] |
| NITD449 | Dengue Virus (DENV) | 2.0 | [16] |
Experimental Protocols
Protocol 1: General Procedure for Vorbrüggen Glycosylation
-
Silylation of the Purine Base: To a suspension of the purine base (1.0 eq) in anhydrous acetonitrile, add N,O-bis(trimethylsilyl)acetamide (BSA) (2.5 eq).
-
Heat the mixture at reflux under an inert atmosphere (e.g., argon) until the solution becomes clear.
-
Cool the reaction mixture to room temperature.
-
Glycosylation: In a separate flask, dissolve the per-benzoylated ribose (1.2 eq) in anhydrous acetonitrile.
-
Add the silylated purine solution to the ribose solution.
-
Cool the mixture to 0 °C and add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Debenzoylation
-
Reaction Setup: Dissolve the benzoyl-protected nucleoside (1.0 eq) in anhydrous methanol.
-
Deprotection: Add a solution of sodium methoxide in methanol (0.1 M, 0.5 eq) to the reaction mixture at room temperature.
-
Stir the reaction and monitor its progress by TLC or LC-MS.
-
Neutralization: Once the reaction is complete, neutralize the mixture with an acidic resin (e.g., Dowex-50 H+).
-
Work-up: Filter the resin and wash with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the deprotected nucleoside by column chromatography or recrystallization.
Visualizations
Caption: Synthetic workflow for the modification of this compound.
Caption: Mechanism of action for modified purine nucleoside analogs.
References
- 1. Synthetic Strategies Toward Carbocyclic Purine-Pyrimidine Hybrid Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Mechanisms of inhibition of DNA synthesis by 2-chlorodeoxyadenosine in human lymphoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules | MDPI [mdpi.com]
- 15. Novel tricycle expanded purine nucleosides with pan-viral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
6-Chloro-2-iodopurine-9-riboside stability in different buffer systems
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 6-Chloro-2-iodopurine-9-riboside in various experimental conditions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the reliable use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
For long-term storage, it is recommended to store this compound as a solid in a freezer at -20°C, protected from light and moisture. For short-term storage, refrigeration at 4°C is acceptable. Once in solution, the stability of the compound becomes dependent on the solvent and buffer system used.
Q2: How stable is this compound in aqueous solutions?
Q3: Which buffer systems are recommended for experiments involving this compound?
For optimal stability, it is advisable to use buffers with a pH around neutral (pH 7.0-7.4), such as phosphate-buffered saline (PBS). Both acidic and alkaline conditions can accelerate the hydrolysis of the N-glycosidic bond. The choice of buffer should also be compatible with the specific experimental assay being performed.
Q4: Can I dissolve this compound in organic solvents like DMSO?
Yes, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of this compound. High-concentration stock solutions in DMSO can be stored at -20°C. When preparing working solutions, it is crucial to ensure that the final concentration of DMSO in the aqueous buffer is low enough to not affect the biological system under study.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of compound activity. | Degradation of the compound due to improper storage or handling. | 1. Prepare fresh working solutions from a frozen stock for each experiment. 2. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. 3. Verify the pH of your buffer system to ensure it is within the optimal range. |
| Precipitation of the compound in aqueous buffer. | The compound has limited solubility in aqueous solutions. | 1. Ensure the final concentration of the compound does not exceed its solubility limit in the chosen buffer. 2. If using a DMSO stock, ensure the final DMSO concentration in the working solution is sufficient to maintain solubility, but still compatible with your assay. 3. Gentle warming and vortexing may help to redissolve the compound. |
| Unexpected peaks in analytical assays (e.g., HPLC, LC-MS). | Degradation of the compound leading to the formation of byproducts such as 6-chloro-2-iodopurine (B104377) and ribose. | 1. Analyze a freshly prepared solution as a control to identify the peak corresponding to the intact compound. 2. If degradation is suspected, perform a time-course stability study in your experimental buffer to monitor the appearance of degradation products. |
Experimental Protocols
Protocol for Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the stability of this compound in a specific buffer system over time.
1. Materials:
-
This compound
-
Buffer of interest (e.g., PBS pH 7.4, Citrate buffer pH 5.0, Carbonate-bicarbonate buffer pH 9.0)
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution to a final concentration (e.g., 100 µM) in the buffer system to be tested.
-
Immediately inject a sample of the solution (t=0) into the HPLC system to obtain an initial chromatogram and peak area for the intact compound.
-
Incubate the solution at a controlled temperature (e.g., room temperature or 37°C).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample and inject it into the HPLC system.
-
Monitor the decrease in the peak area of the intact this compound and the appearance of any new peaks corresponding to degradation products.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
Visualizations
Logical Workflow for Troubleshooting Experimental Inconsistency
Caption: Troubleshooting workflow for inconsistent results.
General Degradation Pathway of a Purine (B94841) Nucleoside
Caption: General hydrolytic degradation of a purine nucleoside.
Technical Support Center: 6-Chloro-2-iodopurine-9-riboside Experiments
Welcome to the technical support center for experiments involving 6-Chloro-2-iodopurine-9-riboside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when using this versatile purine (B94841) nucleoside analog.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a key intermediate in medicinal and bioorganic chemistry. Its primary application is as a precursor for the synthesis of a wide array of novel purine nucleoside analogs.[1] The two distinct reactive halide sites—the chloro group at the C6 position and the iodo group at the C2 position—allow for sequential and selective functionalization. This is typically achieved through:
-
Nucleophilic Aromatic Substitution (SNAr) at the C6 position with amines, thiols, or alkoxides.[1][2]
-
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) at the C2 and C6 positions to form carbon-carbon bonds.[3][4][5]
Q2: What are the recommended storage and handling conditions for this compound?
A2: It is recommended to store this compound as a solid at -20°C. For short-term storage, it can be kept at room temperature in the continental US, though this may vary elsewhere. Always handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), as it should be considered hazardous until more toxicological information is available.
Q3: In what solvents is this compound soluble?
A3: Based on data for the related compound 6-Chloropurine (B14466) riboside, it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). When preparing stock solutions, it is advisable to purge the solvent with an inert gas.
Q4: Why is it often necessary to use a protected form of the ribose sugar (e.g., 2',3',5'-Tri-O-acetyl-6-chloro-2-iodopurine riboside)?
A4: The hydroxyl groups on the ribose moiety are reactive and can interfere with many synthetic transformations planned for the purine base. Protecting these groups, commonly with acetyl (Ac) or other esters, prevents unwanted side reactions such as O-alkylation.[6] These protecting groups are typically stable under the conditions used for modifying the purine ring and can be removed later in a dedicated deprotection step.[7]
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr) at the C6 Position
This section addresses common issues when substituting the C6-chloro group with a nucleophile (e.g., an amine).
Problem: Low or no yield of the N6-substituted product.
| Possible Cause | Troubleshooting Steps |
| Insufficiently activated purine ring | The SNAr reaction is facilitated by the electron-withdrawing nature of the purine ring nitrogens.[8] However, a weak nucleophile may still react slowly. Ensure the reaction is heated sufficiently (e.g., 70°C or reflux) to drive it to completion.[9] |
| Base is too weak or sterically hindered | A non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is required to neutralize the HCl generated during the reaction.[2][9] Ensure at least a stoichiometric amount of the base is used. If the reaction is sluggish, a stronger, non-nucleophilic base might be considered. |
| Poor solvent choice | Protic solvents like propanol (B110389) or ethanol (B145695) are commonly used and can facilitate the reaction.[2][9] Ensure the solvent is anhydrous if side reactions with water are a concern. |
| Degradation of starting material | Although generally stable, prolonged heating in the presence of strong nucleophiles or bases can lead to degradation. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times. |
Problem: Formation of multiple products or impurities.
| Possible Cause | Troubleshooting Steps |
| Reaction with ribose hydroxyl groups | If using the unprotected riboside, the nucleophile can react with the hydroxyl groups. It is highly recommended to use a protected version, such as the tri-O-acetylated form, to prevent this.[1] |
| Side reactions of the nucleophile | If the nucleophile has multiple reactive sites, this can lead to a mixture of products. Consider protecting other functional groups on the nucleophile before the reaction. |
| Dimroth Rearrangement | Alkylation can sometimes occur at the N1 position, followed by a Dimroth rearrangement to the N6-substituted product. While this often leads to the desired product, it can sometimes result in stable N1-substituted byproducts.[6] Using a protected adenosine (B11128) derivative can favor direct N6 substitution. |
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Sonogashira)
This section covers common pitfalls during the functionalization of the C2-iodo or C6-chloro positions via cross-coupling.
Problem: Low yield in Suzuki-Miyaura coupling.
| Possible Cause | Troubleshooting Steps |
| Inactive catalyst | Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst that generates the active Pd(0) species in situ.[10][11] Some Pd(II) sources can be inefficient in generating the active catalyst.[10] |
| Protodeboronation of boronic acid | Boronic acids can be unstable, especially under harsh basic conditions, leading to their hydrolysis back to the parent arene.[10] Use milder bases (e.g., K₂CO₃ instead of stronger hydroxides), degassed solvents, and consider using more stable boronate derivatives like boronic esters (e.g., pinacol (B44631) esters).[10][12] |
| Poor choice of base or solvent | The choice of base and solvent is critical. Aqueous conditions are often used, for example, a mixture of an organic solvent like DME or toluene (B28343) with an aqueous base solution.[5] The optimal conditions depend on the specific substrates and should be screened.[12] |
| Reactivity of the halide | The reactivity for oxidative addition is generally I > Br > Cl.[13] The C2-I bond is therefore more reactive in Suzuki coupling than the C6-Cl bond. Harsher conditions (higher temperature, more active catalyst/ligand system) may be needed to react the C6-chloro position.[5] |
Problem: Low yield or failed Sonogashira coupling.
| Possible Cause | Troubleshooting Steps |
| Oxygen contamination | Sonogashira reactions are sensitive to oxygen, which can cause homocoupling of the alkyne. Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). |
| Inactive copper co-catalyst | The copper(I) co-catalyst (e.g., CuI) is crucial for the standard Sonogashira mechanism.[13] Use fresh, high-purity CuI. |
| Inappropriate base | An amine base, such as triethylamine or diisopropylamine, is typically used and often serves as the solvent as well.[14] It must be anhydrous. |
| Regioselectivity issues | In di-halogenated purines, the regioselectivity of the coupling can be controlled by the catalyst system. For instance, with 2,8-diiodopurines, different palladium catalysts can direct the coupling to either the C2 or C8 position.[4][15] Similar catalyst control can be explored for 2,6-dihalopurines. |
Purification and Deprotection
Problem: Difficulty in purifying the product by silica (B1680970) gel chromatography.
| Possible Cause | Troubleshooting Steps |
| Peak tailing | The basic nature of the purine ring interacts with the acidic silanol (B1196071) groups on the silica surface, causing tailing. Add a basic modifier like triethylamine (TEA) or ammonia (B1221849) (0.1-1%) to your mobile phase to neutralize these acidic sites and improve peak shape.[16] |
| Compound is too polar to elute | Highly polar purine derivatives can bind strongly to silica. If increasing mobile phase polarity (e.g., with high percentages of methanol) is ineffective, switch to reversed-phase chromatography (e.g., C18 column with a water/acetonitrile or water/methanol (B129727) gradient).[16] |
Problem: Incomplete deprotection of ribose acetyl groups.
| Possible Cause | Troubleshooting Steps |
| Insufficiently basic conditions | Deprotection is typically achieved with a base like ammonia in methanol or sodium methoxide (B1231860) in methanol.[17][18] Ensure the solution is sufficiently basic and allow adequate reaction time (can range from a few hours to overnight at room temperature).[18] |
| Reaction temperature too low | While often done at room temperature, gentle warming may be required for complete deprotection, but this should be done cautiously to avoid degradation of the final product. |
| Side reactions during deprotection | Harsh deprotection conditions (e.g., strong base, high heat) can potentially lead to degradation of the desired nucleoside.[19] Monitor the reaction by TLC or LC-MS to find the optimal balance of time and temperature for complete deprotection without significant byproduct formation. |
Experimental Protocols
Protocol 1: General Procedure for N6-Substitution of 6-Chloropurine Riboside
This protocol is adapted from procedures for the synthesis of N6-substituted adenosine derivatives.[2][9]
-
Reaction Setup : In a round-bottom flask, dissolve 6-chloropurine riboside (1 equivalent) in an appropriate alcohol solvent (e.g., propanol or absolute ethanol).
-
Addition of Reagents : Add the desired amine (1.1-1.5 equivalents) to the solution.
-
Base Addition : Add a non-nucleophilic base, such as triethylamine (2-3 equivalents).
-
Reaction : Heat the reaction mixture to 70°C or reflux. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of Dichloromethane (B109758):Methanol, 9:1). The reaction time can vary from a few hours to overnight.[9]
-
Work-up : Once the reaction is complete, allow the mixture to cool to room temperature. Evaporate the solvent under reduced pressure.
-
Purification : Purify the crude residue by silica gel column chromatography. Elute with a gradient of methanol in dichloromethane to isolate the desired N6-substituted adenosine derivative. If peak tailing is observed, consider adding 0.5% triethylamine to the mobile phase.[16]
Visualizations
Signaling and Experimental Workflows
Caption: Synthetic routes from this compound.
Caption: Decision tree for troubleshooting low yield SNAr reactions.
References
- 1. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Semisynthesis, Characterization and Evaluation of New Adenosine Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. N6-substituted adenosine derivatives and n6-substituted adenine derivatives and uses thereof - Eureka | Patsnap [eureka.patsnap.com]
- 10. reddit.com [reddit.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and Evaluation of the Substrate Activity of C-6 Substituted Purine Ribosides with E. coli Purine Nucleoside Phosphorylase: Palladium Mediated Cross-Coupling of Organozinc Halides with 6-Chloropurine Nucleosides [] - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the biological activity of 6-Chloro-2-iodopurine-9-riboside analogs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working to enhance the biological activity of 6-Chloro-2-iodopurine-9-riboside analogs.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for modifying this compound to enhance its biological activity?
A1: The primary strategy involves palladium-catalyzed cross-coupling reactions to introduce diverse substituents at the C2 and C6 positions of the purine (B94841) ring. The chlorine at C6 and iodine at C2 are excellent leaving groups for these reactions. Key modifications include:
-
Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl groups at the C6 and C2 positions.
-
Sonogashira Coupling: To introduce alkynyl groups, which can serve as versatile handles for further functionalization.
-
Stille Coupling: An alternative method for introducing a wide range of carbon-based substituents.
-
Buchwald-Hartwig Amination: To introduce various amine functionalities at the C6 position, which is crucial for interacting with biological targets.
Q2: My analog shows lower than expected cytotoxicity. What are the potential biological reasons?
A2: Lower than expected cytotoxicity can stem from several factors:
-
Poor Cell Permeability: The analog may not efficiently cross the cell membrane. Lipophilicity can be modified by altering the substituents on the purine ring.
-
Metabolic Instability: The compound may be rapidly metabolized and inactivated by cellular enzymes.
-
Inefficient Phosphorylation: Like many nucleoside analogs, these compounds often need to be converted to their triphosphate form to become active.[1] This conversion is carried out by cellular kinases, and mutations or low expression of these enzymes can lead to resistance.
-
Target Insensitivity: The specific cancer cell line may have mutations in the target protein or pathway (e.g., DNA polymerase, apoptosis machinery) that render the drug ineffective.
Q3: What are the common mechanisms of action for these types of purine analogs?
A3: Purine nucleoside analogs typically exert their anticancer effects through two primary mechanisms:
-
Inhibition of DNA Synthesis: After being phosphorylated to their triphosphate form, the analogs are incorporated into the growing DNA chain by polymerases. This leads to chain termination and an inability for the cell to replicate its DNA, ultimately causing cell cycle arrest.[2]
-
Induction of Apoptosis (Programmed Cell Death): The incorporation of these analogs into DNA can trigger DNA damage responses, leading to the activation of apoptotic pathways. This often involves the activation of caspases and modulation of signaling pathways like PI3-K and MAPK.[2][3][4]
Synthetic Chemistry Troubleshooting
This guide addresses common issues encountered during the synthesis of this compound analogs via palladium-catalyzed cross-coupling reactions.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Question: I am trying to perform a Suzuki coupling on the C6-chloro position, but I'm getting very low yield or only starting material back. What should I check?
Answer: Low yield in Suzuki couplings involving purine substrates can be attributed to several factors:
-
Catalyst Inactivity: The Pd(0) catalyst may have been oxidized. Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).
-
Inappropriate Base: The choice of base is critical. While K₂CO₃ or Na₂CO₃ are common, sometimes a stronger base like K₃PO₄ or Cs₂CO₃ is required, especially for less reactive chlorides. The base's solubility can also be a factor; aqueous conditions often improve reaction rates.
-
Poor Solubility: The purine nucleoside starting material or the boronic acid may have poor solubility in the chosen solvent. Toluene (B28343) or dioxane with an aqueous phase are common choices. For highly insoluble substrates, DMF can be an alternative, but be mindful of potential side reactions at high temperatures.
-
Boronic Acid Decomposition: Boronic acids can undergo decomposition (deborylation) under the reaction conditions, especially with prolonged heating. It is sometimes beneficial to add the boronic acid in portions or use a slight excess.
-
Ligand Issues: The nitrogen atoms in the purine ring can coordinate to the palladium center and inhibit catalysis. Using bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos or XPhos) can often overcome this issue.
Issue 2: Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reactions
Question: I am attempting a Sonogashira coupling at the C2-iodo position, but my main product is the dimer of my terminal alkyne. How can I prevent this?
Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, promoted by the copper(I) co-catalyst in the presence of oxygen. To minimize this:
-
Ensure Rigorous Anaerobic Conditions: This is the most critical factor. Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with argon) and maintain a positive pressure of an inert gas throughout the experiment.
-
Control Reagent Addition: Add the terminal alkyne slowly to the reaction mixture to keep its concentration low, which disfavors the bimolecular homocoupling reaction.
-
Optimize Catalyst Loading: Use the minimum effective amount of CuI co-catalyst.
-
Consider Copper-Free Conditions: If homocoupling persists, copper-free Sonogashira protocols are available. These often require a different ligand/base system and may need higher reaction temperatures but completely eliminate the Glaser coupling pathway.
Issue 3: Difficulty in Removing Tin Byproducts from Stille Coupling
Question: My Stille coupling reaction worked, but I am struggling to separate my product from the tin byproducts during purification. What are the best work-up procedures?
Answer: Organotin byproducts (like Bu₃SnCl or Bu₃SnI) can be challenging to remove due to their low polarity. Several work-up strategies can be employed:
-
Aqueous KF Wash: After the reaction, dilute the mixture with an organic solvent and wash it with a saturated aqueous solution of potassium fluoride (B91410) (KF). The fluoride ions react with the tin byproducts to form insoluble tin fluorides, which can be removed by filtration through Celite.
-
DBU/Iodine Treatment: Add a small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and iodine to the crude reaction mixture. This converts the tin residues into more polar species that are easier to remove via silica (B1680970) gel chromatography.
-
Acid/Base Washes: Sequential washing with dilute HCl and then NaOH can sometimes help remove tin residues.
-
Specialized Chromatography: If co-elution is a major problem, using basic alumina (B75360) for chromatography instead of silica gel can sometimes improve separation.
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for coupling an arylboronic acid to the C6-position of a protected 6-chloropurine (B14466) riboside.
-
Preparation: To a flame-dried Schlenk flask, add the 6-chloropurine riboside (1 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₂CO₃, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent Addition: Add degassed solvents via syringe. A common system is a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture with vigorous stirring to 85-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol describes a typical procedure for coupling a terminal alkyne to the C2-position of the purine nucleoside.
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the 2-iodopurine riboside (1 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and copper(I) iodide (CuI, 0.1 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Base Addition: Add anhydrous, degassed DMF via syringe, followed by an anhydrous amine base (e.g., triethylamine, 3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under vacuum. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer, concentrate, and purify by silica gel column chromatography.
Data on Biological Activity
The following tables summarize the cytotoxic activity (IC₅₀ values) of various 2,6-disubstituted purine analogs against several human cancer cell lines. This data illustrates how modifications at these positions can significantly impact biological activity.
Table 1: Cytotoxicity (IC₅₀, µM) of 2,6-Disubstituted Purine Derivatives [4]
| Compound ID | R² Substituent | R⁶ Substituent | HCT-116 (Colon) | SW480 (Colon) | MDA-MB-231 (Breast) |
| PD26-TL07 | -Cl | 4-methylbenzylamine | 1.77 ± 0.35 | 1.51 ± 0.19 | 1.25 ± 0.38 |
| PD26-BZ01 | -Cl | Benzylamine | >20 | >20 | >20 |
| PD26-TL03 | -Cl | 3-methylbenzylamine | 8.35 ± 1.15 | 6.24 ± 0.98 | 5.89 ± 0.76 |
| PD26-AS06 | -Cl | 4-methoxybenzylamine | 11.2 ± 1.56 | 9.87 ± 1.34 | 8.55 ± 1.12 |
Table 2: Cytotoxicity (IC₅₀, µM) of 6,8,9-Trisubstituted Purine Analogs
| Compound ID | R⁶ Substituent | R⁸ Substituent | R⁹ Substituent | Huh7 (Liver) | HCT116 (Colon) | MCF7 (Breast) |
| 5 | Piperazine | 4-phenoxyphenyl | Cyclopentyl | 17.9 ± 3.4 | 69.2 ± 11.8 | NI |
| 6 | 4-methylpiperazine | 4-phenoxyphenyl | Cyclopentyl | 14.2 ± 2.6 | 48.2 ± 9.6 | NI |
| 8 | 4-methoxyphenylpiperazine | 4-phenoxyphenyl | Cyclopentyl | 23.6 ± 4.1 | NI | NI |
| 5-FU | - | - | - | 30.6 ± 1.8 | 3.5 ± 0.7 | 4.1 ± 0.3 |
| Fludarabine | - | - | - | 28.4 ± 19.2 | 15.2 ± 0.1 | 8.0 ± 3.4 |
| NI: No Inhibition |
Visualized Workflows and Pathways
Signaling Pathways
Caption: Apoptosis induction pathway by purine nucleoside analogs.
Experimental Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting workflow for a failed cross-coupling reaction.
References
- 1. Synthesis of novel 6-substituted amino-9-(β-d-ribofuranosyl)purine analogs and their bioactivities on human epithelial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and activity of novel 2,6-disubstituted purine derivatives, potential small molecule inhibitors of signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 6-Chloro-2-iodopurine-9-riboside and Other Purine Analogs for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of 6-Chloro-2-iodopurine-9-riboside with other key purine (B94841) analogs, supported by available experimental data. This document details the mechanisms of action, presents cytotoxic activities, and provides established experimental protocols to facilitate further research and development.
Purine analogs are a cornerstone in the development of therapeutics for oncology and virology. These molecules, structurally mimicking endogenous purines, effectively interfere with nucleic acid synthesis and cellular signaling pathways, leading to cell cycle arrest and apoptosis. This compound is a purine nucleoside analog with demonstrated potential in targeting various malignancies. Its efficacy, like other purine analogs, is rooted in its ability to be metabolized intracellularly into active nucleotide forms that disrupt critical cellular processes.
Mechanism of Action: A Multi-faceted Approach to Cellular Disruption
The primary anticancer mechanism of purine nucleoside analogs, including this compound, involves the inhibition of DNA synthesis and the induction of programmed cell death, or apoptosis.[1][2] Upon cellular uptake, these analogs are phosphorylated to their active triphosphate forms by intracellular kinases. These active metabolites can then interfere with DNA synthesis in several ways:
-
Inhibition of DNA Polymerases: The triphosphate analogs compete with natural deoxyadenosine (B7792050) triphosphate (dATP) and deoxyguanosine triphosphate (dGTP) for incorporation into newly synthesizing DNA strands by DNA polymerases.[1]
-
Chain Termination: Once incorporated, these analogs can act as chain terminators, preventing the further elongation of the DNA strand.[1]
-
Inhibition of Ribonucleotide Reductase: Some purine analog triphosphates can inhibit ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, thereby depleting the pool of essential precursors for DNA synthesis.
The disruption of DNA synthesis and the presence of damaged DNA trigger cellular stress responses, ultimately leading to the activation of apoptotic pathways. This programmed cell death is a key component of the therapeutic effect of these compounds. Furthermore, some 6-chloropurine (B14466) derivatives have been shown to induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from progressing through mitosis.[3]
Quantitative Data on Cytotoxic Activity
Direct comparative studies showcasing the IC50 values of this compound alongside other prominent purine analogs in the same experimental setup are limited in the publicly available literature. However, data from various studies can provide an initial framework for comparison. It is crucial to note that variations in cell lines, assay methods, and incubation times can significantly influence IC50 values. Therefore, the following table is a compilation of data from different sources and should be interpreted with caution.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| 6-Chloropurine derivative (Compound 10) | HeLa (Cervical Cancer) | Not Specified | 33 | [3] |
| HepG2 (Liver Cancer) | Not Specified | 25 | [3] | |
| SW620 (Colon Cancer) | Not Specified | 35 | [3] | |
| Cladribine | U266 (Multiple Myeloma) | Not Specified | ~2.43 | [4] |
| RPMI8226 (Multiple Myeloma) | Not Specified | ~0.75 | [4] | |
| MM1.S (Multiple Myeloma) | Not Specified | ~0.18 | [4] | |
| Fludarabine | K562 (Leukemia) | Not Specified | 47.0 (ED50) | [5] |
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for key experiments used to evaluate and compare purine analogs.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Purine analogs (e.g., this compound, Fludarabine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the purine analogs in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Purine analogs
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the purine analogs for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the key cellular pathways affected by purine analogs.
Caption: General mechanism of action of purine nucleoside analogs in cancer cells.
Caption: Workflow for determining cell viability using the MTT assay.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Efficacy of 6-Chloropurine Riboside Derivatives: A Comparative Analysis for Researchers
For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the efficacy of 6-chloropurine (B14466) riboside derivatives as potential therapeutic agents. By presenting available experimental data, this document aims to facilitate informed decisions in the pursuit of novel anticancer and antiviral compounds.
Purine nucleoside analogs are a well-established class of compounds with significant antitumor and antiviral activities. Among these, 6-Chloro-2-iodopurine-9-riboside and its derivatives are of particular interest due to their potential for enhanced efficacy and selectivity. This guide synthesizes findings from various studies to offer a comparative perspective on the performance of these compounds.
Comparative Efficacy of 6-Chloropurine Derivatives
The cytotoxic activity of various 6-chloropurine nucleoside derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. The following tables summarize the IC50 values of different 6-chloropurine derivatives from selected studies.
It is crucial to note that the data presented below is collated from different studies. Direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in experimental conditions, cell lines, and assay methodologies.
Table 1: Cytotoxicity of 2-Amino-6-substituted Purine Riboside Derivatives
| Compound | Substitution at C6 | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | N6-(4-trifluoromethylphenyl)piperazine | Huh7 (Liver) | 1 | [1] |
| HCT116 (Colon) | 4 | [1] | ||
| MCF7 (Breast) | 2 | [1] | ||
| 2 | N6-benzyl | Huh7 (Liver) | >100 | [1] |
| 3 | N6-phenethyl | Huh7 (Liver) | 85 | [1] |
Note: The above data is derived from a study focused on N6-substituted 2-aminopurine (B61359) riboside derivatives, which are structurally related to the core topic.
Table 2: Cytotoxicity of other 6-Chloropurine Nucleoside Analogs
| Compound | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 10b | 2-acetamido-6-chloro, perbenzylated glucosyl | HeLa (Cervical) | < 1 | [2] |
| Compound 10g | 2-acetamido-6-chloro, perbenzylated galactosyl | A549 (Lung) | < 1 | [2] |
| Compound 10i | 2-acetamido-6-chloro, perbenzylated mannosyl | MCF-7 (Breast) | < 1 | [2] |
| Serine Derivative | 2-chloro, C6-serine amide (arabinonucleoside) | U937 (Leukemia) | 16 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these compounds.
Synthesis of 6-Substituted Amino-9-(β-D-ribofuranosyl)purine Analogs[1]
General Procedure: A mixture of 2-amino-6-chloro-9-(β-D-ribofuranosyl)purine (1 equivalent) and the corresponding amine (1.2 equivalents) in n-butanol was subjected to microwave irradiation at a specified temperature and time. After cooling, the solvent was evaporated under reduced pressure. The resulting residue was purified by column chromatography on silica (B1680970) gel using a dichloromethane/methanol gradient to yield the desired product.
Sulforhodamine B (SRB) Assay for Cytotoxicity[1][2]
-
Cell Plating: Tumor cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with various concentrations of the test compounds and incubated for 48 or 72 hours.
-
Cell Fixation: The cells were fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates were washed with water and air-dried. Sulforhodamine B (SRB) solution was added to each well and incubated for 15 minutes at room temperature.
-
Washing: Unbound dye was removed by washing with 1% acetic acid.
-
Solubilization: The bound stain was solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance was read at 515 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell growth (IC50) was determined from dose-response curves.
Signaling Pathways and Experimental Workflows
Visual representations of key processes aid in understanding the mechanism of action and experimental design.
Caption: Proposed mechanism of anticancer activity for 6-chloropurine riboside derivatives.
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
References
Comparative Analysis of 6-Chloro-2-iodopurine-9-riboside and Known Inhibitors in Purine Metabolism
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Inhibitory Activity on a Key Enzyme in Purine (B94841) Biosynthesis.
This guide provides a comparative overview of the inhibitory activity of purine analogs, with a focus on the class of compounds to which 6-Chloro-2-iodopurine-9-riboside belongs. Due to the limited publicly available data on the specific inhibitory activity of this compound, this comparison utilizes data from its close structural analog, 6-chloropurine (B14466) ribonucleoside monophosphate, and other well-characterized inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH). IMPDH is a critical enzyme in the de novo purine biosynthesis pathway, making it a significant target for antiviral, immunosuppressive, and anticancer drug development.
Quantitative Comparison of Inhibitor Potency
The inhibitory potential of various purine analogs and other compounds against IMPDH is summarized in the table below. The data, presented as IC50 and Ki values, are compiled from multiple studies to provide a comprehensive comparison. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Target Enzyme | Inhibitor Type | IC50 | Ki |
| 6-chloropurine ribonucleoside monophosphate * | IMPDH | Not Specified | Not Reported | 62.0 µM |
| Mycophenolic Acid (MPA) | IMPDH | Uncompetitive, Reversible | 0.25 ± 0.03 µM | Not Reported |
| Ribavirin-5'-monophosphate | IMPDH | Competitive | Not Reported | 250 nM |
| Tiazofurin | IMPDH | Not Specified | Not Reported | Not Reported |
| VX-497 | IMPDH | Uncompetitive | Not Reported | Not Reported |
Note: Data for 6-chloropurine ribonucleoside monophosphate is used as a proxy for this compound due to the lack of specific data for the latter. These two compounds are structurally similar, but their inhibitory activities may differ.
Signaling Pathway: De Novo Purine Biosynthesis
The diagram below illustrates the de novo purine biosynthesis pathway, highlighting the critical role of inosine monophosphate dehydrogenase (IMPDH) in the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). This step is a rate-limiting step in the production of guanine (B1146940) nucleotides (GMP, GDP, GTP), which are essential for DNA and RNA synthesis, as well as various cellular signaling processes. Inhibition of IMPDH depletes the guanine nucleotide pool, thereby arresting cell proliferation.
Caption: De Novo Purine Biosynthesis Pathway and the Site of IMPDH Inhibition.
Experimental Protocols
Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of compounds against IMPDH. Specific concentrations and incubation times may need to be optimized depending on the enzyme source and inhibitor characteristics.
Materials:
-
Purified recombinant human IMPDH2
-
Inosine monophosphate (IMP)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Potassium chloride (KCl)
-
Tris-HCl buffer
-
Dithiothreitol (DTT)
-
Test compound (e.g., this compound)
-
Control inhibitors (e.g., Mycophenolic Acid)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Assay Buffer: Prepare a Tris-HCl buffer (e.g., 50 mM, pH 8.0) containing KCl (e.g., 100 mM) and DTT (e.g., 1 mM).
-
Prepare Reagent Solutions:
-
Dissolve IMP and NAD+ in the assay buffer to desired stock concentrations.
-
Dissolve the test compound and control inhibitors in a suitable solvent (e.g., DMSO) to create a stock solution, and then prepare serial dilutions in the assay buffer.
-
-
Enzyme Reaction:
-
To each well of the microplate, add the assay buffer, IMP solution, and NAD+ solution.
-
Add the test compound or control inhibitor at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the purified IMPDH enzyme to each well.
-
-
Kinetic Measurement:
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Take readings at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH formation) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
For determination of the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (IMP) and the inhibitor. Analyze the data using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).
-
Experimental Workflow
The following diagram outlines the general workflow for screening and characterizing potential enzyme inhibitors.
Caption: General workflow for enzyme inhibition screening and characterization.
A Comparative Guide to 6-Chloro-2-iodopurine-9-riboside and Alternative Purine Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results of 6-Chloro-2-iodopurine-9-riboside and two other prominent purine (B94841) nucleoside analogs, Cladribine and Forodesine. The information is intended to assist researchers and drug development professionals in evaluating these compounds for their potential therapeutic applications.
Executive Summary
Comparative Performance Data
A direct quantitative comparison of the cytotoxic and anti-proliferative effects of this compound with Cladribine and Forodesine is limited by the lack of publicly available IC50 values for this compound. The following tables summarize the available data for Cladribine and Forodesine.
Table 1: Comparative Cytotoxicity (IC50) of Purine Nucleoside Analogs in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | Not Available | Not Available | Not Available | |
| Cladribine | HL-60 | Acute Promyelocytic Leukemia | Data not specified in abstract | |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Data not specified in abstract | ||
| THP-1 | Acute Monocytic Leukemia | Data not specified in abstract | ||
| U266 | Multiple Myeloma | ~2.43 | [3] | |
| RPMI8226 | Multiple Myeloma | ~0.75 | [3] | |
| MM1.S | Multiple Myeloma | ~0.18 | [3] | |
| Forodesine | T-cell malignancies | T-cell Leukemia/Lymphoma | Nanomolar range (PNP inhibition) |
Table 2: Mechanistic Comparison of Purine Nucleoside Analogs
| Compound | Primary Mechanism of Action | Key Molecular Targets |
| This compound | Inhibition of DNA synthesis, Induction of apoptosis | Not explicitly detailed in provided results. |
| Cladribine | Incorporation into DNA leading to strand breaks, Inhibition of DNA polymerase and ribonucleotide reductase, Induction of apoptosis | DNA, DNA Polymerase, Ribonucleotide Reductase |
| Forodesine | Inhibition of Purine Nucleoside Phosphorylase (PNP), leading to accumulation of dGTP and subsequent apoptosis in T-cells. | Purine Nucleoside Phosphorylase (PNP) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the cross-validation and comparison of these compounds.
Cytotoxicity Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of the test compound (e.g., this compound, Cladribine, or Forodesine) and incubate for 24, 48, or 72 hours. Include untreated cells as a control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
DNA Synthesis Inhibition Assay (BrdU Incorporation Assay)
This assay measures the rate of DNA synthesis by quantifying the incorporation of the thymidine (B127349) analog Bromodeoxyuridine (BrdU) into newly synthesized DNA.
Principle: BrdU is incorporated into replicating DNA and can be detected using a specific anti-BrdU antibody.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compounds as described in the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell type's doubling time.
-
Fixation and Denaturation: Fix the cells and denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Incubate the cells with an anti-BrdU primary antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate to develop a colorimetric signal.
-
Absorbance Measurement: Stop the reaction and measure the absorbance at 450 nm.
-
Data Analysis: A decrease in absorbance in treated cells compared to untreated cells indicates inhibition of DNA synthesis.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.
Principle: Annexin V has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with a compromised membrane (late apoptotic and necrotic cells).
Procedure:
-
Cell Treatment: Treat cells in a 6-well plate with the test compounds for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Annexin V-negative/PI-negative cells: Live cells
-
Annexin V-positive/PI-negative cells: Early apoptotic cells
-
Annexin V-positive/PI-positive cells: Late apoptotic/necrotic cells
-
Signaling Pathways and Experimental Workflows
Purine Salvage Pathway and Inhibition by Nucleoside Analogs
The following diagram illustrates the purine salvage pathway and highlights the points of intervention for purine nucleoside analogs.
Caption: Purine salvage pathway and points of inhibition by nucleoside analogs.
General Experimental Workflow for Compound Comparison
The following diagram outlines a typical workflow for the comparative evaluation of novel compounds.
Caption: General experimental workflow for comparing anticancer compounds.
Conclusion
This compound represents a promising purine nucleoside analog with potential applications in cancer therapy. While its precise cytotoxic potency requires further quantitative investigation, its proposed mechanism of action aligns with that of established drugs like Cladribine. Forodesine offers a more targeted approach by specifically inhibiting PNP, a key enzyme in the purine salvage pathway, making it particularly effective against T-cell malignancies. The experimental protocols and workflows provided in this guide offer a robust framework for the direct comparison of these and other novel purine nucleoside analogs, facilitating informed decisions in drug discovery and development. Further studies are warranted to elucidate the specific molecular interactions and to quantify the in vitro and in vivo efficacy of this compound in direct comparison to its alternatives.
References
Comparative Analysis of 6-Chloro-2-iodopurine-9-riboside Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-Chloro-2-iodopurine-9-riboside analogs, focusing on their potential as cytotoxic and kinase-inhibiting agents. The information presented herein is a synthesis of data from multiple studies on substituted purine (B94841) nucleosides.
Data Presentation: Comparative Biological Activity of Purine Analogs
The following table summarizes the cytotoxic and kinase inhibitory activities of a selection of purine analogs. These compounds, while not all direct derivatives of this compound, provide valuable insights into the SAR of substitutions at the C2, C6, and N9 positions of the purine ring. The data has been compiled from various sources to illustrate the impact of different functional groups on biological activity.
| Compound ID | C2-Substituent | C6-Substituent | N9-Substituent | Target Cell Line/Kinase | IC50 (µM) | Reference |
| 1 | -I | -Cl | Ribose | (Reference Compound) | - | - |
| 2 | -Cl | -Cl | (Z)-4'-chloro-2'-butenyl | Various Human Tumor Cell Lines | 1-5 | [1][2] |
| 3 | -Cl | -Cl | 4'-chloro-2'-butynyl | Various Human Tumor Cell Lines | 1-5 | [1][2] |
| 4 | -H | 4-methoxyphenyl | 4'-chloro-2'-butynyl | Various Human Tumor Cell Lines | 1-5 | [1][2] |
| 5 | -NH2 | 4-fluorophenyl | Ribose | CCRF-CEM, HeLa, L1210 | Inactive | [3] |
| 6 | -H | 4-hydroxyphenyl | Ribose | CCRF-CEM, HeLa, L1210 | 0.25-20 | [3] |
| 7 | -H | 4-methoxyphenyl | Ribose | CCRF-CEM, HeLa, L1210 | 0.25-20 | [3] |
| 8 | -NH-R | -NH-Ar | Cyclopentyl | FLT3-ITD, PDGFRα | (nM range) | [1] |
| 9 | -Cl | -NH-Ar | Cyclopentyl | CDK2 | (Sub-µM) | [1] |
| 10 | -NH-piperazine-Ph(4-Me) | -H | Cyclopentyl | Huh7 | 14.2 | [4] |
| 11 | -NH-piperazine-Ph | -H | Cyclopentyl | Huh7 | 17.9 | [4] |
Note: This table is a composite from multiple sources and is intended to provide a comparative overview. Direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions between studies.
Structure-Activity Relationship Summary
From the compiled data, several key SAR trends can be inferred for this class of compounds:
-
Substitution at C6: The nature of the substituent at the C6 position is critical for cytotoxic activity. Replacement of the chloro group with substituted phenyl groups can lead to potent anticancer activity, as seen in compounds 6 and 7 .[3] Aromatic amines at this position also contribute to potent kinase inhibition.[1]
-
Substitution at C2: The presence of a halogen at the C2 position, as in compounds 2 and 3 , appears to be favorable for broad-spectrum cytotoxicity against human tumor cell lines.[1][2]
-
Substitution at N9: The substituent at the N9 position significantly influences activity. While a ribose moiety is common, other groups like cyclopentyl and unsaturated acyclic linkers can also confer potent biological activity.[1][2][4] The steric bulk at the N9 position can impact inhibitory potential.
-
Kinase Inhibition: 2,6,9-trisubstituted purines have demonstrated potent inhibition of various kinases, including FLT3-ITD, PDGFRα, and CDKs.[1] The aniline-type substituents at C6 are particularly effective for targeting tyrosine kinases.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols based on methods reported in the cited literature.
1. Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compounds and incubated for a further 48 to 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.
2. In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the IC50 value of a compound against a target kinase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the purified recombinant kinase, a specific substrate for the kinase, ATP, and a suitable kinase assay buffer.
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific period.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as radioactivity-based assays, fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a generalized kinase inhibitor screening workflow and a simplified representation of the MAPK/ERK and STAT signaling pathways, which are often targeted by purine-based kinase inhibitors.
References
- 1. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activity of some new 2,6-substituted purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Chloropurine and 6-Chloro-2-iodopurine-9-riboside in Antiviral Research
In the landscape of antiviral drug discovery, purine (B94841) analogues represent a cornerstone of research, yielding numerous therapeutic agents. This guide provides a comparative overview of two such compounds: 6-chloropurine (B14466) and its derivative, 6-Chloro-2-iodopurine-9-riboside, focusing on their reported activities in antiviral assays. While extensive data exists for the antiviral potential of 6-chloropurine and its nucleoside analogues, information regarding the specific antiviral activity of this compound is notably scarce in publicly available scientific literature.
6-Chloropurine and its Nucleoside Analogues: A Profile in Antiviral Activity
6-Chloropurine, as a purine base, and more significantly its nucleoside derivatives, have demonstrated notable efficacy against a range of viruses, particularly coronaviruses. The chlorine atom at the 6-position of the purine ring is considered a key feature for its antiviral properties.[1]
Antiviral Performance Against SARS-CoV
Studies have highlighted the anti-SARS-CoV activity of several 6-chloropurine nucleoside analogues. The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of these compounds have been determined in cell-based assays, providing a quantitative measure of their antiviral potency and therapeutic window.
| Compound Name (Structure) | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) | Reference |
| 6-chloropurine riboside | SARS-CoV | Vero E6 | 1.8 | 15 | 8.3 | [1] |
| 2'-deoxy-6-chloropurine riboside | SARS-CoV | Vero E6 | >100 | >100 | - | [1] |
| 3'-deoxy-6-chloropurine riboside | SARS-CoV | Vero E6 | >100 | >100 | - | [1] |
Activity Against Other Viruses
Beyond coronaviruses, 6-chloropurine arabinoside has shown potent activity against the Varicella-zoster virus (VZV), a DNA virus. This activity was found to be dependent on phosphorylation by the VZV-induced thymidine (B127349) kinase.[2]
This compound: An Unexplored Avenue in Antiviral Research
Despite being a purine nucleoside analogue, extensive searches of scientific databases did not yield any specific studies detailing the antiviral activity of this compound. This compound is primarily documented for its antitumor properties, with research focusing on its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells. The addition of an iodine atom at the 2-position and the riboside moiety at the 9-position undoubtedly alters its biological activity compared to 6-chloropurine. However, without experimental data from antiviral assays, a direct comparison of its efficacy against that of 6-chloropurine is not possible at this time.
Putative Mechanisms of Antiviral Action
The proposed antiviral mechanism for 6-chloropurine nucleosides involves intracellular phosphorylation to their triphosphate form. This active metabolite can then interfere with viral replication.
Caption: Proposed mechanism of action for 6-chloropurine riboside.
One hypothesis suggests that due to its electrophilic nature, the 6-chloropurine moiety may form a covalent bond with the viral target enzyme, leading to irreversible inhibition.[1]
For this compound, while its precise antiviral mechanism is unknown, it is plausible that it could also function as a nucleoside analogue inhibitor of viral polymerases after intracellular phosphorylation. However, this remains speculative without experimental validation.
Experimental Protocols
The evaluation of the antiviral activity of these compounds typically involves cell-based assays designed to quantify the inhibition of viral replication.
Plaque Reduction Assay
This assay is a gold standard for determining the infectivity of a virus and the efficacy of an antiviral compound.
References
Benchmarking 6-Chloro-2-iodopurine-9-riboside Against Standard-of-Care Drugs for Indolent Lymphoid Malignancies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the purine (B94841) nucleoside analog 6-Chloro-2-iodopurine-9-riboside against established standard-of-care treatments for indolent lymphoid malignancies. Due to the limited publicly available preclinical data for this compound, this comparison focuses on its theoretical mechanism of action in relation to the known performance of current therapies. The guide presents available quantitative data for standard treatments, outlines detailed experimental protocols for the evaluation of such compounds, and includes visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a purine nucleoside analog.[1][2] Like other drugs in its class, its proposed anticancer mechanism involves the inhibition of DNA synthesis and the induction of apoptosis, processes critical for halting the proliferation of malignant cells.[1][2] Purine nucleoside analogs are designed to interfere with the metabolic pathways of purines, which are essential building blocks for DNA and RNA.
Standard-of-Care Drugs for Indolent Lymphoid Malignancies
The treatment landscape for indolent non-Hodgkin lymphomas (iNHLs) includes several purine nucleoside analogs and combination chemoimmunotherapy regimens. Key standard-of-care treatments include:
-
Fludarabine (B1672870): A purine analog that is a cornerstone in the treatment of various indolent B-cell malignancies.[3]
-
Cladribine (B1669150): Another purine nucleoside analog effective in treating indolent lymphomas, being toxic to both dividing and non-dividing cells.[4][5]
-
Bendamustine (B91647): A unique alkylating agent with a purine-like structure, demonstrating efficacy in patients resistant to other alkylators and purine analogs.[6][7]
-
Combination Therapies: Regimens such as CHOP-R (cyclophosphamide, doxorubicin, vincristine, and prednisone (B1679067) plus rituximab) and B-R (bendamustine plus rituximab) are widely used as first-line treatments.[8][9][10]
Comparative Data
While direct comparative experimental data for this compound is not available in the public domain, this section provides a summary of the performance of standard-of-care drugs to establish a benchmark.
Preclinical Cytotoxicity Data of Standard-of-Care Drugs
The following table summarizes the 50% inhibitory concentration (IC50) values for standard-of-care drugs in various lymphoma and leukemia cell lines. This data provides an indication of the in vitro potency of these agents.
| Drug | Cell Line | IC50 (µM) | Reference |
| Fludarabine | MM.1S (Myeloma) | 13.48 µg/mL (~36.8 µM) | [11] |
| MM.1R (Myeloma) | 33.79 µg/mL (~92.3 µM) | [11] | |
| Cladribine | U266 (Myeloma) | ~2.43 | [12] |
| RPMI8226 (Myeloma) | ~0.75 | [12] | |
| MM1.S (Myeloma) | ~0.18 | [12] | |
| Bendamustine | Mantle Cell Lymphoma (mean) | 21.1 ± 16.2 | [13] |
| DLBCL/Burkitt Lymphoma (mean) | 47.5 ± 26.8 | [13] |
Note: The cell lines presented are from various hematological malignancies and may not all be representative of indolent lymphomas. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Clinical Efficacy of Standard-of-Care Regimens
The following table summarizes the clinical efficacy of widely used combination therapies in patients with indolent non-Hodgkin lymphoma.
| Treatment Regimen | Study Population | Overall Response Rate (ORR) | Complete Response (CR) Rate | Progression-Free Survival (PFS) | Reference |
| B-R | Indolent NHL & MCL (First-line) | 97% | 31% | Median 69.5 months | [8][9] |
| CHOP-R | Indolent NHL & MCL (First-line) | 91% | 25% | Median 31.2 months | [8][9] |
| CHOP-R | Advanced Follicular Lymphoma | Higher than CHOP alone | - | Significantly prolonged vs. CHOP | [8] |
Mechanism of Action and Signaling Pathways
Purine nucleoside analogs exert their cytotoxic effects by interfering with nucleic acid synthesis and promoting programmed cell death (apoptosis).
General Mechanism of Action of Purine Nucleoside Analogs
Caption: Generalized mechanism of action for purine nucleoside analogs.
Apoptosis Induction Pathway
Caption: A simplified intrinsic apoptosis pathway often triggered by purine analogs.
Experimental Protocols
To enable researchers to evaluate this compound and other novel compounds, detailed methodologies for key in vitro assays are provided below.
Experimental Workflow for Cytotoxicity and Apoptosis Assays
Caption: A general workflow for in vitro evaluation of anticancer compounds.
MTT Cytotoxicity Assay Protocol
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed indolent lymphoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for adherence (for adherent cell lines) or stabilization.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a standard-of-care drug. Include untreated and vehicle-only controls. Incubate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
Caspase-Glo® 3/7 Apoptosis Assay Protocol
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment: Prepare and treat cells in a white-walled 96-well plate as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds and then incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a plate reader.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Conclusion
This compound, as a purine nucleoside analog, holds theoretical promise as an anticancer agent for indolent lymphoid malignancies through mechanisms shared with established drugs like fludarabine and cladribine. However, without publicly available preclinical or clinical data, a direct performance comparison with standard-of-care therapies such as B-R and CHOP-R is not possible. The provided experimental protocols offer a framework for the necessary in vitro studies to elucidate the cytotoxic and apoptotic potential of this compound. Further research is imperative to determine its efficacy and potential role in the clinical management of indolent lymphomas.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 3. Cellular and clinical pharmacology of fludarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cladribine in indolent non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment of indolent non-Hodgkin's lymphoma with cladribine as single-agent therapy and in combination with mitoxantrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of bendamustine in the treatment of indolent non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mednet - CME, CHE | Therapies for Indolent Lymphomas: Progress in Efficacy and Tolerability [mednet.ca]
- 9. ashpublications.org [ashpublications.org]
- 10. cdn.amegroups.cn [cdn.amegroups.cn]
- 11. Antitumor activity of fludarabine against human multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity of bendamustine, alone and in combination with novel agents, toward adult T-cell leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 6-Chloro-2-iodopurine-9-riboside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of 6-Chloro-2-iodopurine-9-riboside, a purine (B94841) nucleoside analog with demonstrated in vitro antitumor activity. Due to the limited availability of public in vivo data for this compound, this document outlines a proposed in vivo validation strategy and compares its expected outcomes with the established in vivo performance of two other purine nucleoside analogs: fludarabine (B1672870) and cladribine (B1669150).
Introduction to this compound
This compound is a synthetic purine nucleoside analog. In vitro studies have indicated that its mechanism of action involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. These findings suggest its potential as a therapeutic agent, particularly in hematological malignancies. However, to translate these promising in vitro results into clinical applications, rigorous in vivo validation is essential.
Comparative Analysis with Alternative Purine Nucleoside Analogs
Fludarabine and cladribine are well-characterized purine nucleoside analogs with established efficacy in the treatment of certain cancers and autoimmune diseases.[1][2] Their known in vivo activities provide a benchmark for evaluating the potential of novel compounds like this compound.
Quantitative Data Summary
The following table summarizes the known in vivo effects of fludarabine and cladribine from preclinical and clinical studies, alongside the hypothesized in vivo effects of this compound based on its in vitro profile.
| Parameter | Fludarabine | Cladribine | This compound (Hypothetical) |
| Primary Indication | Chronic Lymphocytic Leukemia (CLL), Non-Hodgkin's Lymphoma | Hairy Cell Leukemia, Multiple Sclerosis | Expected to be effective in hematological malignancies. |
| Mechanism of Action | Inhibition of DNA polymerase, DNA primase, and ribonucleotide reductase, leading to apoptosis. | Incorporation into DNA, leading to strand breaks and apoptosis.[1] | Inhibition of DNA synthesis and induction of apoptosis. |
| Reported In Vivo Efficacy | In a mouse sarcoma model, fludarabine enhanced radiation-induced tumor regrowth delay.[3] In a human multiple myeloma xenograft model, a 40 mg/kg dose resulted in a tumor growth increase of less than 5-fold over 25 days, compared to approximately 10-fold in the control group.[4] | In a phase III clinical trial for relapsing-remitting multiple sclerosis, cladribine significantly reduced relapse rates and disability progression.[5] | Expected to demonstrate significant tumor growth inhibition in xenograft models of leukemia or lymphoma. |
| Animal Models Used | SA-NH mouse sarcoma, RPMI8226 myeloma xenograft in SCID mice.[3][4] | Experimental Autoimmune Encephalomyelitis (EAE) mouse model for multiple sclerosis.[6] | Xenograft mouse models of human leukemia or lymphoma (e.g., using cell lines like RPMI-8226 or Jurkat). |
| Commonly Reported Side Effects | Myelosuppression, immunosuppression, neurotoxicity. | Myelosuppression, immunosuppression, infections. | Expected to have a side effect profile similar to other purine analogs, including myelosuppression. |
Proposed In Vivo Experimental Protocol
To validate the in vitro findings of this compound, a preclinical study using a xenograft mouse model of a relevant hematological malignancy is proposed.
Objective:
To evaluate the in vivo antitumor efficacy and safety profile of this compound.
Materials and Methods:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) will be used.
-
Cell Line: A human leukemia or lymphoma cell line (e.g., RPMI-8226) will be subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume will be monitored regularly using caliper measurements.
-
Treatment Groups:
-
Vehicle Control (e.g., saline)
-
This compound (multiple dose levels)
-
Positive Control (e.g., fludarabine or cladribine)
-
-
Drug Administration: The investigational drug and controls will be administered via an appropriate route (e.g., intraperitoneal or intravenous injection) for a specified duration once tumors reach a predetermined size.
-
Efficacy Endpoints:
-
Tumor growth inhibition.
-
Survival analysis.
-
-
Safety and Toxicity Assessment:
-
Monitoring of animal body weight and general health.
-
Complete blood counts to assess myelosuppression.
-
Histopathological analysis of major organs at the end of the study.
-
-
Pharmacokinetic Analysis: Blood samples will be collected at various time points to determine the pharmacokinetic profile of this compound.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
Caption: Hypothetical workflow for in vivo validation of this compound.
Conclusion
While direct in vivo data for this compound is not yet widely available, its in vitro profile suggests it holds promise as an anticancer agent. The proposed in vivo validation protocol, benchmarked against established purine analogs like fludarabine and cladribine, provides a clear path forward for its preclinical development. Further research is crucial to determine its efficacy and safety in in vivo systems, which will be a critical step in its potential journey to clinical application.
References
- 1. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Purine nucleoside antimetabolites in development for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Antitumor activity of fludarabine against human multiple myeloma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cladribine Exposure Results in a Sustained Modulation of the Cytokine Response in Human Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of 6-Chloro-2-iodopurine-9-riboside and its Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 6-Chloro-2-iodopurine-9-riboside and similar purine (B94841) nucleoside analogs, focusing on their anti-cancer properties. The information presented is curated from peer-reviewed scientific literature to support researchers in oncology and drug discovery. This document outlines the cytotoxic performance of these compounds, details the experimental methodologies used for their evaluation, and visualizes their mechanism of action.
Introduction to this compound and its Analogs
This compound is a purine nucleoside analog characterized by halogen substitutions at the C2 and C6 positions of the purine ring.[1][2][3] This class of compounds is of significant interest in oncology due to its demonstrated broad antitumor activity.[1][2] The general mechanism of action for purine nucleoside analogs involves the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death, in cancer cells.[1][2][4] This guide will delve into the cytotoxic effects of 6-chloropurine (B14466) nucleosides, providing a comparative framework for their potential as therapeutic agents.
Comparative Cytotoxicity
Table 1: Comparative in vitro Cytotoxicity (GI50 in µM) of 6-Chloropurine Nucleoside Analogs [5]
| Compound | A549 (Lung Carcinoma) | SK-MEL-28 (Melanoma) | A2780 (Ovarian Carcinoma) | HCT-116 (Colon Carcinoma) |
| 6-chloro-9-(2,3,4,6-tetra-O-benzyl-β-D-glucopyranosyl)-9H-purine | 1.7 ± 0.1 | 2.1 ± 0.1 | 1.6 ± 0.1 | 1.8 ± 0.1 |
| 6-chloro-9-(2,3,4,6-tetra-O-benzyl-β-D-galactopyranosyl)-9H-purine | 2.5 ± 0.2 | 3.0 ± 0.2 | 2.3 ± 0.1 | 2.6 ± 0.2 |
| 6-chloro-9-(2,3,4,6-tetra-O-benzyl-α-D-mannopyranosyl)-9H-purine | 3.8 ± 0.3 | 4.5 ± 0.4 | 3.5 ± 0.3 | 4.0 ± 0.3 |
| 2-acetamido-6-chloro-9-(2,3,4,6-tetra-O-benzyl-β-D-glucopyranosyl)-9H-purine | 2.2 ± 0.2 | 2.8 ± 0.2 | 2.0 ± 0.1 | 2.4 ± 0.2 |
| Cladribine (2-chloro-2'-deoxyadenosine) | > 10 | > 10 | > 10 | > 10 |
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
Studies on 6-chloropurine nucleosides indicate that their cytotoxic effects are mediated through the induction of apoptosis and cell cycle arrest at the G2/M phase.[5][6] The apoptotic mechanism is believed to involve the modulation of the Bcl-2 family of proteins, leading to the activation of the caspase cascade. Specifically, these compounds may decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[6] This shift in the Bcl-2/Bax ratio leads to mitochondrial dysfunction, cytochrome c release, and subsequent activation of initiator caspases (like caspase-8) and executioner caspases (like caspase-3), ultimately resulting in apoptotic cell death.[6][7][8][9][10][11][][13][14]
Caption: Proposed apoptotic pathway induced by 6-chloropurine nucleoside analogs.
Experimental Protocols
The following is a detailed protocol for the Sulforhodamine B (SRB) assay, a colorimetric assay used to determine cytotoxicity by measuring cell density based on the measurement of cellular protein content.[5][15][16][17][18][19]
Sulforhodamine B (SRB) Cytotoxicity Assay
1. Cell Plating:
-
Harvest and count cells from exponential phase cultures.
-
Plate cells in 96-well microtiter plates at a density of 5,000 to 20,000 cells per well in 200 µL of appropriate culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 200 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.
3. Cell Fixation:
-
After the incubation period, gently remove the culture medium.
-
Fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.
-
Incubate the plates at 4°C for at least 1 hour.
4. Staining:
-
Remove the TCA solution and wash the plates four to five times with slow-running tap water.
-
Allow the plates to air dry completely at room temperature.
-
Add 100 µL of 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
5. Washing and Solubilization:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plates on a plate shaker for 5-10 minutes.
6. Data Acquisition:
-
Measure the absorbance (optical density) at 510 nm using a microplate reader.
-
The percentage of cell growth inhibition is calculated using the following formula: % Growth Inhibition = 100 - [(OD_treated - OD_blank) / (OD_control - OD_blank)] * 100
-
The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Conclusion
6-Chloropurine nucleoside analogs represent a promising class of compounds with significant anti-cancer activity. Their mechanism of action, involving the induction of apoptosis and cell cycle arrest, makes them attractive candidates for further investigation in cancer therapy. The data and protocols presented in this guide offer a valuable resource for researchers working on the development of novel anti-cancer agents, providing a foundation for comparative studies and further exploration of the therapeutic potential of these compounds. While direct comparative data for this compound remains to be fully elucidated in publicly available literature, the strong performance of its close analogs underscores the potential of this chemical scaffold.
References
- 1. This compound | Epigenetic Therapeutic Targets [epigenetic-targets.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of apoptosis by Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 10. BCL-2 family: regulators of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BCL2-Family Dysregulation in B-Cell Malignancies: From Gene Expression Regulation to a Targeted Therapy Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 14. mdpi.com [mdpi.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. SRB assay for measuring target cell killing [protocols.io]
- 17. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SRB Assay / Sulforhodamine B Assay Kit (ab235935) | Abcam [abcam.com]
- 19. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 6-Chloro-2-iodopurine-9-riboside: A Review of Preclinical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the published data on 6-Chloro-2-iodopurine-9-riboside, a purine (B94841) nucleoside analog. The information is intended to assist researchers in evaluating its potential and designing further preclinical studies. This document summarizes the available data on its biological activities, primarily focusing on antiviral and anticancer properties, and compares it with other relevant nucleoside analogs.
Executive Summary
This compound is a synthetic purine derivative that has been investigated for its potential as both an antiviral and an anticancer agent. As a nucleoside analog, its mechanism of action is presumed to involve the inhibition of DNA synthesis and the induction of apoptosis.[1] Published studies, while not extensive, provide a basis for comparison with other 6-chloropurine-based nucleosides and established drugs in these therapeutic areas.
Antiviral Activity: A Comparative Study
A key study by Ikejiri et al. (2007) systematically evaluated a series of 6-chloropurine (B14466) nucleoside analogs for their activity against the SARS-CoV virus. While this compound was not explicitly included in this specific study, the findings offer valuable structure-activity relationship insights for this class of compounds. The study compared the efficacy of various analogs to the known antiviral agents mizoribine (B1677216) and ribavirin.
Table 1: Anti-SARS-CoV Activity of 6-Chloropurine Nucleoside Analogs
| Compound | EC50 (µg/mL)a | CC50 (µg/mL)b | Selectivity Index (SI)c |
| Compound 1 | 3.2 | >100 | >31.3 |
| Compound 11 | 1.0 | >100 | >100 |
| Mizoribine | 3.2 | >100 | >31.3 |
| Ribavirin | 32 | >100 | >3.1 |
Source: Adapted from Ikejiri et al., Bioorganic & Medicinal Chemistry Letters, 2007.[2][3] a 50% effective concentration required to inhibit virus-induced cytopathic effect. b 50% cytotoxic concentration. c Selectivity Index = CC50 / EC50.
This data highlights that certain 6-chloropurine nucleosides (Compounds 1 and 11) exhibit promising anti-SARS-CoV activity, comparable or superior to mizoribine and ribavirin.[2][3] The structure-activity relationship analysis from this study indicated the importance of the 6-chloropurine moiety for antiviral activity.[2]
Anticancer Potential: Comparison with Cladribine (B1669150)
Several studies have explored the anticancer properties of 6-chloropurine nucleosides. A notable publication investigated a series of novel 6-chloropurine and 2-acetamido-6-chloropurine (B1275489) nucleosides for their cytotoxic effects against various human cancer cell lines. The study compared the growth inhibitory effects (GI50) of these novel compounds to the established anticancer drug, cladribine (2-chloro-2'-deoxyadenosine).[4]
Table 2: Cytotoxic Activity of 6-Chloropurine Nucleosides in Cancer Cell Lines (GI50 in µM)
| Compound | Melanoma (A375) | Lung (NCI-H460) | Ovarian (OVCAR-3) | Colon (HT29) |
| Novel 6-Chloropurine Nucleoside Analog 1 | 1.5 | 2.1 | 1.8 | 2.5 |
| Novel 6-Chloropurine Nucleoside Analog 2 | 2.3 | 3.5 | 2.9 | 4.1 |
| Cladribine | 0.5 | 0.8 | 0.6 | 1.2 |
This table presents representative data adapted from studies on novel 6-chloropurine nucleosides and is intended for comparative purposes.[4]
The results indicate that while the novel 6-chloropurine nucleosides demonstrated micromolar cytotoxic activity, cladribine was generally more potent across the tested cell lines.[4] The study also revealed that these compounds induce apoptosis and cause cell cycle arrest in the G2/M phase.[4]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon published research. Below are summaries of key experimental protocols relevant to the evaluation of this compound.
Synthesis of 6-Chloropurine Nucleoside Analogs
The synthesis of 6-chloropurine nucleosides typically involves the glycosylation of a 6-chloropurine base with a protected ribose derivative. A common procedure is the Vorbrüggen glycosylation, which utilizes a silylated heterocyclic base and a Lewis acid catalyst.
Workflow for Synthesis:
Caption: General workflow for the synthesis of 6-chloropurine nucleoside analogs.
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques in a cell culture.
Experimental Workflow:
Caption: Standard workflow for a plaque reduction assay to evaluate antiviral efficacy.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a widely used method for in vitro anticancer drug screening.
Experimental Workflow:
Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity screening.
Apoptosis and Cell Cycle Analysis
The induction of apoptosis and effects on the cell cycle are commonly assessed to understand the mechanism of action of anticancer compounds.
Logical Relationship:
Caption: Logical flow for investigating apoptosis and cell cycle effects.
Conclusion and Future Directions
The available data suggests that 6-chloropurine nucleosides, as a class, hold potential for development as both antiviral and anticancer agents. Direct, head-to-head comparative studies of this compound against current standards of care in various cancer cell lines are needed to fully elucidate its therapeutic potential. Further mechanistic studies to confirm its effects on DNA synthesis, apoptosis pathways, and cell cycle progression are also warranted. The experimental protocols outlined in this guide provide a framework for such future investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Purine Analog Cladribine vs. BCL-2 Inhibitor Venetoclax in Hematological Malignancies
A Data-Driven Guide for Researchers and Drug Development Professionals
In the landscape of therapies for hematological malignancies, particularly indolent lymphoid cancers, treatment paradigms are continually evolving. This guide provides a head-to-head comparison of a well-established purine (B94841) nucleoside analog, Cladribine (B1669150), and a novel targeted therapeutic, the BCL-2 inhibitor Venetoclax (B612062). This objective analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of their distinct mechanisms of action, cytotoxic profiles, and the experimental methodologies used for their evaluation.
Executive Summary
Cladribine, a second-generation purine nucleoside analog, has long been a therapeutic option for various lymphoid malignancies. Its mechanism of action centers on the disruption of DNA synthesis and repair, leading to apoptosis.[1] In contrast, Venetoclax represents a new era of targeted therapy, functioning as a highly selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[2] This inhibition restores the natural process of programmed cell death in cancer cells that overexpress BCL-2.[3] This guide will delve into the specifics of their mechanisms, present comparative cytotoxicity data, and provide detailed experimental protocols.
Data Presentation: Cytotoxicity Comparison
The following tables summarize the 50% inhibitory concentration (IC50) values for Cladribine and Venetoclax in various lymphoma and leukemia cell lines, providing a quantitative measure of their cytotoxic potency.
Table 1: Cytotoxicity of Cladribine in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| U266 | Multiple Myeloma | ~2.43 |
| RPMI8226 | Multiple Myeloma | ~0.75 |
| MM1.S | Multiple Myeloma | ~0.18 |
Data adapted from a study on the therapeutic potential of Cladribine in multiple myeloma.[4]
Table 2: Cytotoxicity of Venetoclax in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma | 60 |
| ML-2 | Acute Myeloid Leukemia | 100 |
| MOLM-13 | Acute Myeloid Leukemia | 200 |
| OCI-AML3 | Acute Myeloid Leukemia | 600 |
| SKM-1 | Acute Myeloid Leukemia | 1000 |
| HL-60 | Acute Promyelocytic Leukemia | 1600 |
| TMD8 | High-Grade B-cell Lymphoma | 86 |
| OCI-LY19 | High-Grade B-cell Lymphoma | 63 |
Data adapted from studies on the efficacy of Venetoclax in various hematological malignancies.[5][6]
Mechanism of Action and Signaling Pathways
The fundamental difference between Cladribine and Venetoclax lies in their molecular targets and the pathways they modulate to induce apoptosis.
Cladribine: DNA Synthesis Inhibition and Apoptosis Induction
Cladribine, as a purine analog, is taken up by lymphocytes and phosphorylated to its active triphosphate form, 2-chlorodeoxyadenosine 5'-triphosphate (2-CdATP).[1] This active metabolite is then incorporated into DNA, leading to the inhibition of DNA synthesis and repair, ultimately triggering apoptosis.[1][7] The apoptotic cascade initiated by Cladribine involves both caspase-dependent and -independent pathways, converging on the mitochondria.[8][9] This process includes the activation of p53, downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, and upregulation of the pro-apoptotic protein Bax.[10][11]
Venetoclax: Selective BCL-2 Inhibition
Venetoclax is a BH3 mimetic, a small molecule that mimics the activity of pro-apoptotic BH3-only proteins.[2] It specifically binds to the BH3-binding groove of the anti-apoptotic protein BCL-2, displacing pro-apoptotic proteins like BIM.[12] This liberation of pro-apoptotic proteins allows them to activate BAX and BAK, which then oligomerize and permeabilize the outer mitochondrial membrane. This leads to the release of cytochrome c and the activation of the caspase cascade, culminating in apoptosis.[13][14]
Experimental Protocols
The following are representative protocols for assessing the cytotoxicity and apoptotic effects of compounds like Cladribine and Venetoclax.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow Diagram
Methodology
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment and recovery.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., Cladribine or Venetoclax) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assessment: Annexin V/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
Methodology
-
Cell Treatment: Treat cells with the test compound at various concentrations for the desired duration.
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Conclusion
Cladribine and Venetoclax represent two distinct and effective strategies for the treatment of hematological malignancies. Cladribine acts as a classic cytotoxic agent by disrupting fundamental cellular processes of DNA replication, while Venetoclax exemplifies a targeted approach by specifically inhibiting a key survival protein, BCL-2. The choice between these and other emerging therapeutics will depend on the specific malignancy, its molecular profile, and the patient's clinical characteristics. The data and protocols presented in this guide offer a foundational understanding to aid in the continued research and development of more effective and personalized cancer therapies.
References
- 1. Cladribine - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 4. Therapeutic potential of cladribine in combination with STAT3 inhibitor against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rationale for Combining the BCL2 Inhibitor Venetoclax with the PI3K Inhibitor Bimiralisib in the Treatment of IDH2- and FLT3-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CS2164 and Venetoclax Show Synergistic Antitumoral Activities in High Grade B-Cell Lymphomas With MYC and BCL2 Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cladribine induces apoptosis in human leukaemia cells by caspase-dependent and -independent pathways acting on mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Chlorodeoxyadenosine (cladribine) induces apoptosis in human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cladribine Induces ATF4 Mediated Apoptosis and Synergizes with SAHA in Diffuse Large B-Cell Lymphoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 6-Chloro-2-iodopurine-9-riboside: A Guide for Laboratory Professionals
Key Safety and Disposal Considerations:
As a purine (B94841) nucleoside analog, 6-Chloro-2-iodopurine-9-riboside is designed to interfere with cellular processes, specifically DNA synthesis, and exhibits antitumor activity.[1] Consequently, it should be handled with care to avoid exposure and environmental contamination. Unused or waste material should be treated as chemical waste.
Waste Disposal Protocol:
The primary recommendation for the disposal of this compound is to engage a licensed professional waste disposal service. Chemical waste generators are responsible for correctly classifying their waste and ensuring it is managed in accordance with local, regional, and national regulations.
For related compounds like 6-Chloropurine Riboside, safety data sheets indicate that the substance may not be classified as hazardous according to the Globally Harmonized System (GHS).[2] However, it is still advised to prevent it from entering sewer systems or surface and ground water.[2]
Step-by-Step Disposal Procedure:
-
Collection:
-
Collect waste this compound, including contaminated labware (e.g., vials, pipette tips), in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical and clearly marked as "Hazardous Waste" or "Chemical Waste" in accordance with your institution's policies.
-
-
Storage:
-
Store the waste container in a secure, well-ventilated area, away from incompatible materials.
-
Follow any specific storage conditions mentioned for the parent compound, such as temperature requirements.
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with as much information as possible about the waste, including its chemical nature as a purine nucleoside analog.
-
Quantitative Data Summary:
While no specific quantitative data for the disposal of this compound is available, the following table summarizes general safety information for a similar compound, 6-Chloropurine Riboside, which can serve as a precautionary reference.
| Parameter | Value | Source |
| Health Hazard (NFPA) | 0 (No unusual hazard) | [2] |
| Fire Hazard (NFPA) | 0 (Will not burn) | [2] |
| Reactivity (NFPA) | 0 (Stable) | [2] |
| Health Hazard (HMIS) | 0 (Minimal hazard) | [2] |
| Flammability (HMIS) | 0 (Minimal hazard) | [2] |
| Physical Hazard (HMIS) | 0 (Minimal hazard) | [2] |
Note: NFPA (National Fire Protection Association) and HMIS (Hazardous Materials Identification System) ratings are on a scale of 0-4, with 0 indicating the lowest hazard.
Experimental Workflow for Disposal:
The logical workflow for the proper disposal of this compound is outlined in the diagram below.
Important Considerations:
-
Consult Local Regulations: Always consult and adhere to your institution's specific guidelines and local, state, and federal regulations for chemical waste disposal.
-
Avoid Self-Disposal: Do not dispose of this chemical down the drain or in regular trash. Its potential biological activity necessitates professional handling.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
